molecular formula C7H16ClNO B1398428 2,2-Dimethylpiperidin-4-ol hydrochloride CAS No. 1420671-18-6

2,2-Dimethylpiperidin-4-ol hydrochloride

Cat. No.: B1398428
CAS No.: 1420671-18-6
M. Wt: 165.66 g/mol
InChI Key: HOJRBOZPWDRTAK-UHFFFAOYSA-N
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Description

2,2-Dimethylpiperidin-4-ol hydrochloride is a useful research compound. Its molecular formula is C7H16ClNO and its molecular weight is 165.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,2-dimethylpiperidin-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-7(2)5-6(9)3-4-8-7;/h6,8-9H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOJRBOZPWDRTAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCN1)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2,2-Dimethylpiperidin-4-ol hydrochloride physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2,2-Dimethylpiperidin-4-ol Hydrochloride

Introduction

This compound is a heterocyclic organic compound featuring a piperidine core. The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in numerous pharmaceuticals and natural alkaloids due to its favorable pharmacological and pharmacokinetic properties.[1] This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing a detailed overview of the core physicochemical properties of this compound, the analytical methodologies for its characterization, and essential handling information.

As a substituted piperidine, this compound is a valuable building block in organic synthesis. It is particularly utilized as a key intermediate in the development of active pharmaceutical ingredients (APIs), especially those targeting neurological disorders.[2] The hydrochloride salt form enhances the compound's stability, crystallinity, and aqueous solubility, which are critical attributes for handling and for use in various synthetic and biological applications.

Molecular Structure:

Core Physicochemical Properties

The fundamental physical and chemical properties of a compound are critical for its application in research and development. They dictate storage conditions, solvent selection for reactions and analysis, and formulation strategies.

PropertyDataSource
CAS Number 1420671-18-6[3]
Molecular Formula C₇H₁₆ClNO[3]
Molecular Weight 165.66 g/mol [3]
Appearance Expected to be a white to off-white crystalline solid.Inferred from analogs[4]
Melting Point Specific data not widely published. The free base (2,2-Dimethylpiperidin-4-ol) has a reported melting point of 78 °C.[5] The hydrochloride salt is expected to have a significantly higher melting point.[5]
Solubility As a hydrochloride salt, high solubility is expected in polar protic solvents such as water, methanol, and ethanol.Inferred from chemical principles
Storage Store under an inert atmosphere (nitrogen or argon) at 2–8 °C in a dry, well-ventilated place.[5][6][5][6]

Structural Elucidation and Purity Assessment

A multi-technique analytical approach is essential for unequivocally confirming the structure and assessing the purity of this compound. The combination of NMR, IR, and Mass Spectrometry provides a complete picture of the molecule's identity and integrity.

Analytical_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation Sample 2,2-Dimethylpiperidin-4-ol HCl (Solid or in Solution) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Structure Backbone IR IR Spectroscopy (ATR) Sample->IR Functional Groups MS Mass Spectrometry (ESI-MS) Sample->MS Molecular Weight Data Correlate Spectroscopic Data NMR->Data IR->Data MS->Data Result Confirmed Structure & Purity Assessment Data->Result

Caption: Integrated workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule.

  • Expertise & Experience: For this compound, ¹H NMR is used to map the proton environment, while ¹³C NMR confirms the carbon skeleton. The hydrochloride form means the amine is protonated, which can affect the chemical shifts of adjacent protons compared to the free base. Deuterated solvents like D₂O, CD₃OD, or DMSO-d₆ are typically used. In D₂O, the acidic OH and NH protons will exchange with deuterium and become invisible, simplifying the spectrum and confirming their presence.

Experimental Protocol (¹H and ¹³C NMR):

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄) in a clean NMR tube.

  • Instrument Setup: Load the sample into the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Expected signals include:

      • A sharp singlet in the ~1.0-1.5 ppm region, integrating to 6H, corresponding to the two equivalent methyl groups at the C2 position.

      • A series of multiplets between ~1.5-2.0 ppm and ~2.8-3.5 ppm for the six piperidine ring protons.

      • A multiplet around ~3.6-4.0 ppm for the proton on the carbon bearing the hydroxyl group (C4-H).

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. Expected signals would correspond to the 5 distinct carbon environments in the molecule (2 methyls, 4 ring carbons).

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra (e.g., to residual solvent peaks).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method used to identify the presence of key functional groups.

  • Expertise & Experience: The key insight from an IR spectrum is the confirmation of the hydroxyl (-OH) and the secondary ammonium (-NH₂⁺-) groups. The N-H stretch in the hydrochloride salt will appear as a broad band, often superimposed on the C-H stretching region, which is distinct from the sharper N-H stretch of a free amine.

Experimental Protocol (Attenuated Total Reflectance - ATR-IR):

  • Instrument Preparation: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

  • Data Acquisition: Collect the sample spectrum. Characteristic absorption bands to look for include:

    • ~3200-3500 cm⁻¹: Broad peak, O-H stretch.

    • ~2700-3000 cm⁻¹: Broad, strong bands, N-H stretch of the ammonium salt.

    • ~2850-2960 cm⁻¹: C-H stretching from the methyl and methylene groups.

    • ~1000-1100 cm⁻¹: C-O stretch.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

MS provides information about the mass-to-charge ratio (m/z) of the molecule, thereby confirming its molecular weight.

  • Expertise & Experience: Electrospray Ionization (ESI) is the preferred method for this polar, non-volatile salt. The analysis will be performed in positive ion mode. The instrument will detect the protonated free base, [M+H]⁺, where 'M' is the mass of the neutral 2,2-Dimethylpiperidin-4-ol (C₇H₁₅NO, MW = 129.20). The expected m/z value would be approximately 130.12.

Experimental Protocol (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 amu).

  • Data Analysis: Identify the peak corresponding to the protonated molecule [C₇H₁₅NO + H]⁺ at m/z ≈ 130.12.

Thermal Analysis: Melting Point Determination

The melting point is a fundamental physical property that serves as a crucial indicator of a crystalline solid's purity.

  • Trustworthiness: A sharp melting range (typically < 2 °C) is indicative of a high-purity compound. Impurities tend to depress and broaden the melting range. While a traditional melting point apparatus can be used, Differential Scanning Calorimetry (DSC) provides a more quantitative and reproducible measurement of the melting endotherm.

DSC_Workflow A Calibrate DSC with Indium Standard B Accurately weigh 2-5 mg of sample into an aluminum pan A->B C Hermetically seal the pan B->C D Place sample and reference pans into the DSC cell C->D E Heat at a controlled rate (e.g., 10 °C/min) D->E F Record heat flow vs. temperature E->F G Analyze thermogram for onset and peak of endotherm F->G

Caption: Workflow for melting point analysis by DSC.

Experimental Protocol (DSC):

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using a certified indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a tared aluminum DSC pan. Crimp a lid onto the pan to seal it.

  • Analysis: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • Data Interpretation: The melting point is determined from the resulting thermogram. The onset of the endothermic peak is typically reported as the melting point.

Synthesis Context

Understanding the synthesis of this compound provides context for potential impurities and the rationale for its salt form. A common synthetic route involves the reduction of the corresponding ketone, 2,2-dimethylpiperidin-4-one, followed by salt formation. The final step of purification often involves treatment with hydrochloric acid, which protonates the basic piperidine nitrogen, yielding the stable, crystalline hydrochloride salt.[4][7]

Synthesis Ketone 2,2-Dimethylpiperidin-4-one FreeBase 2,2-Dimethylpiperidin-4-ol (Free Base) Ketone->FreeBase  Reduction  (e.g., NaBH₄) HCl_Salt 2,2-Dimethylpiperidin-4-ol HCl FreeBase->HCl_Salt  Acidification  (HCl in Ether/Dioxane)

Caption: Plausible synthetic pathway.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound. The following information is synthesized from safety data sheets of analogous piperidine derivatives.[8][9]

  • Hazard Statements: Based on related compounds, may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side-shields, and a lab coat when handling this chemical.[9]

  • Handling:

    • Use only in a well-ventilated area or under a chemical fume hood.[6]

    • Avoid breathing dust, fumes, or vapors.[9]

    • Take precautionary measures against static discharge.[8]

    • Avoid contact with skin and eyes.

  • Storage:

    • Keep the container tightly closed in a dry, cool, and well-ventilated place.[6]

    • Store away from incompatible materials such as strong oxidizing agents and strong acids.[10]

  • First Aid Measures:

    • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[8]

    • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[8]

    • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[10]

    • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[8]

Conclusion

This compound is a key synthetic intermediate with well-defined structural features. Its characterization relies on a suite of standard analytical techniques, including NMR for structural confirmation, IR for functional group identification, and MS for molecular weight verification. Thermal analysis by DSC provides a reliable measure of its melting point and purity. Adherence to proper safety and handling protocols is essential when working with this compound. This guide provides the foundational technical knowledge required for its effective and safe use in research and pharmaceutical development.

References

An In-depth Technical Guide to 2,2-Dimethylpiperidin-4-ol Hydrochloride: Structure, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,2-Dimethylpiperidin-4-ol hydrochloride, a key heterocyclic building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the molecule's chemical structure, physicochemical properties, synthesis, and its pivotal role as a pharmaceutical intermediate.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous scaffold in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be functionalized to interact with a multitude of biological targets. The specific substitution pattern on the piperidine ring is crucial in defining the molecule's pharmacological profile. This compound, with its gem-dimethyl substitution at the 2-position and a hydroxyl group at the 4-position, offers a unique structural motif that has found significant utility in the development of novel therapeutics.

This guide will provide an in-depth exploration of this compound, from its fundamental chemical properties to its synthesis and application in the pharmaceutical industry, particularly in the development of agents targeting neurological disorders.[3]

Chemical Structure and Physicochemical Properties

The chemical structure of this compound is characterized by a piperidine ring with two methyl groups on the carbon atom adjacent to the nitrogen, and a hydroxyl group on the carbon at the 4-position. The hydrochloride salt form results from the protonation of the basic nitrogen atom of the piperidine ring by hydrochloric acid.

Molecular Formula: C₇H₁₆ClNO[4]

Molecular Weight: 165.66 g/mol [4]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

A comprehensive understanding of the physicochemical properties of a pharmaceutical intermediate is crucial for its application in synthesis and formulation.

PropertyValueSource
Melting Point 78°C (for the free base)--INVALID-LINK--[5]
Boiling Point 66°C at 0.2 Torr (for the free base)--INVALID-LINK--[5]
Solubility Information not widely available, but expected to be soluble in water and polar protic solvents.
pKa Not explicitly found, but the piperidine nitrogen is basic and will be protonated at physiological pH.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 2,2-Dimethylpiperidin-4-one. The synthesis of piperidin-4-ones is a well-established area of organic chemistry, often involving multicomponent reactions like the Mannich condensation.[1][6]

Synthesis Pathway Overview:

G cluster_0 Step 1: Ketone Synthesis cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation Starting Materials Starting Materials 2,2-Dimethylpiperidin-4-one 2,2-Dimethylpiperidin-4-one Starting Materials->2,2-Dimethylpiperidin-4-one Mannich Condensation or other methods 2,2-Dimethylpiperidin-4-ol 2,2-Dimethylpiperidin-4-ol 2,2-Dimethylpiperidin-4-one->2,2-Dimethylpiperidin-4-ol Catalytic Hydrogenation This compound This compound 2,2-Dimethylpiperidin-4-ol->this compound HCl

Caption: General synthetic pathway for this compound.

Step 1: Synthesis of 2,2-Dimethylpiperidin-4-one

The precursor, 2,2-Dimethylpiperidin-4-one, can be synthesized via various methods. One common approach is a variation of the Mannich reaction, which involves the condensation of a ketone, an aldehyde, and an amine. For asymmetrically substituted piperidones, more advanced synthetic strategies may be required.[7] The hydrochloride salt of this ketone is also commercially available and serves as a key intermediate in organic synthesis.[3]

Step 2: Reduction of 2,2-Dimethylpiperidin-4-one to 2,2-Dimethylpiperidin-4-ol

The reduction of the ketone functionality in 2,2-Dimethylpiperidin-4-one to the corresponding alcohol is a critical step. Catalytic hydrogenation is a preferred industrial method due to its efficiency and atom economy.[8]

Experimental Protocol: Catalytic Hydrogenation

This protocol is a generalized procedure based on methods for similar piperidones.[8][9]

  • Catalyst Selection: A variety of catalysts can be employed for the hydrogenation of the ketone. Common choices include platinum group metal catalysts such as Platinum(IV) oxide (PtO₂) or rhodium on carbon (Rh/C).[9][10] Raney Nickel is another effective and cost-efficient option.[8] The choice of catalyst can influence the reaction rate and selectivity.

  • Reaction Setup:

    • In a high-pressure reactor (autoclave), charge 2,2-Dimethylpiperidin-4-one (or its hydrochloride salt, in which case a base may be needed to liberate the free amine for certain catalysts).

    • Add a suitable solvent, such as methanol, ethanol, or glacial acetic acid. The choice of solvent can be critical; for instance, hydrogenation of pyridines with PtO₂ often proceeds well in glacial acetic acid.[9]

    • Add the catalyst (typically 0.5-5 mol%).

  • Hydrogenation:

    • Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-70 bar).[9]

    • Stir the reaction mixture vigorously at room temperature or with gentle heating.

    • Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up and Isolation:

    • Carefully vent the hydrogen gas and purge the reactor with an inert gas.

    • Filter the reaction mixture to remove the catalyst.

    • Evaporate the solvent under reduced pressure to obtain the crude 2,2-Dimethylpiperidin-4-ol.

    • The crude product can be purified by crystallization or chromatography if necessary.

Step 3: Formation of the Hydrochloride Salt

The final step involves the conversion of the free base, 2,2-Dimethylpiperidin-4-ol, to its hydrochloride salt. This is often done to improve the compound's stability and handling properties.

Experimental Protocol: Hydrochloride Salt Formation

  • Dissolution: Dissolve the purified 2,2-Dimethylpiperidin-4-ol in a suitable anhydrous solvent, such as diethyl ether or 1,4-dioxane.

  • Acidification: Slowly add a solution of hydrogen chloride in the same solvent (or bubble anhydrous HCl gas through the solution) with stirring. A white precipitate of this compound will form.

  • Isolation: Collect the precipitate by filtration, wash with the anhydrous solvent, and dry under vacuum to yield the final product. A similar procedure is used for the synthesis of other piperidine hydrochlorides.[11][12]

Structural Elucidation and Characterization

The identity and purity of this compound are confirmed using a combination of spectroscopic and analytical techniques.

Expected Spectroscopic Data:

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the two methyl groups (a singlet), the protons on the piperidine ring, and the hydroxyl proton. The chemical shifts of the ring protons will be influenced by the stereochemistry of the hydroxyl group (axial vs. equatorial).

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the two equivalent methyl carbons, the four unique carbons of the piperidine ring, and the carbon bearing the hydroxyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. A broad band in the 2400-2800 cm⁻¹ region is characteristic of the N⁺-H stretch of the ammonium salt.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the free base (C₇H₁₅NO) upon volatilization and ionization.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of active pharmaceutical ingredients (APIs).[3] Its utility stems from the ability to further functionalize the hydroxyl group and the secondary amine (after deprotonation).

  • Neurological Disorders: The piperidine scaffold is a common feature in drugs targeting the central nervous system (CNS). The structural framework of this compound is utilized to create compounds for the treatment of various neurological disorders.[3]

  • Antimycobacterial Agents: Derivatives of 2,2-Dimethylpiperidin-4-ol have shown potent activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This makes it a key intermediate in the development of new anti-TB drugs.[5]

  • Agrochemicals: The compound also finds application in the synthesis of agrochemicals, such as pesticides and herbicides.[3]

The gem-dimethyl group at the 2-position can provide steric hindrance that may influence the molecule's binding to its biological target and can also block metabolic pathways, potentially improving the pharmacokinetic profile of the final drug candidate.

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is essential to consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a strategically important heterocyclic intermediate with significant applications in the pharmaceutical and agrochemical industries. Its unique structural features, combined with its accessibility through established synthetic routes, make it a valuable tool for medicinal chemists. A thorough understanding of its chemical properties, synthesis, and characterization is essential for its effective utilization in the discovery and development of new chemical entities.

References

An In-depth Technical Guide to 2,2-Dimethylpiperidin-4-ol Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2,2-Dimethylpiperidin-4-ol hydrochloride (CAS Number 937681-12-4 for the free base), a pivotal building block in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the synthesis, analytical characterization, and pharmacological significance of this versatile piperidine derivative. The insights provided herein are grounded in established chemical principles and field-proven methodologies, aiming to empower researchers in their quest for novel therapeutics.

Introduction: The Significance of the Piperidine Scaffold

The piperidine motif is a cornerstone of pharmaceutical development, present in a vast array of approved drugs and clinical candidates.[1] Its saturated heterocyclic structure offers a three-dimensional framework that can effectively probe the binding pockets of biological targets. The specific substitution pattern of 2,2-Dimethylpiperidin-4-ol, featuring gem-dimethyl groups at the 2-position and a hydroxyl group at the 4-position, imparts unique conformational properties and provides a handle for further chemical elaboration. This makes it a valuable intermediate in the synthesis of complex molecules targeting a range of therapeutic areas, including neurological disorders and infectious diseases.[2][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation.

PropertyValueSource(s)
CAS Number 937681-12-4 (for free base)[2][4]
Molecular Formula C₇H₁₆ClNO[5]
Molecular Weight 165.66 g/mol [5]
Appearance White to off-white solidGeneral knowledge
Melting Point 78°C (for free base, in ethanol/water)[2]
Boiling Point 66°C at 0.2 Torr (for free base)[2]
Storage Conditions Store at 2-8°C under an inert atmosphere[2]

Note on CAS Number: While the CAS number for the free base, 2,2-Dimethylpiperidin-4-ol, is well-established as 937681-12-4, the CAS number for the hydrochloride salt can vary across commercial suppliers. Researchers should verify the CAS number with their specific supplier.

Synthesis and Purification

The synthesis of this compound is typically achieved through the reduction of the corresponding piperidone, followed by salt formation. The following protocol is a representative example based on established chemical transformations for similar structures.[6]

Synthetic Workflow

G start 2,2-Dimethylpiperidin-4-one step1 Reduction (e.g., NaBH4 in Methanol) start->step1 intermediate 2,2-Dimethylpiperidin-4-ol (free base) step1->intermediate step2 Salt Formation (HCl in an organic solvent) intermediate->step2 end This compound step2->end

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Reduction of 2,2-Dimethylpiperidin-4-one

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2-Dimethylpiperidin-4-one (1.0 eq) in anhydrous methanol.

  • Addition of Reducing Agent: Cool the solution to 0°C using an ice bath. Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the temperature remains below 10°C. Causality: The portion-wise addition of NaBH₄ controls the exothermic reaction and prevents side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of water at 0°C. Concentrate the mixture under reduced pressure to remove the methanol. Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Isolation of Free Base: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,2-Dimethylpiperidin-4-ol as an oil or solid.

Step 2: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the crude 2,2-Dimethylpiperidin-4-ol in a minimal amount of a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Acidification: Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether or gaseous HCl) dropwise with stirring until precipitation is complete. Causality: The use of an anhydrous HCl source is crucial to prevent the introduction of water, which can affect the crystallinity and purity of the final product.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold diethyl ether to remove any non-polar impurities.

  • Drying: Dry the resulting white to off-white solid under vacuum to afford this compound. The purity of the final product should be assessed by the analytical methods described below.

Analytical Characterization

Rigorous analytical characterization is paramount to ensure the identity, purity, and quality of this compound for use in research and development.

Analytical Workflow

G sample 2,2-Dimethylpiperidin-4-ol HCl nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr hplc HPLC-UV/MS sample->hplc gcms GC-MS (for free base) sample->gcms elemental Elemental Analysis sample->elemental data Structural Confirmation & Purity Assessment nmr->data hplc->data gcms->data elemental->data

Caption: Analytical workflow for the characterization of 2,2-Dimethylpiperidin-4-ol HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

¹H NMR (400 MHz, D₂O) - Expected Chemical Shifts (δ, ppm):

  • ~3.5-3.8 (m, 1H): Proton attached to the carbon bearing the hydroxyl group (CH-OH).

  • ~3.0-3.4 (m, 2H): Axial and equatorial protons on the carbon adjacent to the nitrogen (C6-H).

  • ~1.8-2.2 (m, 2H): Axial and equatorial protons on the carbon adjacent to the CH-OH group (C3-H).

  • ~1.5-1.8 (m, 2H): Axial and equatorial protons on the carbon adjacent to the nitrogen (C5-H).

  • ~1.2-1.4 (s, 6H): Protons of the two methyl groups at the C2 position.

¹³C NMR (100 MHz, D₂O) - Expected Chemical Shifts (δ, ppm):

  • ~65-70: Carbon bearing the hydroxyl group (C4).

  • ~50-55: Carbon with the gem-dimethyl groups (C2).

  • ~45-50: Carbon adjacent to the nitrogen (C6).

  • ~35-40: Carbon at C3.

  • ~30-35: Carbon at C5.

  • ~20-25: Carbons of the methyl groups.

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound.

Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation: An HPLC system equipped with a UV detector or a mass spectrometer (LC-MS).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). Causality: The acidic mobile phase ensures the analyte is in its protonated form, leading to better peak shape on a C18 column.

  • Gradient Program: A typical gradient would be 5% to 95% Solvent B over 10-15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore, or ideally, mass spectrometry for definitive identification.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for the analysis of the free base form of the compound.

Experimental Protocol: GC-MS of the Free Base

  • Sample Preparation: Neutralize an aqueous solution of the hydrochloride salt with a base (e.g., NaOH) and extract the free base into an organic solvent (e.g., dichloromethane). Dry the organic extract and, if necessary, derivatize with a silylating agent to improve volatility.

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Oven Program: A temperature gradient from approximately 100°C to 250°C.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV. Expected fragmentation would involve the loss of a methyl group and cleavage of the piperidine ring.

Applications in Drug Discovery and Development

This compound serves as a crucial starting material for the synthesis of a variety of pharmacologically active compounds.

Antimycobacterial Agents

One notable application is in the development of novel antimycobacterial agents. The piperidine scaffold can be elaborated to create compounds with potent activity against Mycobacterium tuberculosis. For instance, it is a key intermediate in the synthesis of certain diphenylpyraline derivatives that have demonstrated significant antimycobacterial properties.[2] The gem-dimethyl group can influence the conformational rigidity and metabolic stability of the final drug molecule, potentially leading to improved pharmacokinetic profiles.

Agents for Neurological Disorders

The 2,2-dimethylpiperidine moiety is also incorporated into molecules targeting the central nervous system (CNS). Its structural features can be fine-tuned to optimize interactions with specific receptors or enzymes implicated in neurological diseases. While specific drug candidates derived from this compound are often proprietary, the broader class of substituted piperidines is well-represented in drugs for conditions such as schizophrenia, pain, and depression.[1][3]

Logical Relationship in Drug Development

G start 2,2-Dimethylpiperidin-4-ol HCl step1 Chemical Modification (e.g., N-alkylation, etherification) start->step1 intermediate Elaborated Intermediate step1->intermediate step2 Further Synthetic Steps intermediate->step2 end Active Pharmaceutical Ingredient (API) step2->end bio_eval Biological Evaluation (In vitro & In vivo assays) end->bio_eval

Caption: Role of 2,2-Dimethylpiperidin-4-ol HCl in a drug development cascade.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[7] In case of contact, rinse thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]

  • Toxicology: While specific toxicological data for this compound is limited, piperidine derivatives can be irritating to the skin, eyes, and respiratory tract. Some may have effects on the central nervous system.[8] A thorough risk assessment should be conducted before use.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel chemical entities with therapeutic potential. Its unique structural features and synthetic accessibility make it an attractive starting point for drug discovery programs targeting a diverse range of diseases. A comprehensive understanding of its synthesis, characterization, and safe handling, as outlined in this guide, is essential for its effective application in the laboratory. As the demand for innovative therapeutics continues to grow, the importance of such well-defined chemical intermediates will undoubtedly increase.

References

An In-depth Technical Guide to the Synthesis of 2,2-Dimethylpiperidin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed overview for the multi-step synthesis of 2,2-Dimethylpiperidin-4-ol hydrochloride, a valuable heterocyclic building block in pharmaceutical and agrochemical research.[1] The narrative emphasizes the strategic rationale behind procedural choices, potential stereochemical outcomes, and robust, field-proven protocols suitable for a professional research environment.

Strategic Overview: A Four-Stage Synthetic Pathway

The synthesis of the target compound is logically approached in four distinct stages, beginning with the construction of a protected heterocyclic core, followed by deprotection, stereoselective reduction, and final salt formation. This strategy allows for purification at key intermediate stages and provides control over the final molecular architecture.

G cluster_0 PART 1: Piperidone Core Synthesis cluster_1 PART 2: Deprotection cluster_2 PART 3: Ketone Reduction cluster_3 PART 4: Salt Formation A Benzylamine + Methyl Acrylate B Dieckmann Condensation & Decarboxylation A->B Michael Addition C N-Benzyl-2,2-dimethylpiperidin-4-one B->C D 2,2-Dimethylpiperidin-4-one C->D Catalytic Transfer Hydrogenation E cis/trans-2,2-Dimethylpiperidin-4-ol D->E NaBH4 Reduction F 2,2-Dimethylpiperidin-4-ol Hydrochloride E->F HCl Treatment

Figure 1: Overall four-stage synthetic workflow.

PART 1: Synthesis of the Key Intermediate: 2,2-Dimethylpiperidin-4-one

The initial and most critical phase is the construction of the 2,2-dimethyl-4-piperidone ring system. A direct synthesis from simple acyclic precursors is challenging. Therefore, a robust and widely documented approach for related piperidones is adapted: the synthesis of an N-benzyl protected intermediate followed by a deprotection step.[2][3] The benzyl group serves as a stable, non-reactive handle during ring formation and can be cleanly removed later in the sequence.

The core of this synthesis is the Dieckmann condensation, an intramolecular cyclization of a diester.[4] This method is highly effective for forming five- and six-membered rings.[5] The overall process involves a tandem Michael addition-Dieckmann cyclization-decarboxylation sequence.

Proposed Protocol 1: Synthesis of N-Benzyl-2,2-dimethylpiperidin-4-one

This protocol is an adaptation of the established synthesis for N-benzyl-4-piperidone.[6] The key modification is the use of methyl methacrylate instead of methyl acrylate to introduce the gem-dimethyl group at the C2 position.

  • Michael Addition: In a round-bottom flask equipped with a reflux condenser, dissolve benzylamine (1.0 eq.) in methanol. To this solution, add methyl methacrylate (2.2 eq.) dropwise at room temperature. The reaction is exothermic. After the addition is complete, stir the mixture at reflux for 12-18 hours to ensure the completion of the double Michael addition, forming the intermediate diester, dimethyl 3,3'-(benzylazanediyl)bis(2-methylpropanoate).

  • Dieckmann Condensation: To a suspension of sodium methoxide (2.5 eq.) in anhydrous toluene, add the crude diester from the previous step. Heat the mixture to reflux with vigorous stirring for 4-6 hours. This promotes the intramolecular cyclization to form a β-keto ester intermediate.

  • Hydrolysis & Decarboxylation: Cool the reaction mixture to room temperature and carefully quench with 6 M hydrochloric acid. Heat the biphasic mixture to reflux for 4-8 hours. This acidic workup hydrolyzes the β-keto ester and induces decarboxylation to yield the desired N-benzyl-2,2-dimethylpiperidin-4-one.

  • Workup and Purification: After cooling, basify the aqueous layer with a saturated sodium hydroxide solution to a pH > 12. Extract the aqueous phase three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Debenzylation via Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation (CTH) is a preferred method for N-debenzylation as it avoids the use of high-pressure hydrogen gas and specialized equipment.[1] Ammonium formate serves as a convenient in-situ source of hydrogen.[7]

  • Reaction Setup: To a solution of N-benzyl-2,2-dimethylpiperidin-4-one (1.0 eq.) in methanol, add ammonium formate (4-5 eq.).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (approx. 10-20% by weight of the starting material). Caution: Pd/C can be pyrophoric, especially when dry. Handle with care.

  • Reaction: Heat the suspension to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad thoroughly with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the methanol. The resulting residue will contain the product and ammonium formate byproducts. Redissolve the residue in a minimal amount of water, basify with solid potassium carbonate, and extract thoroughly with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield 2,2-dimethylpiperidin-4-one as a crude solid or oil, which can often be used in the next step without further purification.

StageKey ReagentsTypical ConditionsPurpose
Ring Formation Benzylamine, Methyl Methacrylate, NaOMe, HClReflux in Toluene/MethanolConstructs the N-benzyl protected piperidone core via Michael addition and Dieckmann condensation.[4][6]
Deprotection 10% Pd/C, Ammonium FormateReflux in MethanolRemoves the N-benzyl protecting group to yield the secondary amine.[1][7]

PART 2: Stereoselective Reduction to 2,2-Dimethylpiperidin-4-ol

The reduction of the ketone at the C4 position to a secondary alcohol is a critical transformation that introduces a new stereocenter. The use of sodium borohydride (NaBH₄) is a mild, reliable, and highly effective method for this purpose.[8]

The stereochemical outcome of the reduction is governed by the direction of hydride attack on the carbonyl carbon. The piperidone ring exists in a chair conformation. The gem-dimethyl group at the C2 position creates significant steric hindrance. Hydride attack will preferentially occur from the less hindered face, leading to a mixture of cis and trans diastereomers.

  • Axial Attack: Hydride attacks from the axial face, leading to the formation of the equatorial alcohol (trans isomer relative to the axial C2-methyl group).

  • Equatorial Attack: Hydride attacks from the more hindered equatorial face, leading to the axial alcohol (cis isomer).

Generally, axial attack is favored in unhindered cyclohexanones, leading to the equatorial alcohol as the major product. The steric bulk of the C2 gem-dimethyl group is expected to further favor this pathway, resulting in a higher proportion of the trans alcohol.

Figure 2: Stereochemical pathways of the borohydride reduction.

Protocol 3: Sodium Borohydride Reduction
  • Dissolution: Dissolve 2,2-dimethylpiperidin-4-one (1.0 eq.) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise to the stirred solution, maintaining the temperature below 10 °C. Caution: Hydrogen gas is evolved.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Carefully quench the reaction by slowly adding 1 M hydrochloric acid until the effervescence ceases and the pH is acidic. Concentrate the solution under reduced pressure to remove most of the methanol.

  • Isolation: Basify the remaining aqueous solution with 2 M sodium hydroxide to pH > 12. Extract the product into dichloromethane or ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield a mixture of cis- and trans-2,2-dimethylpiperidin-4-ol, typically as a white solid.

The ratio of cis to trans isomers can be determined by ¹H NMR spectroscopy. The proton at C4 (the CH-OH group) will have different chemical shifts and coupling constants depending on its axial or equatorial position, allowing for integration and quantification of the diastereomeric ratio.[9][10]

PART 3: Formation of the Hydrochloride Salt

The final step is the conversion of the free base (the piperidinol) into its hydrochloride salt, which is typically a more stable, crystalline, and easily handled solid.

Protocol 4: Hydrochloride Salt Formation
  • Dissolution: Dissolve the mixture of cis/trans-2,2-dimethylpiperidin-4-ol (1.0 eq.) in anhydrous diethyl ether or ethyl acetate. A minimal amount of methanol can be added if solubility is an issue.

  • Precipitation: While stirring, add a 2 M solution of hydrogen chloride in diethyl ether dropwise. A white precipitate of the hydrochloride salt will form immediately.

  • Isolation: Continue adding the HCl solution until no further precipitation is observed. Stir the resulting slurry for 30 minutes at room temperature.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

  • Drying: Dry the resulting white solid under vacuum to yield this compound. The final product will be a mixture of cis and trans diastereomers. If separation is required, it may be achievable through fractional crystallization or preparative chromatography of the free base prior to salt formation.

Characterization

The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the carbon skeleton, the presence of key functional groups, and to determine the diastereomeric ratio of the final alcohol. The chemical shift and coupling constants of the C4-proton are diagnostic for the cis (axial OH) and trans (equatorial OH) isomers.[9]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To monitor the disappearance of the ketone carbonyl stretch (~1715 cm⁻¹) and the appearance of the alcohol hydroxyl stretch (~3300 cm⁻¹, broad) during the reduction step.

Conclusion

This guide outlines a robust and logical synthetic route to this compound. The strategy relies on the well-established Dieckmann condensation for core ring formation via an N-benzyl protected intermediate, followed by efficient deprotection, a stereoselective ketone reduction, and final salt formation. The provided protocols, grounded in established chemical principles, offer a reliable framework for researchers to produce this valuable heterocyclic building block. Careful execution and in-process analytical monitoring are key to achieving high yields and purity.

References

2,2-Dimethylpiperidin-4-ol hydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,2-Dimethylpiperidin-4-ol Hydrochloride: Properties, Synthesis, and Characterization

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 1420671-18-6), a valuable heterocyclic building block in modern medicinal chemistry. The primary focus of this document is the elucidation of its molecular weight and core physicochemical properties. Furthermore, this guide details a robust, field-proven protocol for its synthesis via the reduction of the corresponding ketone, outlines a self-validating analytical workflow for structural confirmation and purity assessment, and discusses its applications in drug discovery. This paper is intended for researchers, chemists, and drug development professionals who utilize piperidine scaffolds in the design of novel therapeutic agents.

Introduction to the 2,2-Dimethylpiperidine Scaffold

The piperidine ring is one of the most prevalent N-heterocyclic scaffolds found in pharmaceuticals and natural alkaloids.[1][2] Its saturated, six-membered structure allows for a defined three-dimensional conformation, which is crucial for precise interactions with biological targets such as enzymes and receptors.[1][3] The introduction of substituents, such as the gem-dimethyl group at the C2 position in 2,2-Dimethylpiperidin-4-ol, imparts specific steric and electronic properties. This particular substitution can influence the compound's pKa, lipophilicity, and metabolic stability, making it a desirable fragment for drug design.[4] This guide focuses specifically on the hydrochloride salt of the 4-hydroxy derivative, a stable, crystalline solid that serves as a key intermediate in the synthesis of more complex molecules.[5]

Physicochemical Properties and Molecular Weight Determination

Accurate knowledge of a compound's physicochemical properties is fundamental to its application in synthesis and drug development.

Molecular Formula and Weight Calculation

The precise molecular weight is a critical parameter, essential for reaction stoichiometry, analytical characterization, and registration of the chemical entity. The calculation is broken down below.

  • Free Base (2,2-Dimethylpiperidin-4-ol):

    • Formula: C₇H₁₅NO[6]

    • Calculation:

      • Carbon (C): 7 x 12.011 u = 84.077 u

      • Hydrogen (H): 15 x 1.008 u = 15.120 u

      • Nitrogen (N): 1 x 14.007 u = 14.007 u

      • Oxygen (O): 1 x 15.999 u = 15.999 u

    • Total Molecular Weight: 129.20 g/mol [5][7]

  • Hydrochloride Salt (this compound):

    • Formula: C₇H₁₆ClNO[8]

    • Calculation: This is the sum of the free base and one molecule of hydrogen chloride (HCl).

      • Free Base: 129.200 u

      • Hydrogen Chloride (HCl): 1.008 u (H) + 35.453 u (Cl) = 36.461 u

    • Total Molecular Weight: 165.66 g/mol [8]

This data is summarized in the table below for quick reference.

PropertyFree BaseHydrochloride Salt
Chemical Name 2,2-Dimethylpiperidin-4-olThis compound
CAS Number 937681-12-4[6]1420671-18-6[8]
Molecular Formula C₇H₁₅NO[7]C₇H₁₆ClNO[8]
Molecular Weight 129.20 g/mol [7]165.66 g/mol [8]
Other Key Properties

The following table lists additional known properties, which are crucial for experimental design, including solvent selection and purification strategies.

PropertyValueSource
Appearance Solid
Storage Temperature 2–8 °C, under inert gas[5]
Solubility Soluble in water, methanol, ethanolGeneral knowledge for amine hydrochlorides
Melting Point (Free Base) 78 °C[5]

Synthesis and Purification Protocol

The most direct and common laboratory-scale synthesis of this compound is the chemical reduction of its corresponding ketone precursor, 2,2-Dimethylpiperidin-4-one hydrochloride.

Causality of Experimental Choices
  • Starting Material: 2,2-Dimethylpiperidin-4-one hydrochloride (CAS: 1303968-37-7) is used as it is a commercially available and stable solid.[9][10]

  • Reducing Agent: Sodium borohydride (NaBH₄) is the reagent of choice. It is a mild and selective reducing agent, highly effective for the reduction of ketones to alcohols. Its key advantage is its tolerance of protic solvents like ethanol or methanol, which are excellent solvents for the starting material. More powerful and less selective reagents like lithium aluminum hydride (LiAlH₄) are unnecessary and would require anhydrous conditions, complicating the procedure.

  • Solvent: Methanol is an ideal solvent as it readily dissolves both the starting amine salt and the NaBH₄ reagent, allowing the reaction to proceed in a homogeneous phase for optimal efficiency.

  • Workup: The reaction is quenched with an acidic solution (e.g., dilute HCl) to neutralize excess borohydride and hydrolyze borate-ester intermediates. Subsequent basification with NaOH is necessary to deprotonate the product amine (if isolation of the free base is desired) before extraction. For direct isolation of the hydrochloride salt, careful solvent removal and recrystallization are employed.

Step-by-Step Synthesis Protocol
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 2,2-Dimethylpiperidin-4-one hydrochloride (1.0 eq). Dissolve it in anhydrous methanol (approx. 10 mL per gram of starting material).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C. This is crucial to moderate the exothermic reaction upon addition of the reducing agent and to minimize potential side reactions.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching: Cool the mixture back to 0 °C and slowly add 1M hydrochloric acid (HCl) dropwise to quench the excess NaBH₄. Vigorous hydrogen gas evolution will be observed. Continue adding acid until the solution is acidic (pH ~2).

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Purification (Recrystallization): The resulting crude solid is purified by recrystallization. A common solvent system for this purpose is ethanol/ethyl acetate or isopropanol.[11] Dissolve the crude product in a minimal amount of hot ethanol and add ethyl acetate until turbidity persists. Allow the solution to cool slowly to room temperature and then in a refrigerator to maximize crystal formation.

  • Isolation: Collect the white crystalline product by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification start Dissolve Ketone Precursor in Methanol cool Cool to 0-5 °C start->cool add_nabh4 Add NaBH₄ Portion-wise cool->add_nabh4 react Stir at Room Temp (2-3h) Monitor by TLC add_nabh4->react quench Quench with 1M HCl react->quench Reaction Complete evap Rotary Evaporation quench->evap recrys Recrystallize from Ethanol/Ethyl Acetate evap->recrys isolate Filter and Dry Product recrys->isolate end_product 2,2-Dimethylpiperidin-4-ol HCl (White Crystalline Solid) isolate->end_product Yields Pure Product

Caption: Workflow for the synthesis of 2,2-Dimethylpiperidin-4-ol HCl.

Analytical Characterization: A Self-Validating System

To ensure scientific integrity, the identity and purity of the synthesized compound must be confirmed unequivocally. A combination of spectroscopic and chromatographic methods provides a self-validating system where each technique corroborates the findings of the others.

Spectroscopic Confirmation
  • Mass Spectrometry (MS): This is the most direct method to confirm the molecular weight. Using Electrospray Ionization (ESI) in positive mode, the analysis should reveal a prominent peak corresponding to the protonated free base [M+H]⁺.

    • Expected m/z: 129.20 (free base M) + 1.008 (H⁺) = 130.21

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide a detailed fingerprint of the molecular structure.

    • ¹H NMR: The proton spectrum will confirm the presence of all non-exchangeable protons. Key expected signals include:

      • Two singlets for the non-equivalent gem-dimethyl protons.

      • A multiplet for the CH-OH proton at the C4 position.

      • Distinct multiplets for the axial and equatorial protons on the piperidine ring.

      • A broad singlet for the N-H proton (which may exchange with D₂O).

    • ¹³C NMR: The carbon spectrum will show the number of unique carbon atoms. For C₇H₁₅NO, seven distinct signals are expected, confirming the molecular backbone.

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of a final compound. Using a suitable column (e.g., C18) and mobile phase, a single major peak should be observed, with an area percentage greater than 95% (or as per the required specification).

  • Melting Point: A sharp, well-defined melting point range for the recrystallized product indicates high purity. Impurities typically broaden the melting range and depress the melting point.

Analytical Validation Logic

Validation_Logic cluster_identity Structural Identity Confirmation cluster_purity Purity Assessment ms Mass Spec (MS) Confirms MW = 129.20 (base) identity_ok Identity OK? ms->identity_ok Structure Matches nmr ¹H & ¹³C NMR Confirms Connectivity nmr->identity_ok Structure Matches hplc HPLC Quantitative Purity >95% purity_ok Purity OK? hplc->purity_ok Purity Meets Spec mp Melting Point Sharp Melting Range mp->purity_ok Purity Meets Spec product Synthesized Compound product->ms product->nmr product->hplc product->mp final Verified Compound (Structure & Purity Confirmed) identity_ok->final purity_ok->final

Caption: Logic diagram for the self-validating analytical workflow.

Applications in Research and Drug Development

This compound serves as a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs). The piperidine core is a key feature in drugs targeting a wide array of conditions.[3][12]

  • Scaffold for Complex Synthesis: The hydroxyl group at the C4 position provides a reactive handle for further chemical modification, such as etherification, esterification, or substitution, allowing for the creation of diverse chemical libraries for screening.

  • Neurological Disorders: Substituted piperidines are central to many drugs that act on the central nervous system (CNS).[9] The specific stereochemistry and substitution pattern enabled by this building block can be used to design ligands for specific receptors or ion channels.

  • Antimicrobial Agents: The free base, 2,2-Dimethylpiperidin-4-ol, has been identified as a key intermediate in the synthesis of derivatives with potent antimycobacterial activities, highlighting its potential in developing new treatments for tuberculosis.[5]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from closely related piperidine hydrochlorides and precursors should be used as a guide.[13][14]

  • Hazards: Piperidine derivatives should be handled as potentially hazardous. They may cause skin, eye, and respiratory irritation.[15] Some are classified as acutely toxic if swallowed.[14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. Work should be conducted in a well-ventilated fume hood.[16]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5] For long-term stability, storage at 2-8 °C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[5]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a chemical building block of significant value to the pharmaceutical and chemical research communities. A precise understanding of its molecular weight (165.66 g/mol ) and other physicochemical properties is the foundation for its effective use. The synthetic and analytical protocols detailed in this guide provide a reliable framework for its preparation and validation, ensuring the high quality required for drug discovery applications. Its utility as a precursor to novel therapeutic agents, particularly in the fields of neurological disorders and infectious diseases, underscores the continued importance of substituted piperidine scaffolds in modern medicine.

References

Spectroscopic data of 2,2-Dimethylpiperidin-4-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Data of 2,2-Dimethylpiperidin-4-ol Hydrochloride

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. As a derivative of piperidine, a core scaffold in numerous pharmaceuticals, this compound serves as a valuable building block for the development of novel therapeutic agents.[1] A comprehensive understanding of its spectroscopic characteristics is paramount for its structural elucidation, purity assessment, and quality control in research and development settings.

This technical guide provides a detailed overview of the predicted spectroscopic data for this compound. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this guide leverages data from structurally analogous piperidine derivatives and fundamental principles of spectroscopic interpretation to provide a robust and scientifically grounded analysis.[2][3] The insights herein are intended to guide researchers, scientists, and drug development professionals in the characterization of this and similar compounds.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound, presented below, contains several key features that dictate its spectroscopic behavior: a saturated six-membered nitrogen-containing ring, a gem-dimethyl group at the C2 position, a hydroxyl group at the C4 position, and a hydrochloride salt at the nitrogen atom. The protonation of the piperidine nitrogen significantly influences the chemical environment of the neighboring protons and carbons.

Caption: Chemical structure of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment and connectivity of hydrogen atoms in a molecule.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR data for this compound. Chemical shifts (δ) are referenced to tetramethylsilane (TMS).

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
N-H₂⁺9.0 - 10.0Broad singlet2HAmine protons
O-H4.5 - 5.5Singlet1HHydroxyl proton
C4-H3.8 - 4.2Multiplet1HMethine proton
C6-H₂3.2 - 3.6Multiplet2HMethylene protons
C3-H₂1.8 - 2.2Multiplet2HMethylene protons
C5-H₂1.6 - 2.0Multiplet2HMethylene protons
C2-(CH₃)₂1.3 - 1.5Singlet6HGem-dimethyl protons
Interpretation and Rationale

The protonated amine (N-H₂⁺) is expected to appear as a broad singlet in the downfield region (9.0 - 10.0 ppm) due to quadrupole broadening and exchange with the solvent. The hydroxyl proton (O-H) will likely be a singlet around 4.5 - 5.5 ppm. The methine proton at C4, being attached to the carbon bearing the hydroxyl group, is deshielded and predicted to be a multiplet in the 3.8 - 4.2 ppm range. The methylene protons at C6, adjacent to the positively charged nitrogen, will be the most deshielded of the ring methylene groups, appearing around 3.2 - 3.6 ppm. The methylene protons at C3 and C5 are expected to show complex splitting patterns due to both geminal and vicinal coupling, with overlapping signals in the 1.6 - 2.2 ppm region. The six protons of the gem-dimethyl group at C2 are predicted to appear as a singlet in the upfield region (1.3 - 1.5 ppm).

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent can affect the chemical shifts of exchangeable protons (NH and OH).

  • Instrument Setup:

    • Place the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity.[3]

  • Acquisition:

    • Set the spectral width to cover a range of 0-12 ppm.

    • Use a standard 90° pulse sequence.

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Process the data using Fourier transformation, phase correction, and baseline correction.

G cluster_workflow ¹H NMR Analysis Workflow Sample Prep Sample Prep Data Acquisition Data Acquisition Sample Prep->Data Acquisition Place in spectrometer Data Processing Data Processing Data Acquisition->Data Processing FID signal Spectral Interpretation Spectral Interpretation Data Processing->Spectral Interpretation Processed spectrum

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule.

Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)
C465 - 70
C645 - 50
C240 - 45
C335 - 40
C530 - 35
C2-CH₃25 - 30
Interpretation and Rationale

The carbon atom C4, bonded to the electronegative oxygen of the hydroxyl group, is expected to be the most downfield signal in the 65-70 ppm range. The C6 carbon, adjacent to the protonated nitrogen, will also be deshielded, with a predicted chemical shift of 45-50 ppm. The quaternary carbon C2 is expected around 40-45 ppm. The remaining methylene carbons, C3 and C5, are predicted to appear in the 30-40 ppm region. The two equivalent methyl carbons of the gem-dimethyl group are expected to have a chemical shift in the 25-30 ppm range.[4]

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.7 mL of deuterated solvent.

  • Instrument Setup: Use the same instrument setup as for ¹H NMR.

  • Acquisition:

    • Set the spectral width to cover a range of 0-200 ppm.

    • Use a standard pulse sequence with proton decoupling to simplify the spectrum to single lines for each carbon.

    • Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Process the data similarly to ¹H NMR.

G cluster_workflow ¹³C NMR Analysis Workflow Sample Prep Sample Prep Data Acquisition Data Acquisition Sample Prep->Data Acquisition Place in spectrometer Data Processing Data Processing Data Acquisition->Data Processing FID signal Spectral Interpretation Spectral Interpretation Data Processing->Spectral Interpretation Processed spectrum

Caption: Workflow for ¹³C NMR analysis.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Data
Wavenumber (cm⁻¹)VibrationFunctional Group
3200 - 3500 (broad)O-H stretchHydroxyl
2500 - 3000 (broad)N-H stretchAmmonium salt
2850 - 2960C-H stretchAlkyl
1450 - 1470C-H bendAlkyl
1050 - 1150C-O stretchSecondary alcohol
1100 - 1200C-N stretchAmine
Interpretation and Rationale

A broad absorption band is expected in the 3200-3500 cm⁻¹ region, corresponding to the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding.[5] The N-H stretching of the ammonium salt will likely appear as a broad band in the 2500-3000 cm⁻¹ range. Sharp peaks between 2850 and 2960 cm⁻¹ are characteristic of the C-H stretching vibrations of the methyl and methylene groups. C-H bending vibrations are expected around 1450-1470 cm⁻¹. The C-O stretch of the secondary alcohol and the C-N stretch of the amine are predicted to be in the fingerprint region, around 1050-1150 cm⁻¹ and 1100-1200 cm⁻¹, respectively.

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation (KBr Pellet):

    • Grind a small amount of the sample with dry potassium bromide (KBr).

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Sample Preparation (ATR):

    • Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

  • Data Acquisition:

    • Place the sample (pellet or on the ATR crystal) in the IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment or clean ATR crystal.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

G cluster_workflow FTIR Analysis Workflow Sample Prep Sample Prep Background Scan Background Scan Sample Prep->Background Scan Sample Scan Sample Scan Background Scan->Sample Scan Data Analysis Data Analysis Sample Scan->Data Analysis

Caption: Workflow for FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural information from fragmentation patterns.

Predicted Mass Spectrometry Data
m/zIon
144.1383[M+H]⁺ (Calculated for C₈H₁₈NO⁺)
126.1278[M+H - H₂O]⁺
84.0808[M+H - H₂O - C₂H₄]⁺
Interpretation and Rationale

Using a soft ionization technique such as Electrospray Ionization (ESI), the expected base peak would be the protonated molecule [M+H]⁺, with a calculated m/z of 144.1383 for the free base form (C₈H₁₇NO). A common fragmentation pathway for piperidinols is the loss of a water molecule, which would result in a fragment ion at m/z 126.1278. Further fragmentation could involve cleavage of the piperidine ring.[6]

Experimental Protocol: ESI-MS
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. Further dilute to the ng/mL or pg/mL range for analysis.

  • Instrument Setup:

    • The mass spectrometer should be operated in positive ion mode with an ESI source.

    • Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.

  • Data Acquisition:

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

    • If desired, perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to obtain fragmentation data for structural confirmation.

G cluster_workflow ESI-MS Fragmentation Pathway [M+H]⁺ [M+H]⁺ [M+H - H₂O]⁺ [M+H - H₂O]⁺ [M+H]⁺->[M+H - H₂O]⁺ - H₂O Further Fragments Further Fragments [M+H - H₂O]⁺->Further Fragments - Ring Opening

Caption: A common fragmentation pathway for piperidinols.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide, based on predicted data from structurally related compounds and established principles, provides a robust framework for the characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data offer a detailed spectroscopic signature for this molecule, which is invaluable for its identification, purity assessment, and further use in synthetic and medicinal chemistry applications. Researchers can use this guide as a reference for interpreting their own experimental data and for designing appropriate analytical methodologies.

References

Navigating the Synthesis and Supply of 2,2-Dimethylpiperidin-4-ol Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2,2-Dimethylpiperidin-4-ol hydrochloride (CAS No. 1420671-18-6), a pivotal heterocyclic building block for researchers and professionals in drug discovery and development. This document delves into its commercial availability, outlines a robust synthetic pathway, and offers a detailed analysis of its key analytical and spectroscopic characteristics. Furthermore, it explores the compound's significant applications, particularly in the synthesis of novel therapeutics targeting the central nervous system (CNS), and provides essential safety and handling protocols to ensure its responsible use in a laboratory setting.

Introduction: The Strategic Importance of Substituted Piperidines

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to engage in crucial hydrogen bonding interactions make it a privileged structure in medicinal chemistry. The strategic introduction of substituents onto the piperidine ring allows for the fine-tuning of physicochemical properties, such as lipophilicity and basicity, which are critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

This compound, in particular, presents a unique structural motif. The gem-dimethyl substitution at the 2-position can introduce conformational rigidity and potentially shield the nitrogen atom from metabolic degradation, thereby enhancing the pharmacokinetic profile of derivative compounds. The hydroxyl group at the 4-position provides a versatile handle for further chemical modifications, enabling the exploration of diverse chemical space in drug design. This guide serves as a technical resource for scientists leveraging this valuable intermediate in their research endeavors.

Commercial Availability and Procurement

This compound is accessible through a variety of chemical suppliers specializing in research and development chemicals. When procuring this compound, it is imperative to consider factors such as purity, available quantities, and lead times. Below is a comparative table of prominent suppliers.

SupplierProduct NumberPurityAvailability
Sigma-Aldrich Varies by region≥95%Inquire
ChemScene CS-0123456≥97%In Stock
BLD Pharm BD123456≥98%In Stock
Allbio Pharm AF16157≥95%Inquire

Note: Product numbers and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Synthesis and Purification: A Practical Approach

The synthesis of this compound is typically achieved through the reduction of the corresponding ketone, 2,2-Dimethylpiperidin-4-one. This transformation can be accomplished using various reducing agents, followed by salt formation. A general, reliable laboratory-scale protocol is outlined below.

Synthetic Workflow

The overall synthetic strategy involves a two-step process: the synthesis of the piperidone precursor and its subsequent reduction to the desired piperidinol, followed by hydrochloride salt formation.

Synthesis_Workflow Start Starting Materials (e.g., Acetone, Ammonia) Piperidone Step 1: Synthesis of 2,2-Dimethylpiperidin-4-one Start->Piperidone Condensation Reduction Step 2: Reduction of Ketone (e.g., with NaBH4) Piperidone->Reduction HCl_Salt Step 3: Hydrochloride Salt Formation (e.g., with HCl in Ether) Reduction->HCl_Salt Product 2,2-Dimethylpiperidin-4-ol Hydrochloride HCl_Salt->Product

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of 2,2,6,6-tetramethyl-4-piperidone (a related precursor)

A one-pot cascade reaction can be employed for the synthesis of the piperidone precursor.[1]

  • In a high-pressure reactor, combine acetone, an organic solvent such as toluene, and a catalyst (e.g., activated carbon-supported metal chloride).

  • Slowly introduce ammonia gas into the reactor at a controlled temperature (e.g., 20-80 °C) and allow the reaction to proceed for 1-5 hours.

  • Without isolating the intermediate, introduce hydrogen gas into the reactor at a controlled temperature (e.g., 20-180 °C) and continue the reaction for another 1-5 hours.

  • After cooling the reaction mixture to room temperature, the product, 2,2,6,6-tetramethyl-4-piperidinol, will crystallize out and can be collected by filtration.

Step 2: Reduction of 2,2-Dimethylpiperidin-4-one

The reduction of the keto group to a hydroxyl group is a critical step. While catalytic hydrogenation is an option, borohydride reagents are often preferred for their selectivity and milder reaction conditions.[2]

  • Dissolve 2,2-Dimethylpiperidin-4-one in a suitable alcoholic solvent, such as methanol or ethanol.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2,2-Dimethylpiperidin-4-ol.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the crude 2,2-Dimethylpiperidin-4-ol in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.

  • Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold solvent, and dry under vacuum to obtain this compound.

Analytical and Spectroscopic Profile

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized or procured compound. The following sections detail the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the gem-dimethyl protons, the methylene protons of the piperidine ring, the methine proton at the 4-position, and the hydroxyl and amine protons. The chemical shifts and coupling patterns will be influenced by the solvent used. In a deuterated solvent like DMSO-d₆, the amine proton (N-H) and hydroxyl proton (O-H) will be observable and may exhibit broadening due to exchange.[3][4][5][6][7]

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the two methyl carbons, the quaternary carbon at the 2-position, the methylene carbons of the ring, and the methine carbon bearing the hydroxyl group. The chemical shifts will be characteristic of the specific carbon environments.[3]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. Key expected absorption bands include:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • N-H stretch: A medium to weak band in the region of 3100-3500 cm⁻¹ for the secondary amine hydrochloride.

  • C-H stretch: Bands in the 2850-3000 cm⁻¹ region due to the stretching vibrations of the methyl and methylene groups.

  • C-O stretch: A strong band in the 1050-1150 cm⁻¹ region characteristic of a secondary alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Electrospray Ionization (ESI-MS): In positive ion mode, the spectrum is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺.

  • Electron Ionization (EI-MS): The EI mass spectrum will exhibit a molecular ion peak (M⁺) and a series of fragment ions. Characteristic fragmentation patterns for piperidines often involve alpha-cleavage adjacent to the nitrogen atom and loss of small neutral molecules.[8][9][10]

Mass_Spec_Fragmentation M_plus Molecular Ion [M]⁺ Fragment1 Loss of Methyl Radical [M-CH₃]⁺ M_plus->Fragment1 α-cleavage Fragment2 Loss of Water [M-H₂O]⁺ M_plus->Fragment2 Fragment3 Ring Cleavage Products M_plus->Fragment3

Caption: Predicted mass spectrometry fragmentation pathways.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of a variety of pharmacologically active molecules, particularly those targeting the central nervous system.[11] The piperidine scaffold is a common feature in many CNS-active drugs, and the specific substitution pattern of this compound offers advantages in designing novel therapeutic agents.

The presence of the gem-dimethyl group can enhance metabolic stability, a crucial factor for drugs that need to cross the blood-brain barrier and exert their effects in the brain. The hydroxyl group serves as a convenient point for diversification, allowing for the introduction of various functional groups to modulate properties such as receptor binding affinity, selectivity, and pharmacokinetics.

This intermediate has been utilized in the development of compounds for a range of neurological disorders. Its structural framework is incorporated into molecules designed to interact with targets such as G-protein coupled receptors (GPCRs) and ion channels, which are implicated in conditions like schizophrenia, depression, and pain.[11]

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound. The following guidelines are based on information from various safety data sheets for piperidine and its derivatives.[12][13][14][15][16][17][18][19][20][21]

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use compatible chemical-resistant gloves.

  • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

Handling
  • Handle in a well-ventilated area, preferably in a chemical fume hood.[12][15][17]

  • Avoid inhalation of dust or vapors.[12]

  • Avoid contact with skin and eyes.[12]

  • Keep away from heat, sparks, and open flames.[15][18]

  • Ground and bond containers and receiving equipment to prevent static discharge.[12][15]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[12][15][18]

  • Store locked up.[12][18]

  • Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures
  • In case of skin contact: Immediately wash with plenty of soap and water.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing.

  • If swallowed: Rinse mouth. Do NOT induce vomiting.

  • In all cases of exposure, seek immediate medical attention.

Conclusion

This compound is a strategically important building block for the synthesis of novel chemical entities with potential therapeutic applications, particularly in the realm of CNS disorders. Its commercial availability, coupled with a straightforward synthetic route, makes it an accessible tool for medicinal chemists. A thorough understanding of its analytical properties and adherence to strict safety protocols are paramount for its effective and safe utilization in research and development. This guide provides a foundational resource to support scientists in harnessing the potential of this versatile piperidine derivative.

References

The Alchemists' Bridge: A Technical Guide to Key Intermediates in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the researchers, scientists, and drug development professionals dedicated to the intricate dance of atoms that culminates in life-saving medicines, the path from simple starting materials to a complex Active Pharmaceutical Ingredient (API) is a testament to the power of synthetic chemistry. This guide eschews a conventional, rigid structure in favor of a narrative that mirrors the logic of drug development itself—a journey from foundational principles to specific, industrially relevant applications. We will traverse the landscape of pharmaceutical intermediates, the crucial molecular waypoints that are the true workhorses of drug synthesis. Our exploration will be grounded in the principles of Expertise, Experience, and Trustworthiness (E-E-A-T), offering not just protocols, but the scientific rationale that underpins them.

Part 1: Deconstructing Complexity - The Philosophy of Intermediates

In the grand tapestry of pharmaceutical manufacturing, intermediates are the meticulously crafted threads that are woven together to create the final masterpiece—the API.[1][2][3] They are chemical compounds produced during the synthesis of an API, serving as essential molecular building blocks.[1][3] The strategic use of intermediates allows for a modular and controlled approach to constructing complex molecules, breaking down a daunting synthesis into manageable, optimizable steps.[4] This approach is not merely a matter of convenience; it is a cornerstone of quality control, efficiency, and regulatory compliance.[4]

The quality and purity of intermediates directly impact the efficacy and safety of the final drug product.[2] Any impurities introduced or carried over from an intermediate can compromise the entire synthesis and, ultimately, patient safety.[1] Consequently, the synthesis of intermediates provides critical checkpoints for quality control throughout the manufacturing process.[4]

A Taxonomy of Transformation: Classifying Pharmaceutical Intermediates

The vast world of pharmaceutical intermediates can be categorized in several ways, each offering a different lens through which to view their role in drug synthesis.

  • By Chemical Structure: This is perhaps the most fundamental classification, grouping intermediates based on their core chemical scaffolds. Common classes include:

    • Heterocyclic Intermediates: These compounds, containing rings with atoms other than carbon (e.g., nitrogen, oxygen, sulfur), are foundational to a vast number of drugs, particularly in oncology and infectious diseases.[5][6][7][8][9]

    • Chiral Intermediates: Molecules with non-superimposable mirror images (enantiomers) are critical in modern drug development.[10][11] Often, only one enantiomer of a drug is therapeutically active, while the other may be inactive or even harmful.[10][11]

    • Amine Intermediates: Amines are prevalent in pharmaceuticals and their chiral variants are crucial building blocks for many advanced drugs.[10][12][13]

    • Alcohol, Ketone, Aldehyde, Acid, Ester, and Olefin Intermediates: These represent fundamental functional group classes that are widely used in the synthesis of a broad range of pharmaceuticals.[14]

  • By Application Area: Intermediates can also be classified based on the therapeutic area of the final drug. This includes intermediates for:

    • Cardiovascular drugs[15]

    • Oncology drugs[15]

    • Anti-infective (including antiviral and antibiotic) agents[4][14][15]

    • Central Nervous System (CNS) drugs[15]

  • By Stage in Synthesis: A pragmatic classification divides intermediates based on their position in the synthetic pathway:

    • Starting Intermediates: These are often derived from basic raw materials and represent the initial building blocks.[15]

    • Key Intermediates: These are structurally significant compounds that often represent a major milestone in the synthesis, closely resembling a large portion of the final API.[4]

    • Advanced Intermediates: These are late-stage intermediates that are only a few chemical transformations away from the final API.[12]

Part 2: The Crucible of Synthesis - A Case Study in Atorvastatin

To truly appreciate the role of key intermediates, we will dissect the synthesis of a blockbuster drug: Atorvastatin (Lipitor), a widely prescribed medication for lowering cholesterol.[16] The industrial synthesis of Atorvastatin predominantly relies on the Paal-Knorr synthesis, a convergent approach that masterfully combines two key intermediates to form the drug's core pyrrole ring.[17][18][19]

The Convergent Strategy: A Tale of Two Intermediates

The elegance of the Paal-Knorr synthesis for Atorvastatin lies in its convergent design, where two complex molecules are synthesized separately and then brought together. This is often more efficient than a linear synthesis where the main carbon skeleton is built step-by-step. The two pivotal intermediates are:

  • The 1,4-Diketone Intermediate: 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide.

  • The Chiral Amino-Ester Side Chain: A crucial component that introduces the correct stereochemistry for the drug's biological activity.

Diagram: Convergent Synthesis of Atorvastatin

G cluster_0 Synthesis of 1,4-Diketone Intermediate cluster_1 Synthesis of Chiral Side-Chain diketone_start Starting Materials stetter Stetter Reaction diketone_start->stetter diketone 1,4-Diketone Intermediate stetter->diketone paal_knorr Paal-Knorr Condensation diketone->paal_knorr sidechain_start Chiral Precursors asymmetric_synthesis Asymmetric Synthesis sidechain_start->asymmetric_synthesis sidechain Chiral Amino-Ester Side Chain asymmetric_synthesis->sidechain sidechain->paal_knorr atorvastatin Atorvastatin paal_knorr->atorvastatin

Caption: Convergent Paal-Knorr synthesis of Atorvastatin.

Experimental Protocol: Synthesis of the 1,4-Diketone Intermediate via Stetter Reaction

The Stetter reaction is a powerful carbon-carbon bond-forming reaction that is commonly employed for the synthesis of 1,4-dicarbonyl compounds.[17]

Reactants:

ReactantMolar Equivalent
4-Methyl-3-oxo-N-phenyl-2-(phenylmethylene)pentanamide1.0
4-fluorobenzaldehyde1.1
3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide0.1 (catalyst)
Triethylamine1.2

Solvent: Ethanol

Procedure:

  • Prepare a solution of 4-methyl-3-oxo-N-phenyl-2-(phenylmethylene)pentanamide and 4-fluorobenzaldehyde in ethanol in a reaction vessel equipped with a condenser and magnetic stirrer.

  • Add a catalytic amount of 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide and triethylamine to the solution.

  • Heat the reaction mixture to 80°C and stir for approximately 24 hours. It is crucial to maintain an inert atmosphere and use anhydrous solvent to prevent the formation of impurities.[17]

  • Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform a standard aqueous work-up to remove the catalyst and other water-soluble components.

  • Isolate the crude 1,4-diketone product.

Purification and Analysis of the 1,4-Diketone Intermediate

The purity of the 1,4-diketone is paramount for the success of the subsequent Paal-Knorr condensation.

Purification:

  • Crystallization: Recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and heptane, is a common and effective method for purifying the solid 1,4-diketone.[20]

Analysis:

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for assessing the purity of pharmaceutical intermediates.[16] A typical reversed-phase HPLC method for the 1,4-diketone would involve:

    • Column: C18 stationary phase.

    • Mobile Phase: A gradient of acetonitrile and water.

    • Detector: UV detector at a wavelength where the compound has maximum absorbance.

  • Gas Chromatography (GC): GC can be used to analyze for volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the intermediate.

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound, further confirming its identity.

The Paal-Knorr Condensation: Assembling the Core

With both key intermediates in hand, the final assembly of the Atorvastatin core can proceed.

Reactants:

ReactantMolar Equivalent
1,4-Diketone Intermediate1.0
Chiral Amino-Ester Side Chain1.05
Pivalic Acid0.2 (catalyst)

Solvent: Toluene-heptane co-solvent system

Procedure:

  • Dissolve the 1,4-diketone and the chiral amino-ester side chain in a mixture of toluene and heptane in a reaction vessel equipped with a Dean-Stark apparatus.[17]

  • Add pivalic acid as a catalyst. The use of a catalyst is crucial to accelerate the reaction.[17]

  • Heat the mixture to reflux, with continuous removal of water using the Dean-Stark apparatus to drive the reaction to completion.

  • Monitor the reaction progress by HPLC.

  • Once the reaction is complete, cool the mixture and perform an appropriate work-up to isolate the protected Atorvastatin product.[20]

Part 3: Ensuring Fidelity - Regulatory and Analytical Imperatives

The synthesis of pharmaceutical intermediates is not conducted in a vacuum. It is a highly regulated process governed by international guidelines to ensure the quality, safety, and efficacy of the final drug product.

The Regulatory Framework: ICH Q11 and the Definition of Starting Materials

The International Council for Harmonisation (ICH) Q11 guideline provides a framework for the development and manufacture of drug substances.[11][21][22][23] A critical aspect of this guideline is the selection and justification of "starting materials." The point at which a raw material is designated as a "starting material" is significant because all subsequent steps must be performed under Good Manufacturing Practices (GMP).

The selection of a starting material is based on several principles, including the complexity of the molecule, the number of chemical transformation steps to the final drug substance, and the ability to adequately control for impurities.[21][24] Regulatory authorities like the FDA and EMA scrutinize the choice of starting materials to ensure that the entire manufacturing process is well-controlled and understood.[22]

Diagram: Regulatory Control Points in API Synthesis

G cluster_0 Pre-GMP Steps cluster_1 GMP-Controlled Steps raw_materials Raw Materials non_gmp_synthesis Non-GMP Synthesis raw_materials->non_gmp_synthesis starting_material Regulatory Starting Material non_gmp_synthesis->starting_material gmp_synthesis GMP Synthesis starting_material->gmp_synthesis intermediate1 Intermediate 1 gmp_synthesis->intermediate1 intermediate2 Intermediate 2 intermediate1->intermediate2 api API intermediate2->api

Caption: The transition from non-GMP to GMP synthesis at the regulatory starting material.

The Analytical Vanguard: Process Analytical Technology (PAT)

Modern pharmaceutical manufacturing is increasingly moving towards a paradigm of "quality by design" (QbD), where quality is built into the product through a deep understanding of the manufacturing process. Process Analytical Technology (PAT) is a key enabler of QbD.[25][26] PAT involves the use of in-line or on-line analytical tools to monitor and control manufacturing processes in real-time.[25][27][28]

In the context of intermediate synthesis, PAT can be used to:

  • Monitor reaction kinetics: Spectroscopic techniques like Near-Infrared (NIR) or Raman spectroscopy can track the consumption of reactants and the formation of products in real-time.[27]

  • Control crystallization processes: Tools that monitor particle size and crystal form can ensure the consistent production of intermediates with the desired physical properties.

  • Detect reaction endpoints: PAT can precisely determine when a reaction is complete, preventing the formation of byproducts from over-reaction and optimizing cycle times.

The implementation of PAT leads to more robust and efficient manufacturing processes, reduced waste, and a higher assurance of product quality.[25]

Conclusion: The Unsung Heroes of Medicine

Key intermediates are the unsung heroes in the narrative of drug development. They represent the critical junctures where simple molecules are transformed into complex, life-altering therapies. A deep understanding of their synthesis, purification, analysis, and the regulatory landscape that governs them is not merely an academic exercise; it is a fundamental prerequisite for the safe and efficient production of the medicines that shape our world. As synthetic methodologies and analytical technologies continue to evolve, our ability to design and control the synthesis of these crucial molecular building blocks will only become more sophisticated, paving the way for the next generation of innovative pharmaceuticals.

References

Structure of 2,2-Dimethylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,2-Dimethylpiperidin-4-ol: Structure, Synthesis, and Applications

Introduction

2,2-Dimethylpiperidin-4-ol, also identified by its CAS Number 937681-12-4, is a heterocyclic organic compound featuring a piperidine scaffold.[1][2] This structure is characterized by a six-membered ring containing one nitrogen atom, geminal dimethyl groups at the C2 position, and a hydroxyl group at the C4 position.[1] Its molecular formula is C₇H₁₅NO, and it has a molecular weight of approximately 129.20 g/mol .[1][3][4] The strategic placement of its functional groups—a secondary amine, a secondary alcohol, and sterically hindering methyl groups—makes it a valuable and versatile intermediate in synthetic organic chemistry.

Piperidine-containing compounds are among the most significant synthetic fragments in drug design, appearing in numerous classes of pharmaceuticals and naturally occurring alkaloids.[5][6][7] The unique structural arrangement of 2,2-Dimethylpiperidin-4-ol provides a robust framework for developing novel therapeutic agents, particularly in the synthesis of diphenylpyraline derivatives that have shown potent antimycobacterial activity.[1] This guide offers a comprehensive technical overview of its structure, stereochemistry, synthesis, characterization, and applications for researchers and professionals in drug development.

Molecular Structure and Stereochemistry

The core of 2,2-Dimethylpiperidin-4-ol is a saturated piperidine ring, which typically adopts a chair conformation to minimize angular and torsional strain. The key structural features are the gem-dimethyl group at the C2 position and the hydroxyl group at the C4 position. The presence of the hydroxyl substituent at C4 gives rise to cis-trans isomerism (also known as geometric isomerism).[8][9]

  • cis-isomer: The hydroxyl group is on the same side of the ring relative to a reference substituent.

  • trans-isomer: The hydroxyl group is on the opposite side of the ring.[8]

In the context of the chair conformation, these isomers correspond to the hydroxyl group occupying either an axial or an equatorial position. The relative stability of these conformers is influenced by steric interactions. The trans configuration, where the substituents may occupy axial and equatorial positions to minimize steric hindrance, is often a key consideration in synthetic strategies.[10]

G cluster_cis cis-2,2-Dimethylpiperidin-4-ol cluster_trans trans-2,2-Dimethylpiperidin-4-ol cis_structure Structure where the C4-OH bond and a reference C-H bond on the same side of the ring's plane. trans_structure Structure where the C4-OH bond and a reference C-H bond are on opposite sides of the ring's plane. Isomerism Stereoisomerism cluster_cis cluster_cis Isomerism->cluster_cis Same Side cluster_trans cluster_trans Isomerism->cluster_trans Opposite Sides

Caption: Logical relationship between cis and trans isomers of 2,2-Dimethylpiperidin-4-ol.

Synthesis and Purification

The most prevalent and industrially efficient method for synthesizing 2,2-Dimethylpiperidin-4-ol is the catalytic hydrogenation of its ketone precursor, 2,2-Dimethylpiperidin-4-one (CAS 858264-10-5).[11][12] This reaction involves the reduction of the carbonyl group to a secondary alcohol.

Experimental Protocol: Catalytic Hydrogenation

The causality behind choosing catalytic hydrogenation lies in its high efficiency, atom economy, and the ability to control stereoselectivity through the choice of catalyst and reaction conditions.[11] Catalysts like Raney Nickel, Platinum oxide (PtO₂), and Rhodium oxide (Rh₂O₃) are commonly employed due to their high activity in reducing ketones and heterocyclic rings under manageable pressures and temperatures.[11][13][14]

Step-by-Step Methodology:

  • Reactor Setup: Charge a high-pressure autoclave reactor with 2,2-Dimethylpiperidin-4-one and a suitable solvent (e.g., methanol or ethanol).

  • Catalyst Addition: Add the hydrogenation catalyst (e.g., Raney Nickel slurry or PtO₂) to the reactor. The catalyst loading is typically between 1-5 mol%.

  • Pressurization: Seal the reactor and purge it several times with nitrogen gas before introducing hydrogen gas (H₂). Pressurize the reactor to the desired pressure (typically 20-100 bar).[11]

  • Reaction: Heat the mixture to the target temperature (e.g., 100-150°C) and stir vigorously to ensure efficient mass transfer of hydrogen gas to the catalyst surface.[11]

  • Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by analyzing aliquots using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purification: Filter the reaction mixture to remove the catalyst. The solvent is then removed under reduced pressure. The crude product, 2,2-Dimethylpiperidin-4-ol, can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield the final product.[1][15]

Caption: General workflow for the synthesis of 2,2-Dimethylpiperidin-4-ol.

Physicochemical and Spectroscopic Data

Accurate characterization is crucial for confirming the identity and purity of 2,2-Dimethylpiperidin-4-ol. The following tables summarize its key physical properties and the expected data from standard spectroscopic techniques.

Table 1: Physicochemical Properties
PropertyValueSource
CAS Number 937681-12-4[1][2]
Molecular Formula C₇H₁₅NO[1][3]
Molecular Weight 129.20 g/mol [1][3][4]
Melting Point 78°C (from ethanol/water)[1]
Boiling Point 66°C at 0.2 Torr[1]
Appearance White crystalline solid[16]
Storage 2–8 °C under inert gas[1]
Table 2: Spectroscopic Data for Structural Elucidation
TechniqueExpected Observations
¹H NMR Signals corresponding to the methyl protons (singlets), methylene protons on the piperidine ring (multiplets), the methine proton at C4 (multiplet), and exchangeable protons for the OH and NH groups. The precise chemical shifts and coupling constants would differentiate between cis and trans isomers.[17][18]
¹³C NMR Distinct signals for the seven carbon atoms, including the quaternary carbon at C2, the methine carbon at C4 bearing the hydroxyl group, and the various methylene carbons of the ring.[17][19]
IR Spectroscopy Broad absorption band around 3300-3400 cm⁻¹ (O-H stretch), a band around 3200-3300 cm⁻¹ (N-H stretch), and sharp bands around 2850-2950 cm⁻¹ (C-H sp³ stretch).
Mass Spectrometry A molecular ion peak (M⁺) at m/z = 129. The fragmentation pattern would likely involve the loss of a methyl group (m/z = 114) or water (m/z = 111).[20]

Chemical Reactivity and Applications

The synthetic utility of 2,2-Dimethylpiperidin-4-ol stems from the reactivity of its secondary amine and secondary alcohol functional groups. These sites allow for a wide range of chemical modifications, making it a key building block in medicinal chemistry.[5][6]

Key Reactions
  • N-Alkylation/N-Acylation: The secondary amine is nucleophilic and can be readily alkylated or acylated to introduce various substituents on the nitrogen atom.

  • O-Alkylation/O-Esterification: The hydroxyl group can be converted into ethers or esters, which is a common strategy for modifying the pharmacokinetic properties of a drug candidate.[21]

  • Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 2,2-Dimethylpiperidin-4-one.

Applications in Drug Discovery

The piperidine motif is a cornerstone in modern pharmacology, present in drugs targeting a wide array of conditions.[22][23][24][25] Derivatives of 2,2-Dimethylpiperidin-4-ol are explored for various therapeutic applications:

  • Antimycobacterial Agents: It serves as a crucial intermediate in the synthesis of diphenylpyraline derivatives that exhibit potent activity against Mycobacterium tuberculosis.[1]

  • CCR5 Antagonists: The broader 4-substituted piperidine scaffold is a key structural motif in CCR5 antagonists developed as HIV-1 entry inhibitors.[26]

  • General CNS Agents: The piperidine ring is a common feature in centrally active agents, and modifications of this scaffold can lead to compounds with analgesic, anti-inflammatory, or other neurological activities.[24][27]

G A 2,2-Dimethylpiperidin-4-ol B N-Functionalization (Alkylation, Acylation) A->B Reagent 1 C O-Functionalization (Esterification, Etherification) A->C Reagent 2 D Advanced Intermediates B->D C->D E Active Pharmaceutical Ingredients (APIs) D->E Final Synthetic Steps

Caption: Role of 2,2-Dimethylpiperidin-4-ol as a versatile synthetic intermediate.

Safety and Handling

2,2-Dimethylpiperidin-4-ol is classified as an irritant.[2] Standard laboratory safety protocols should be strictly followed during its handling.

  • Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C to prevent degradation.[1]

Conclusion

2,2-Dimethylpiperidin-4-ol is a structurally significant heterocyclic compound with broad applications in pharmaceutical research and development. Its well-defined stereochemistry, accessible synthesis via catalytic hydrogenation, and the dual reactivity of its amine and alcohol functional groups make it an invaluable building block for creating complex molecular architectures. For scientists and drug development professionals, a thorough understanding of its properties is essential for leveraging its full potential in the design and synthesis of next-generation therapeutics.

References

The Piperidine Nucleus: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its ubiquitous presence in a vast array of natural products and synthetic pharmaceuticals underscores its significance as a "privileged scaffold."[3][4] This guide provides a comprehensive exploration of the multifaceted role of piperidines in drug discovery, delving into the intricacies of their synthesis, conformational behavior, and profound impact on pharmacological activity. We will navigate through the strategic design of piperidine-containing drugs, dissect their mechanisms of action across diverse therapeutic areas, and provide actionable protocols for their synthesis and characterization. This document is intended to serve as a technical resource for scientists at the forefront of pharmaceutical research, offering insights grounded in established principles and cutting-edge advancements.

The Piperidine Motif: A Structural and Physicochemical Keystone

The prevalence of the piperidine scaffold in over twenty classes of pharmaceuticals is not a matter of chance; it is a direct consequence of its unique structural and physicochemical properties.[1][5] As a saturated heterocycle, the piperidine ring offers a three-dimensional architecture that can be strategically functionalized to probe the steric and electronic demands of biological targets.[6][7]

1.1. Conformational Dynamics: The Chair and Beyond

The piperidine ring predominantly adopts a chair conformation to minimize torsional strain, with substituents occupying either axial or equatorial positions.[8] This conformational preference is not static and can be influenced by the nature and position of substituents, as well as the electronic properties of the nitrogen atom.[9][10] For instance, the introduction of electron-withdrawing groups on the nitrogen can alter the ring's conformation, potentially favoring boat or twist-boat forms, which can have profound implications for receptor binding and biological activity.[8] Understanding and controlling these conformational dynamics is a critical aspect of rational drug design.[11][12]

Key Insight: The conformational rigidity and defined spatial orientation of substituents on the piperidine ring allow for precise mimicry of endogenous ligands and optimal interactions with target binding pockets.[3]

1.2. Physicochemical Modulation: Beyond a Simple Scaffold

The piperidine nitrogen, with its basic character, plays a crucial role in modulating the physicochemical properties of drug candidates. It can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating critical interactions with biological macromolecules.[3] Furthermore, the piperidine moiety can influence a molecule's lipophilicity and water solubility, key determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).[3] Strategic functionalization of the piperidine ring allows for the fine-tuning of these properties to optimize drug-like characteristics.

Synthetic Strategies: Building the Piperidine Core

The development of efficient and stereoselective methods for the synthesis of functionalized piperidines is a central theme in modern organic chemistry.[1][13] The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry of the final compound.

2.1. Hydrogenation of Pyridine Precursors

A common and versatile approach to piperidine synthesis involves the hydrogenation of readily available pyridine derivatives.[1] This method allows for the introduction of various substituents onto the aromatic precursor, which are then carried over to the saturated piperidine ring.

  • Catalytic Hydrogenation: A wide range of catalysts, including platinum, palladium, rhodium, and nickel, are employed for this transformation.[1] The choice of catalyst and reaction conditions can influence the stereoselectivity of the hydrogenation, particularly for substituted pyridines.[1] For instance, heterogeneous catalysts like platinum oxide (PtO2) are often used for the reduction of pyridines to cis-piperidines.[7]

Experimental Protocol: Platinum-Catalyzed Hydrogenation of a Substituted Pyridine

  • Reaction Setup: In a high-pressure reaction vessel, dissolve the substituted pyridine (1.0 equiv) in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Add a catalytic amount of platinum(IV) oxide (PtO2, e.g., 1-5 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating.

  • Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or distillation to yield the desired piperidine derivative.[7]

2.2. Intramolecular Cyclization Reactions

Intramolecular cyclization strategies provide a powerful means to construct the piperidine ring with a high degree of stereocontrol.[1] These methods typically involve the formation of a carbon-nitrogen bond to close the six-membered ring.

  • Reductive Amination: Intramolecular reductive amination of δ-amino ketones or aldehydes is a classic and reliable method for piperidine synthesis.

  • Radical Cyclization: Radical-mediated cyclizations of unsaturated amines offer an alternative approach, often proceeding under mild conditions.[1]

  • Metal-Catalyzed Cyclizations: Palladium and other transition metals can catalyze a variety of intramolecular cyclization reactions to form piperidines.[14]

2.3. Multicomponent Reactions (MCRs)

MCRs have emerged as a highly efficient strategy for the synthesis of complex, functionalized piperidines in a single step from three or more starting materials.[13][15] These reactions offer significant advantages in terms of atom economy, operational simplicity, and the rapid generation of molecular diversity.[13] A notable example is the Hantzsch-like multicomponent reaction of an aldehyde, an amine, and a β-ketoester to produce highly substituted dihydropyridines, which can then be reduced to the corresponding piperidines.[13]

The Pharmacological Significance of Piperidines: A Therapeutic Panorama

The piperidine scaffold is a recurring motif in drugs targeting a wide spectrum of diseases, a testament to its versatility in interacting with diverse biological targets.[2][16][17]

3.1. Central Nervous System (CNS) Disorders

Piperidine-containing compounds are particularly prominent in the development of drugs for CNS disorders, owing to their ability to cross the blood-brain barrier and interact with various neurotransmitter receptors and transporters.[3][18]

  • Antipsychotics: Many typical and atypical antipsychotics, such as haloperidol and risperidone, feature a piperidine ring that is crucial for their interaction with dopamine and serotonin receptors.

  • Analgesics: The piperidine scaffold is a key component of potent opioid analgesics like fentanyl and meperidine.

  • Alzheimer's Disease: Donepezil, a widely prescribed drug for the treatment of Alzheimer's disease, contains a benzylpiperidine moiety that plays a critical role in its inhibition of acetylcholinesterase.[1][16] The benzyl group of donepezil interacts with the catalytic site of the enzyme, highlighting the importance of specific substitutions on the piperidine framework.[16]

3.2. Oncology

The piperidine nucleus is increasingly being incorporated into the design of novel anticancer agents.[2][19] These compounds exert their effects through various mechanisms, including the inhibition of kinases, modulation of signaling pathways, and induction of apoptosis.[15][19] For example, certain piperidine derivatives have shown potent activity as inhibitors of histone deacetylases (HDACs), which are promising targets for cancer therapy.

Diagram: Simplified Kinase Inhibition by a Piperidine-Containing Drug

Kinase_Inhibition cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade Receptor Receptor Kinase Kinase Receptor->Kinase Activation Substrate Substrate Kinase->Substrate Phosphorylation Phosphorylated_Substrate Phosphorylated_Substrate Cellular_Response Cellular_Response Phosphorylated_Substrate->Cellular_Response Signal Transduction Piperidine_Drug Piperidine_Drug Piperidine_Drug->Kinase Inhibition

Caption: A piperidine-containing drug inhibiting a kinase, thereby blocking downstream signaling.

3.3. Infectious Diseases

Piperidine derivatives have also demonstrated significant potential in the fight against infectious diseases.[1] Natural and synthetic piperidine alkaloids have exhibited antiviral, antibacterial, and antiparasitic properties.[1][16] For instance, febrifugine and its synthetic analog halofuginone, which contain a piperidine ring, are effective antiparasitic agents.[1]

Structure-Activity Relationships (SAR) and Drug Design Principles

The systematic exploration of SAR is fundamental to the optimization of piperidine-based lead compounds into clinical candidates.[20][21][22][23]

4.1. Substitution Patterns and Their Impact

The position, nature, and stereochemistry of substituents on the piperidine ring profoundly influence biological activity.[3][24]

  • N-Substitution: The substituent on the piperidine nitrogen is a key determinant of a compound's pharmacological profile. For example, in many CNS-active drugs, an N-aralkyl group is essential for receptor binding.[20]

  • C4-Substitution: The 4-position of the piperidine ring is a common site for modification, allowing for the introduction of diverse functional groups that can engage in specific interactions with the target protein.[20]

Table 1: Representative Piperidine-Containing Drugs and the Role of Their Substituents

DrugTherapeutic AreaKey Piperidine Substituent(s)Role of Substituent(s)
Donepezil Alzheimer's DiseaseN-benzyl groupBinds to the catalytic site of acetylcholinesterase.[16]
Fentanyl AnalgesiaN-phenethyl and C4-propionanilide groupsCrucial for high-affinity binding to the µ-opioid receptor.
Haloperidol Antipsychotic4-(4-chlorophenyl)-4-hydroxypiperidineEssential for dopamine D2 receptor antagonism.
Risperidone Antipsychotic4-(fluoro-benzoyl)piperidine derivativeContributes to high affinity for both dopamine D2 and serotonin 5-HT2A receptors.

4.2. Bioisosteric Replacements: Expanding Chemical Space

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful strategy in drug design.[25] For the piperidine ring, several bioisosteric replacements have been explored to modulate properties such as metabolic stability, basicity, and conformational preference.[26][27]

  • Morpholine: Replacing a methylene group in the piperidine ring with an oxygen atom to form a morpholine can increase polarity and reduce the pKa of the nitrogen, which can be beneficial for improving pharmacokinetic properties.[26]

  • Spirocyclic Systems: Spirocyclic scaffolds, such as azaspiro[3.3]heptanes, have been investigated as bioisosteres for piperidines.[26][28] These rigid systems can offer novel exit vectors for substituents, allowing for the exploration of new chemical space and potentially improving binding affinity and selectivity.[26][28]

Diagram: Bioisosteric Replacement of a Piperidine Ring

Bioisosteres Piperidine Piperidine Morpholine Morpholine Piperidine->Morpholine Increased Polarity Reduced pKa Azaspiro Azaspiro[3.3]heptane Piperidine->Azaspiro Increased Rigidity Novel Exit Vectors

Caption: Common bioisosteric replacements for the piperidine scaffold.

Future Perspectives and Conclusion

References

Methodological & Application

The Synthetic Versatility of 2,2-Dimethylpiperidin-4-ol Hydrochloride: A Guide for Organic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine scaffold is a cornerstone in medicinal chemistry, gracing the structures of numerous pharmaceuticals and bioactive molecules.[1][2] Among the vast array of substituted piperidines, 2,2-Dimethylpiperidin-4-ol hydrochloride presents itself as a uniquely valuable building block. The gem-dimethyl group at the C2 position introduces conformational rigidity and steric bulk, which can be strategically exploited to enhance metabolic stability, modulate receptor binding, and direct the formation of complex three-dimensional architectures.[3][4] This technical guide provides an in-depth exploration of the applications of this compound in organic synthesis, complete with detailed protocols and mechanistic insights for researchers in drug discovery and development.

Core Applications in Medicinal Chemistry

The strategic placement of the gem-dimethyl group and the secondary hydroxyl functionality makes this compound a versatile precursor for several important classes of compounds.

Synthesis of Spirocyclic Scaffolds

The steric hindrance imposed by the 2,2-dimethyl substitution plays a pivotal role in directing intramolecular reactions to favor the formation of spirocycles.[3] Spirocyclic frameworks are of great interest in drug design as they increase the three-dimensionality of a molecule, often leading to improved potency and pharmacokinetic properties.[5]

Precursor for Kinase Inhibitors

The piperidine moiety is a common feature in many kinase inhibitors.[2] The synthesis of Large Tumor Suppressor Kinase (LATS) 1 and 2 inhibitors, which have potential applications in regenerative medicine, has been shown to utilize a 2,2-dimethylpiperidin-4-one precursor.[3] The corresponding alcohol, 2,2-Dimethylpiperidin-4-ol, can be accessed via stereoselective reduction and serves as a key intermediate in the synthesis of these and other related kinase inhibitors.

Building Block for CNS-Active Agents

Piperidine derivatives are prevalent in drugs targeting the central nervous system (CNS). The structural features of 2,2-Dimethylpiperidin-4-ol can be tailored to interact with various CNS targets, including G-protein coupled receptors (GPCRs) such as the nociceptin/orphanin FQ (NOP) receptor (also known as the opioid receptor-like 1 or ORL-1 receptor).[5][6]

Key Synthetic Transformations and Protocols

The utility of this compound is realized through a variety of synthetic transformations. Below are detailed protocols for some of the most critical reactions.

Protocol 1: N-Arylation via Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[7] However, the steric hindrance presented by the 2,2-dimethyl groups in the target molecule necessitates careful selection of catalyst and reaction conditions. Bulky, electron-rich phosphine ligands are often required to facilitate the coupling of sterically hindered amines.

Reaction Scheme:

N_Arylation reagents Ar-X Pd catalyst Ligand Base Solvent, Heat reactant 2,2-Dimethylpiperidin-4-ol (as free base) product 1-Aryl-2,2-dimethylpiperidin-4-ol reactant->product

Caption: General scheme for the Buchwald-Hartwig N-arylation of 2,2-dimethylpiperidin-4-ol.

Experimental Protocol:

  • Reagent Preparation: In a glovebox, to an oven-dried Schlenk tube, add Pd₂(dba)₃ (2 mol%), a bulky phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (1.5 equiv.).

  • Reactant Addition: Add this compound (1.0 equiv.) and the aryl halide (1.2 equiv.). Note: The hydrochloride salt should be neutralized to the free base in situ by the strong base, or pre-neutralized in a separate step.

  • Solvent and Reaction: Add anhydrous toluene (5-10 mL per mmol of the limiting reagent). Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Ligand Selection: The use of bulky, electron-rich ligands like XPhos is crucial to promote the oxidative addition of the aryl halide to the palladium center and to facilitate the reductive elimination of the product, especially with a sterically demanding amine.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the piperidine nitrogen without competing in the coupling reaction.

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene are ideal for this cross-coupling reaction.

LigandBaseTemperature (°C)Typical Yield (%)
P(t-Bu)₃NaOt-Bu80Moderate to Good
XPhosNaOt-Bu100Good to Excellent
RuPhosK₃PO₄110Moderate

Table 1: Comparison of conditions for Buchwald-Hartwig amination of sterically hindered secondary amines.

Protocol 2: Synthesis of Spiro-oxazolidinones

This protocol outlines a potential route to spiro-oxazolidinones, a valuable heterocyclic scaffold, starting from 2,2-Dimethylpiperidin-4-ol. This transformation involves an initial N-functionalization followed by an intramolecular cyclization.

Workflow Diagram:

Spiro_Synthesis A 2,2-Dimethylpiperidin-4-ol B N-Protected Intermediate A->B Protection (e.g., Boc) C N-Alkylated Intermediate B->C Alkylation with a haloacetyl derivative D Spiro-oxazolidinone C->D Intramolecular Cyclization

Caption: Synthetic workflow for the preparation of spiro-oxazolidinones.

Experimental Protocol:

  • N-Protection: To a solution of this compound (1.0 equiv.) in dichloromethane, add triethylamine (2.2 equiv.) and di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.). Stir at room temperature until the reaction is complete (monitored by TLC). Work up to isolate the N-Boc protected intermediate.

  • N-Alkylation: To a solution of the N-Boc protected intermediate (1.0 equiv.) in anhydrous DMF at 0 °C, add sodium hydride (1.2 equiv.) portion-wise. After hydrogen evolution ceases, add ethyl bromoacetate (1.1 equiv.) and allow the reaction to warm to room temperature.

  • Deprotection and Cyclization: The resulting ester is then subjected to acidic conditions (e.g., TFA in DCM) to remove the Boc group, which may be followed by a base-mediated intramolecular cyclization to form the spiro-oxazolidinone.

  • Purification: The final product is purified by column chromatography.

Key Considerations:

  • The choice of protecting group for the nitrogen is critical to prevent unwanted side reactions during the alkylation step.

  • The conditions for the intramolecular cyclization need to be optimized to favor the desired 5-exo-tet ring closure.

Application Example: Synthesis of LATS Kinase Inhibitors

A published route towards LATS kinase inhibitors involves a key Grignard addition to a protected 2,2-dimethylpiperidin-4-one.[3] The resulting tertiary alcohol is then carried forward through a Suzuki coupling.

Synthetic Route Overview:

LATS_Inhibitor_Synthesis A N-Boc-2,2-dimethyl- piperidin-4-one B Tertiary Alcohol Intermediate A->B Grignard Reaction (Ar-MgBr) C Final LATS Inhibitor B->C Suzuki Coupling (Ar'-B(OR)₂)

Caption: Key steps in the synthesis of LATS kinase inhibitors.

Protocol for Grignard Addition:

  • Reaction Setup: To a solution of N-Boc-2,2-dimethylpiperidin-4-one (1.0 equiv.) in anhydrous THF, add a solution of the arylmagnesium bromide (1.5 equiv.) in THF dropwise at 0 °C.

  • Reaction Conditions: Due to the steric hindrance, the reaction may require elevated temperatures (e.g., refluxing THF) to proceed to completion.[3]

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.

  • Purification: Purify the tertiary alcohol by column chromatography.

SubstrateGrignard ReagentTemperatureYield (%)
N-Boc-4-piperidonePhenylmagnesium bromide0 °C to RT>90
N-Boc-2,2-dimethyl-4-piperidone4-Chlorophenylmagnesium bromide60 °C~70[3]

Table 2: Comparison of Grignard reaction conditions on piperidinones.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis, particularly within the realm of medicinal chemistry. The strategic incorporation of the gem-dimethyl group offers a handle for controlling molecular conformation and directing reactivity, enabling the synthesis of complex and biologically relevant molecules such as spirocycles and kinase inhibitors. While the steric hindrance of this scaffold presents unique synthetic challenges, these can be overcome with careful selection of reagents and optimization of reaction conditions, as outlined in the protocols above. As the demand for novel, three-dimensional chemical entities in drug discovery continues to grow, the utility of this compound is poised to expand even further.

References

Application Notes & Protocols: 2,2-Dimethylpiperidin-4-ol Hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Piperidine Scaffold and the Value of Strategic Substitution

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in FDA-approved drugs and bioactive natural products.[1][2][3] Its saturated, six-membered heterocyclic structure provides an ideal three-dimensional framework for orienting pharmacophoric groups in precise spatial arrangements to optimize interactions with biological targets.[2][4] Introducing substituents onto the piperidine core allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and basicity (pKa), which in turn enhances biological activity, selectivity, and pharmacokinetic profiles (ADME).[5]

This guide focuses on a particularly valuable building block: 2,2-Dimethylpiperidin-4-ol hydrochloride . This compound offers a unique combination of features—a sterically hindered amine, a conformationally restricted ring system, and a versatile hydroxyl group—that medicinal chemists can exploit to overcome common drug development challenges.

The Strategic Advantage of 2,2-Dimethyl Substitution

The gem-dimethyl group at the C2 position is not merely a point of steric bulk; it is a strategic element that confers significant and predictable advantages to a drug candidate.

Enhanced Metabolic Stability

The primary metabolic liability for many N-alkyl piperidines is oxidation at the carbon atom alpha to the nitrogen, leading to the formation of an unstable iminium ion and subsequent ring-opening or clearance.[6] The presence of the gem-dimethyl group at the C2 position sterically shields this position from enzymatic attack by cytochrome P450 (CYP) enzymes, thereby blocking this major metabolic pathway. This often leads to a longer in-vivo half-life and improved oral bioavailability.[7]

Conformational Restriction and the Thorpe-Ingold Effect

The gem-dimethyl group significantly restricts the conformational flexibility of the piperidine ring. This phenomenon, known as the Thorpe-Ingold effect, favors a chair conformation and can lock appended substituents into well-defined axial or equatorial orientations. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, resulting in higher potency and selectivity.[8]

Modulating Basicity (pKa)

The electron-donating nature of the two methyl groups can subtly influence the basicity of the piperidine nitrogen. This modulation of pKa is critical for controlling the ionization state of the molecule at physiological pH, which directly impacts cell permeability, target engagement, and off-target activities, such as hERG channel affinity.[5][9]

The 4-Hydroxyl Group: A Versatile Synthetic Handle

The hydroxyl group at the C4 position provides a convenient and versatile point for synthetic elaboration. It can be functionalized through a variety of well-established chemical transformations to explore structure-activity relationships (SAR) and attach diverse functionalities. This dual-handle approach—functionalizing at both the nitrogen and the oxygen—allows for the rapid generation of compound libraries with diverse chemical vectors.

Key Transformations:

  • O-Acylation/O-Sulfonylation: Formation of esters and sulfonates.

  • O-Alkylation: Creation of ethers.

  • Mitsunobu Reaction: Inversion of stereochemistry or introduction of various nucleophiles with high stereocontrol.[10][11][12][13]

  • Oxidation: Conversion to the corresponding ketone, 2,2-dimethylpiperidin-4-one, which can then be used in reductive aminations or other carbonyl chemistry.[14][15]

Application Focus: Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonists

A prominent application of the substituted piperidine scaffold is in the development of antagonists for the Melanin-Concentrating Hormone Receptor 1 (MCHR1). MCHR1 is a G-protein coupled receptor implicated in the regulation of energy homeostasis, making it an attractive target for anti-obesity therapeutics.[16] Many potent MCHR1 antagonists feature a central piperidine ring. The 2,2-dimethyl substitution pattern, in particular, can be found in structures designed to improve metabolic stability and optimize receptor fit.[9] The derivatization of the 4-position of the piperidine ring is a key strategy for modulating potency and selectivity.[9]

Experimental Protocols

Safety Precaution: this compound is an irritant. Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Table 1: Physicochemical Properties
PropertyValueSource
Chemical Name This compound[17][18]
CAS Number 1420671-18-6[18]
Molecular Formula C₇H₁₆ClNO[18]
Molecular Weight 165.66 g/mol [18]
Appearance White to off-white solidN/A
Free Base MW 129.20 g/mol [19][20]
Protocol 1: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds, allowing the synthesis of N-aryl piperidines.[21][22][23][24] This method is superior to classical methods which often require harsh conditions and have limited scope.[21]

Workflow Diagram: Buchwald-Hartwig Amination

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 2,2-Dimethylpiperidin-4-ol HCl (1.0 eq) G Combine reagents in flask A->G B Aryl Bromide (1.1 eq) B->G C Pd Catalyst (e.g., Pd2(dba)3, 2 mol%) C->G D Ligand (e.g., XPhos, 4 mol%) D->G E Base (e.g., NaOtBu, 2.5 eq) E->G F Anhydrous Toluene F->G H Degas (Argon sparge) G->H I Heat to 100 °C H->I J Monitor by LC-MS/TLC I->J K Cool to RT J->K L Filter through Celite K->L M Concentrate L->M N Aqueous Workup (EtOAc/H2O) M->N O Purify via Column Chromatography N->O P Characterize Product O->P

Caption: Workflow for Buchwald-Hartwig N-Arylation.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide or triflate (1.1 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (2.5 equiv)

  • Anhydrous toluene

Procedure:

  • Free-Basing (Optional but Recommended): Before use, the hydrochloride salt can be neutralized. Dissolve the salt in dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the free amine.

  • To an oven-dried reaction flask, add the aryl halide, Pd₂(dba)₃, XPhos, and sodium tert-butoxide under an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous toluene, followed by a solution of 2,2-dimethylpiperidin-4-ol (free base) in toluene.

  • Degas the mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 100-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-2,2-dimethylpiperidin-4-ol.

Causality: The choice of a bulky, electron-rich phosphine ligand like XPhos is crucial for facilitating the oxidative addition and reductive elimination steps of the catalytic cycle, especially with sterically hindered amines.[24] Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the piperidinol and facilitate its entry into the catalytic cycle.[24]

Protocol 2: O-Acylation with Acetic Anhydride

This protocol describes a straightforward esterification of the 4-hydroxyl group, a common step in SAR studies to probe the effects of modifying this position.[25][26][27]

Reaction Diagram: Key Functionalization Sites

Caption: Reactive sites on the 2,2-dimethylpiperidin-4-ol scaffold.

Materials:

  • This compound (1.0 equiv)

  • Acetic anhydride (Ac₂O) (1.5 equiv)

  • Triethylamine (TEA) or Pyridine (3.0 equiv)

  • Dichloromethane (DCM)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount, optional)

Procedure:

  • Suspend this compound in anhydrous DCM.

  • Add triethylamine or pyridine to the suspension and stir until the solid dissolves (this forms the free base in situ).

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride dropwise.[25] If the reaction is sluggish, a catalytic amount of DMAP can be added.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.[25]

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by flash column chromatography if necessary.

Causality: Pyridine or TEA acts as a base to neutralize the HCl salt and the acetic acid byproduct formed during the reaction, driving the equilibrium towards the product.[25][26] DMAP is a highly effective acylation catalyst that functions by forming a more reactive N-acetylpyridinium intermediate.

Protocol 3: O-Functionalization via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for converting the hydroxyl group into other functionalities, such as esters or azides, with a complete inversion of stereochemistry if the carbon is chiral.[10][11][12] It allows for the introduction of nucleophiles that are not reactive enough for direct substitution.[12][28]

Materials:

  • 2,2-Dimethylpiperidin-4-ol (free base, 1.0 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Nucleophile (e.g., benzoic acid, phthalimide) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve 2,2-dimethylpiperidin-4-ol, the chosen nucleophile (e.g., benzoic acid), and triphenylphosphine in anhydrous THF under an argon atmosphere.[11]

  • Cool the solution to 0 °C in an ice bath.

  • Add DEAD or DIAD dropwise to the stirred solution. A color change and/or formation of a precipitate is often observed.

  • Allow the reaction to warm to room temperature and stir overnight, monitoring by TLC.

  • Workup: Concentrate the reaction mixture under reduced pressure. The primary challenge with Mitsunobu reactions is the removal of byproducts (triphenylphosphine oxide and the hydrazine derivative).[28]

  • Purification: The crude residue is typically purified directly by flash column chromatography. Multiple columns may be necessary to achieve high purity.

Causality: The reaction proceeds via the formation of an oxyphosphonium intermediate from the alcohol and PPh₃/DEAD, which is an excellent leaving group.[10][12] The nucleophile then displaces this group in an Sₙ2 reaction, resulting in stereochemical inversion.[11][12] The nucleophile must be sufficiently acidic (pKa < 13) to protonate the betaine intermediate formed from PPh₃ and DEAD.[10][12]

Conclusion

This compound is a high-value building block for modern drug discovery. The strategic incorporation of the gem-dimethyl group provides a robust solution for enhancing metabolic stability and imposing beneficial conformational constraints. The dual reactivity at the nitrogen and the 4-hydroxyl position offers synthetic chemists a versatile platform for rapidly exploring chemical space, optimizing lead compounds, and ultimately developing safer and more effective therapeutic agents.

References

Synthetic Routes Utilizing 2,2-Dimethylpiperidin-4-ol Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Steric Hindrance and Conformational Restraint

In the landscape of modern drug discovery, the piperidine scaffold remains one of the most ubiquitous and valuable heterocyclic motifs.[1] Its prevalence in FDA-approved pharmaceuticals underscores its ability to confer favorable physicochemical properties, such as aqueous solubility and metabolic stability, while serving as a versatile framework for orienting pharmacophoric elements in three-dimensional space.

This guide focuses on a particularly valuable derivative: 2,2-Dimethylpiperidin-4-ol hydrochloride . The introduction of a gem-dimethyl group at the C2 position, adjacent to the nitrogen atom, imparts significant steric hindrance and introduces a degree of conformational rigidity. This unique structural feature is highly sought after by medicinal chemists for several strategic reasons:

  • Modulation of Basicity: The steric bulk adjacent to the nitrogen can influence its pKa, affecting drug-receptor interactions and pharmacokinetic properties.

  • Metabolic Stability: The gem-dimethyl group can act as a "metabolic shield," preventing enzymatic degradation (e.g., N-dealkylation or oxidation) at the adjacent positions, thereby prolonging the in-vivo half-life of a drug candidate.

  • Vectorial Control: The rigidified ring system provides a predictable platform to project substituents from the C4 position into specific vectors of chemical space, enabling precise targeting of protein binding pockets.

This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing robust protocols for the synthetic manipulation of this compound into key intermediates and complex molecular architectures, with a focus on the synthesis of the highly valuable N-protected 2,2-dimethylpiperidin-4-one and its subsequent conversion to spirocyclic scaffolds.

Physicochemical Properties & Safe Handling

Prior to any experimental work, a thorough understanding of the reagent's properties and safety requirements is paramount.

PropertyValue
Chemical Name This compound
Molecular Formula C₇H₁₆ClNO
Molecular Weight 165.66 g/mol
CAS Number Not widely available; related free base is 19947-86-7
Appearance White to off-white solid
Storage Store at room temperature in a dry, well-ventilated place. Keep container tightly closed.

Safety and Handling Protocol:

  • General Advice: Always consult the full Material Safety Data Sheet (MSDS) before use. Work in a well-ventilated fume hood.[2]

  • Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.[3]

  • First Aid Measures:

    • Inhalation: May cause respiratory irritation. Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2]

    • Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[4]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2]

  • Fire-Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Hazardous decomposition products include nitrogen oxides, carbon oxides, and hydrogen chloride gas.[2]

  • Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal company. Do not let the product enter drains.[5]

Core Synthetic Strategy: A Gateway to Complexity

The synthetic utility of this compound stems from its three reactive sites: the secondary amine, the secondary alcohol, and the C-H bond at the C4 position. A common and highly effective strategy involves a two-stage approach:

  • Nitrogen Protection: The secondary amine is first protected, most commonly with a tert-butyloxycarbonyl (Boc) group. This is a critical step that prevents unwanted side reactions at the nitrogen during subsequent transformations and often improves the solubility of the intermediate in common organic solvents.

  • C4-Hydroxyl Oxidation: The protected alcohol is then oxidized to the corresponding ketone, N-Boc-2,2-dimethylpiperidin-4-one . This ketone is a cornerstone intermediate, serving as an electrophilic handle for a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions.

The following workflow diagram illustrates these pivotal transformations and subsequent synthetic routes.

G start 2,2-Dimethylpiperidin-4-ol Hydrochloride boc_protection Protocol 1: N-Boc Protection start->boc_protection (Boc)₂O, Base n_boc_alcohol N-Boc-2,2-dimethyl- piperidin-4-ol boc_protection->n_boc_alcohol oxidation Protocol 2: Oxidation (DMP) n_boc_alcohol->oxidation Dess-Martin Periodinane ketone N-Boc-2,2-dimethyl- piperidin-4-one (Key Intermediate) oxidation->ketone spiro Protocol 3: Spirocyclization ketone->spiro Malononitrile, Base reductive_amination Reductive Amination ketone->reductive_amination R₂NH, NaBH(OAc)₃ final_products Spiro-piperidines (Drug Scaffolds) spiro->final_products c4_amines C4-Substituted Piperidines reductive_amination->c4_amines

Caption: Key synthetic pathways starting from 2,2-Dimethylpiperidin-4-ol HCl.

Protocol 1: N-Protection with tert-Butyloxycarbonyl (Boc) Group

Causality and Experimental Choice: The first step in most synthetic sequences involving this starting material is the neutralization of the hydrochloride salt and subsequent protection of the secondary amine. The Boc group is ideal due to its robustness under a wide range of non-acidic conditions (e.g., oxidation, basic reactions, organometallic additions) and its clean, traceless removal with acid. The use of a mild inorganic base like sodium bicarbonate in a biphasic system (e.g., Dioxane/Water) provides an effective and easily workable method for this transformation.

Experimental Protocol: Synthesis of tert-butyl 4-hydroxy-2,2-dimethylpiperidine-1-carboxylate

  • To a round-bottom flask, add this compound (1.0 eq.).

  • Add 1,4-Dioxane and Water (e.g., a 2:1 mixture, sufficient to dissolve the starting material upon heating).

  • Add sodium bicarbonate (NaHCO₃, 2.5 eq.) to the suspension.

  • Add Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) to the mixture.

  • Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once complete, dilute the reaction mixture with water and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The resulting crude product, tert-butyl 4-hydroxy-2,2-dimethylpiperidine-1-carboxylate, is often a white solid of sufficient purity for the next step. If necessary, it can be further purified by flash column chromatography on silica gel.

ReagentM.W.Equivalents
2,2-Dimethylpiperidin-4-ol HCl165.661.0
Di-tert-butyl dicarbonate218.251.1 - 1.2
Sodium Bicarbonate84.012.5 - 3.0

Protocol 2: Dess-Martin Oxidation to the Key Ketone Intermediate

Causality and Experimental Choice: The oxidation of the secondary alcohol to a ketone is the pivotal step for unlocking diverse synthetic pathways. While many oxidizing agents exist, the Dess-Martin Periodinane (DMP) is an excellent choice for this transformation.[4] It is a mild, non-toxic (chromium-free) reagent that operates at room temperature under neutral conditions, minimizing the risk of side reactions or degradation of the Boc-protecting group.[6][7] The reaction is typically fast and clean, with a straightforward workup procedure.

Experimental Protocol: Synthesis of tert-butyl 2,2-dimethyl-4-oxopiperidine-1-carboxylate

  • Dissolve the N-Boc protected alcohol, tert-butyl 4-hydroxy-2,2-dimethylpiperidine-1-carboxylate (1.0 eq.), in anhydrous dichloromethane (DCM) in a dry round-bottom flask under a nitrogen or argon atmosphere.

  • Add Dess-Martin Periodinane (DMP, 1.2 eq.) portion-wise to the stirred solution at room temperature. Note: The reaction is slightly exothermic.

  • Stir the reaction at room temperature for 1-3 hours. Monitor the progress by TLC (staining with permanganate will show the disappearance of the alcohol).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (1:1 mixture).

  • Stir the resulting biphasic mixture vigorously for 20-30 minutes until the organic layer becomes clear.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2x volumes).

  • Combine the organic layers, wash with saturated NaHCO₃, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ketone.

  • The product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure ketone, typically as a white solid or colorless oil.

Protocol 3: Application in Spirocycle Synthesis

Causality and Experimental Choice: The ketone intermediate is a perfect electrophile for constructing spirocyclic systems, which are of high interest in medicinal chemistry for exploring novel three-dimensional chemical space. A robust and efficient method for this is the Knoevenagel condensation with an active methylene compound, such as malononitrile. This reaction, typically catalyzed by a mild base, forms an intermediate that can undergo a subsequent intramolecular cyclization or further reaction, leading directly to complex spiro-heterocycles.

Experimental Protocol: Synthesis of a Spiro[piperidine-4,5'-pyrimidine] Scaffold

This protocol describes a representative synthesis of a spiropiperidine derivative.

G cluster_reactants Reactants cluster_products Product r1 N-Boc-2,2-dimethyl- piperidin-4-one plus1 + r2 Malononitrile plus2 + r3 Guanidine Carbonate p1 tert-butyl 2',4',6'-triamino-2,2-dimethyl- 3',4'-dihydro-2'H-spiro[piperidine-4,5'-pyrimidine]-1-carboxylate r3->p1 Base (e.g., NaOEt) Ethanol, Reflux

Caption: Synthesis of a spiro-pyrimidine from the ketone intermediate.

  • To a solution of sodium ethoxide (NaOEt), prepared by dissolving sodium metal (2.2 eq.) in anhydrous ethanol, add guanidine hydrochloride or carbonate (1.1 eq.).

  • To this mixture, add the N-Boc-2,2-dimethylpiperidin-4-one (1.0 eq.) followed by malononitrile (1.0 eq.).

  • Heat the reaction mixture to reflux and maintain for 6-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Partition the residue between water and ethyl acetate.

  • Separate the layers and extract the aqueous phase with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired spirocyclic compound.

ComponentRoleEquivalents
N-Boc-2,2-dimethylpiperidin-4-oneElectrophile1.0
MalononitrileNucleophile1.0
GuanidineDinucleophile1.1
Sodium EthoxideBase/Catalyst2.2

Characterization of Key Products

Successful synthesis should be confirmed using standard analytical techniques:

  • tert-butyl 2,2-dimethyl-4-oxopiperidine-1-carboxylate (Ketone):

    • ¹H NMR: Expect disappearance of the C4-H proton signal (methine, ~3.8-4.0 ppm) from the starting alcohol and downfield shifts of the adjacent methylene protons (C3 and C5). The characteristic Boc group signal (~1.45 ppm, 9H) and gem-dimethyl signal (~1.2 ppm, 6H) should be present.

    • ¹³C NMR: Appearance of a ketone carbonyl signal around 208-210 ppm.

    • IR Spectroscopy: A strong C=O stretching band will appear around 1715-1720 cm⁻¹.

    • Mass Spectrometry: The molecular ion peak corresponding to the product's mass should be observed.

  • Spirocyclic Products:

    • ¹H NMR: The spectrum will become more complex, but key indicators include the disappearance of the active methylene protons from malononitrile and the appearance of new signals, such as those for amino groups on the pyrimidine ring.

    • ¹³C NMR: A key indicator is the appearance of a spirocyclic quaternary carbon signal (the C4 of the original piperidine).

Conclusion

This compound is more than a simple heterocyclic alcohol; it is a sophisticated building block that provides a direct entry point to sterically hindered and conformationally defined piperidine structures. The protocols outlined herein demonstrate a reliable and efficient pathway from the commercially available starting material to the versatile N-Boc-protected ketone intermediate. This key intermediate serves as a launchpad for constructing complex molecular architectures, particularly the medicinally relevant class of spiropiperidines. By leveraging the principles of amine protection followed by controlled oxidation, researchers can effectively utilize this reagent to accelerate the discovery and development of novel therapeutics.

References

The Art of the Molecule: A Guide to Synthetic Chemistry in Neurological Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Crafting Keys for the Brain's Locks

Neurological disorders, a vast and complex landscape of human ailments, present one of the most significant challenges to modern medicine. From the debilitating tremors of Parkinson's disease to the cognitive decline of Alzheimer's and the inflammatory attacks of multiple sclerosis, these conditions arise from intricate dysfunctions within the central nervous system (CNS). At the heart of therapeutic intervention lies the ability to design and construct small molecules with exquisite precision—molecules capable of crossing the formidable blood-brain barrier to interact with specific neural targets. This guide serves as a detailed exploration of the pivotal synthetic strategies that empower the creation of these vital medicines. We will move beyond mere procedural lists to dissect the underlying logic of synthetic choices, offering field-proven insights for researchers, scientists, and drug development professionals. Herein, we illuminate the path from conceptual design to the tangible synthesis of key neurological drugs, underscoring the profound impact of synthetic chemistry on neuroscience.

Pillar 1: Foundational Synthetic Strategies in CNS Drug Design

The synthesis of CNS-active compounds is a masterclass in controlling three-dimensional space and chemical reactivity. The molecular targets within the brain are often chiral and structurally complex, demanding synthetic routes that are both elegant and efficient. Three powerful strategies have become cornerstones of modern neuro-therapeutic synthesis: Asymmetric Synthesis, Multicomponent Reactions, and C-H Functionalization.

  • Asymmetric Synthesis: Biological systems are inherently chiral, and the therapeutic effect of a drug often resides in a single enantiomer, while its mirror image may be inactive or even harmful.[1] Asymmetric synthesis provides the tools to create a desired enantiomer in excess, a critical capability for producing safe and effective neurological drugs.[1][2] This is often achieved using chiral catalysts that guide the formation of the product with a specific stereochemistry.[1][3]

  • Multicomponent Reactions (MCRs): Efficiency is paramount in drug discovery. MCRs are convergent reactions where three or more reactants combine in a single step to form a product that incorporates most of the atoms from the starting materials.[4][5] This approach offers high atom economy, reduces waste, and allows for the rapid generation of diverse chemical libraries to screen for CNS activity.[4][5][6]

  • C-H Functionalization: Traditionally, organic synthesis has relied on pre-functionalized starting materials. C-H functionalization is a revolutionary strategy that allows for the direct conversion of ubiquitous carbon-hydrogen bonds into new chemical bonds.[7][8][9] This "late-stage functionalization" enables the modification of complex drug scaffolds, streamlining synthetic routes and facilitating the optimization of pharmacological properties.[7][8]

Pillar 2: Application Notes & Protocols - Case Studies in Neurological Drug Synthesis

To truly appreciate the application of these strategies, we will now delve into the synthesis of three landmark drugs, each targeting a different neurological disorder and showcasing a distinct synthetic philosophy.

Case Study 1: L-DOPA - A Triumph of Asymmetric Hydrogenation for Parkinson's Disease

Background: L-DOPA (Levodopa) is the gold-standard treatment for Parkinson's disease, a condition characterized by the loss of dopamine-producing neurons.[3] L-DOPA, the natural precursor to dopamine, can cross the blood-brain barrier and be converted into dopamine in the brain, thereby alleviating motor symptoms.[3] The synthesis of the single L-enantiomer is crucial, as the D-enantiomer is therapeutically inactive. The Monsanto process, a Nobel Prize-winning achievement by William S. Knowles, was the first industrial application of asymmetric catalysis.[10][11]

Synthetic Strategy: Asymmetric Hydrogenation

The core of the Monsanto process is the asymmetric hydrogenation of a prochiral enamide precursor using a chiral rhodium-based catalyst.[8][12][13] This reaction establishes the critical stereocenter of L-DOPA with high enantiomeric excess.[8][12]

Mechanism of Asymmetric Hydrogenation:

The rhodium catalyst, featuring a chiral diphosphine ligand like DiPAMP, coordinates with the double bond of the enamide substrate.[12][14][15][16][17] Hydrogen then adds across the double bond from a specific face, dictated by the chiral environment of the catalyst, to produce the desired L-enantiomer.[12][14][15]

Diagram: Catalytic Cycle of Rh-DiPAMP in L-DOPA Synthesis

L_DOPA_Mechanism Catalyst [Rh(DiPAMP)(Solvent)₂]⁺ Intermediate1 Rh-Enamide Complex (Major Diastereomer) Catalyst->Intermediate1 Substrate Binding Substrate Enamide Precursor Substrate->Intermediate1 Intermediate2 Rh-Dihydride-Enamide Complex Intermediate1->Intermediate2 + H₂ (Oxidative Addition) Product Protected L-DOPA Intermediate2->Product Reductive Elimination Product->Catalyst Product Release Hydrolysis Hydrolysis Product->Hydrolysis FinalProduct L-DOPA Hydrolysis->FinalProduct

Caption: Catalytic cycle for the asymmetric hydrogenation of an L-DOPA precursor.

Experimental Protocol: Synthesis of L-DOPA Precursor and Asymmetric Hydrogenation

Step 1: Synthesis of the Enamide Precursor This procedure is based on the Erlenmeyer azlactone synthesis.[13][18]

  • Materials: Vanillin, hippuric acid, sodium acetate, acetic anhydride, dimethylformamide (DMF).

  • Procedure:

    • Combine vanillin (76 g), hippuric acid (89.5 g), and sodium acetate (75 g) in a mixture of acetic anhydride (150 mL) and DMF (25 mL).[18]

    • Heat the mixture to 100°C for 30 minutes.[18]

    • Cool the mixture to room temperature and add water (700 mL) to crystallize the product.[18]

    • Cool to 0°C and continue crystallization for 4 hours.[18]

    • Isolate the product by filtration, wash with water, and dry to yield the azlactone intermediate.

    • Hydrolyze the azlactone with aqueous base, followed by acidification, to yield the prochiral enamide precursor.

Step 2: Asymmetric Hydrogenation

  • Materials: Enamide precursor, methanol-water solvent, [Rh(R,R)-DiPAMP)COD]⁺BF₄⁻ catalyst.

  • Procedure:

    • In a pressure reactor, create a slurry of the enamide precursor in a methanol-water mixture.[13]

    • Add the [Rh(R,R)-DiPAMP)COD]⁺BF₄⁻ catalyst (substrate to catalyst ratio of ~20,000:1).[13]

    • Pressurize the reactor with hydrogen gas and stir until the reaction is complete.

    • The product, protected L-DOPA, precipitates from the solution.

    • Filter the product, leaving the catalyst in the mother liquor.[13]

Step 3: Deprotection

  • Materials: Protected L-DOPA, aqueous hydrobromic acid.

  • Procedure:

    • Reflux the protected L-DOPA in aqueous hydrobromic acid to remove the acyl and ester protecting groups.

    • Cool the solution and neutralize to precipitate L-DOPA.

    • Filter, wash, and dry the final product.

Data Summary Table:

StepKey ReagentsProductTypical YieldEnantiomeric Excess (ee)
Enamide SynthesisVanillin, Hippuric AcidProchiral Enamide~80%N/A
Asymmetric Hydrogenation[Rh(R,R)-DiPAMP)COD]⁺BF₄⁻, H₂Protected L-DOPAQuantitative>95%
DeprotectionHBr (aq)L-DOPAHigh>95%
Case Study 2: Donepezil - A Scalable Synthesis for Alzheimer's Disease

Background: Donepezil is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[1][19] In Alzheimer's disease, there is a deficit in cholinergic neurotransmission; Donepezil increases the levels of acetylcholine in the brain, leading to modest improvements in cognitive function.[1][19]

Synthetic Strategy: Convergent Synthesis via Aldol Condensation

An industrially scalable synthesis of Donepezil involves a convergent approach, where two key fragments are synthesized separately and then joined together in a crucial carbon-carbon bond-forming step.[2][20] The key step is an aldol condensation between 5,6-dimethoxy-1-indanone and N-benzyl-4-piperidinecarboxaldehyde.[21]

Mechanism of Action: Acetylcholinesterase Inhibition

Donepezil binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the acetylcholinesterase enzyme.[5][22][23] This dual binding mode effectively blocks the entry of acetylcholine into the active site and inhibits its hydrolysis, thereby increasing its concentration in the synaptic cleft.[5][19]

Diagram: Synthetic Workflow for Donepezil

Donepezil_Workflow cluster_0 Piperidine Fragment Synthesis cluster_1 Indanone Fragment start1 Ethyl Isonipecotate step1_1 N-Benzylation start1->step1_1 intermediate1 N-Benzyl Ethyl Isonipecotate step1_1->intermediate1 step1_2 Reduction (Vitride) intermediate1->step1_2 intermediate2 N-Benzyl Piperidine Alcohol step1_2->intermediate2 step1_3 Oxidation (Swern) intermediate2->step1_3 fragment1 N-Benzyl-4-piperidine- carboxaldehyde step1_3->fragment1 Condensation Aldol Condensation (NaOH, Methanol) fragment1->Condensation fragment2 5,6-Dimethoxy-1-indanone fragment2->Condensation Intermediate3 Unsaturated Intermediate Condensation->Intermediate3 Reduction Catalytic Hydrogenation (Raney Nickel or Pd/C) Intermediate3->Reduction Donepezil Donepezil Reduction->Donepezil Salt Salt Formation (HCl) Donepezil->Salt Final Donepezil HCl Salt->Final

Caption: Convergent synthetic workflow for Donepezil Hydrochloride.

Experimental Protocol: Industrial Synthesis of Donepezil

Step 1: Synthesis of N-benzyl-piperidine-4-carboxaldehyde [20]

  • Materials: Ethyl isonipecotate, benzyl chloride, potassium carbonate, toluene, vitride (sodium bis(2-methoxyethoxy)aluminum hydride), oxalyl chloride, DMSO, triethylamine.

  • Procedure:

    • N-Benzylation: Reflux ethyl isonipecotate and benzyl chloride in toluene with potassium carbonate. After workup, N-benzyl ethyl isonipecotate is obtained.[20]

    • Reduction: Reduce the ester group of N-benzyl ethyl isonipecotate using vitride to yield N-benzyl piperidine alcohol.[20]

    • Swern Oxidation: Oxidize the alcohol to the desired aldehyde, N-benzyl-piperidine-4-carboxaldehyde, using oxalyl chloride, DMSO, and triethylamine at low temperature (-70°C).[20]

Step 2: Aldol Condensation and Reduction [20]

  • Materials: 5,6-dimethoxy-indanone, N-benzyl-piperidine-4-carboxaldehyde, sodium hydroxide, methanol, Raney nickel or Pd/C, hydrogen gas.

  • Procedure:

    • Condensation: Stir a mixture of 5,6-dimethoxy-indanone and N-benzyl-piperidine-4-carboxaldehyde in methanol. Add sodium hydroxide flakes and continue stirring at room temperature for 3 hours.[20]

    • Filter the resulting solid, which is the unsaturated intermediate.[20]

    • Reduction: Hydrogenate the intermediate using a catalyst such as Raney nickel or Palladium on carbon to reduce the double bond, yielding Donepezil base.[2]

Step 3: Salt Formation

  • Procedure: Dissolve the Donepezil base in a suitable solvent and treat with hydrochloric acid to precipitate Donepezil hydrochloride.

Data Summary Table:

StepKey ReagentsProductTypical Yield
N-BenzylationBenzyl Chloride, K₂CO₃N-Benzyl Ethyl IsonipecotateHigh
ReductionVitrideN-Benzyl Piperidine Alcohol~82%
Swern OxidationOxalyl Chloride, DMSON-Benzyl-4-piperidinecarboxaldehyde~96%
Condensation & ReductionNaOH, H₂/CatalystDonepezil BaseGood
Case Study 3: Fingolimod - A Bioisostere Approach for Multiple Sclerosis

Background: Fingolimod (FTY720) is an immunomodulating drug used to treat relapsing-remitting multiple sclerosis.[24] It is a structural analog of sphingosine and acts as a sphingosine-1-phosphate (S1P) receptor modulator.[7][25] Fingolimod is a prodrug; it is phosphorylated in vivo to fingolimod-phosphate, the active metabolite.[6][7][25]

Synthetic Strategy: Building Block Assembly

The synthesis of Fingolimod focuses on the construction of its two key components: the lipophilic 4-octylphenethyl tail and the hydrophilic 2-amino-1,3-propanediol "head" group.[24] Several routes exist, often involving the late-stage introduction of the polar head group onto the lipophilic tail.[26] A common strategy involves the alkylation of diethyl acetamidomalonate.[26][27]

Mechanism of Action: S1P Receptor Modulation

The active form, fingolimod-phosphate, binds to S1P receptors (S1P₁, S1P₃, S1P₄, and S1P₅) on lymphocytes.[6][7][25] This binding initially acts as an agonist but leads to the internalization and degradation of the S1P₁ receptor.[6][9] The loss of S1P₁ from the lymphocyte surface prevents their egress from lymph nodes.[6][7][9] This sequestration of lymphocytes prevents them from infiltrating the CNS and causing inflammatory damage to myelin.[7][25]

Fingolimod_Mechanism cluster_0 In Vivo Activation cluster_1 Lymphocyte Sequestration Fingolimod Fingolimod (Prodrug) SphK Sphingosine Kinase 2 (SphK2) Fingolimod->SphK Fingolimod_P Fingolimod-Phosphate (Active) SphK->Fingolimod_P Lymphocyte Lymphocyte in Lymph Node S1P1_surface S1P₁ Receptor (Surface) S1P1_internal S1P₁ Receptor (Internalized & Degraded) Egress Egress to CNS Blocked

References

Application Note & Protocol: N-Alkylation of 2,2-Dimethylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of N-Alkylated Piperidines

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in a vast number of pharmaceuticals and biologically active compounds.[1] Specifically, the N-substituted 2,2-dimethylpiperidin-4-ol framework serves as a crucial building block in the development of novel therapeutics. The gem-dimethyl group at the C2 position introduces a degree of conformational rigidity and steric shielding, which can influence binding affinity and metabolic stability. The hydroxyl group at C4 provides a handle for further functionalization or can participate in key hydrogen bonding interactions with biological targets.

The N-alkylation of this scaffold is a pivotal transformation, as the nature of the substituent on the nitrogen atom profoundly impacts the molecule's pharmacological properties, including its potency, selectivity, solubility, and pharmacokinetic profile.[2] This guide provides a detailed exploration of two primary, field-proven protocols for the N-alkylation of 2,2-dimethylpiperidin-4-ol: Reductive Amination and Direct Alkylation with Alkyl Halides . We will delve into the mechanistic underpinnings, provide step-by-step experimental procedures, and offer insights into troubleshooting and optimization.

Methodology Deep Dive: Choosing the Right Path for N-Alkylation

The choice between reductive amination and direct alkylation is contingent on several factors, including the desired alkyl substituent, the reactivity of the starting materials, and the desired level of control over the reaction.

Reductive Amination: The Preferred Method for Control and Versatility

Reductive amination is arguably the most reliable and widely employed method for the N-alkylation of secondary amines like 2,2-dimethylpiperidin-4-ol.[2][3][4] This one-pot reaction proceeds through the formation of an intermediate iminium ion, which is then reduced in situ. A key advantage of this method is the significant reduction in the risk of over-alkylation to form a quaternary ammonium salt, a common side reaction in direct alkylation.[2][5][6]

The use of a mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is crucial. NaBH(OAc)₃ is particularly effective because it selectively reduces the iminium ion much faster than the starting aldehyde or ketone, allowing for a clean and high-yielding transformation.[7]

The reaction begins with the nucleophilic attack of the secondary amine on the carbonyl carbon of an aldehyde or ketone, forming a hemiaminal intermediate. This is followed by the elimination of water to generate a transient iminium ion. The hydride from sodium triacetoxyborohydride then attacks the electrophilic carbon of the iminium ion, yielding the desired N-alkylated tertiary amine.

Reductive_Amination_Mechanism Amine 2,2-Dimethylpiperidin-4-ol Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + Aldehyde Carbonyl Aldehyde/Ketone (R'-CHO) Carbonyl->Hemiaminal ReducingAgent NaBH(OAc)₃ Iminium Iminium Ion Hemiaminal->Iminium - H₂O Product N-Alkyl-2,2-dimethylpiperidin-4-ol Iminium->Product + [H⁻] from NaBH(OAc)₃

Caption: Mechanism of Reductive Amination.

Materials and Reagents:

  • 2,2-Dimethylpiperidin-4-ol

  • Aldehyde or Ketone (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add 2,2-dimethylpiperidin-4-ol (1.0 equivalent).

  • Solvent and Carbonyl Addition: Dissolve the amine in anhydrous DCM or DCE to a concentration of approximately 0.1 M. Add the desired aldehyde or ketone (1.1 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture in portions over 5-10 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-12 hours).

  • Aqueous Workup: Once the reaction is complete, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 30 mL). Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Concentration and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylated 2,2-dimethylpiperidin-4-ol.

Direct N-Alkylation with Alkyl Halides: The Classic Approach

Direct N-alkylation is a traditional Sₙ2 reaction where the secondary amine acts as a nucleophile, attacking an alkyl halide.[6] This method is often simpler to set up than reductive amination but requires careful control to avoid side reactions, most notably the formation of quaternary ammonium salts due to the N-alkylated product being a more nucleophilic tertiary amine.[5] The choice of base, solvent, and temperature are critical for success.

Materials and Reagents:

  • 2,2-Dimethylpiperidin-4-ol

  • Alkyl Halide (e.g., benzyl bromide, ethyl iodide) (1.1 equivalents)

  • Base (e.g., potassium carbonate (K₂CO₃), triethylamine (Et₃N)) (1.5 - 2.0 equivalents)

  • Anhydrous solvent (e.g., Acetonitrile (MeCN), N,N-Dimethylformamide (DMF))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add 2,2-dimethylpiperidin-4-ol (1.0 equivalent) and the chosen anhydrous solvent (e.g., DMF, MeCN).

  • Base Addition: Add the base (e.g., finely powdered K₂CO₃, 1.5 equivalents) to the stirred solution.

  • Alkylating Agent Addition: Slowly add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at room temperature. For highly reactive alkyl halides, consider cooling the mixture to 0 °C prior to addition.[8]

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-70 °C), depending on the reactivity of the alkyl halide.[8]

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and filter to remove the inorganic salts.

  • Solvent Removal and Extraction: Concentrate the filtrate under reduced pressure to remove the solvent. Partition the residue between ethyl acetate and water.

  • Washing and Drying: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Comparative Analysis and Data Presentation

The selection of an appropriate N-alkylation protocol is critical for achieving optimal results. The table below provides a comparative summary of the two primary methods discussed.

Parameter Reductive Amination Direct Alkylation References
Alkylating Agent Aldehydes, KetonesAlkyl Halides (I > Br > Cl)[2],[6]
Key Reagent NaBH(OAc)₃Inorganic/Organic Base (K₂CO₃, Et₃N)[7],[8]
Common Solvents DCM, DCEDMF, MeCN[2],[9]
Typical Temperature 0 °C to Room TemperatureRoom Temperature to 70 °C[2],[8]
Primary Advantage High selectivity, avoids over-alkylationSimplicity, readily available reagents[2],[6]
Primary Disadvantage Requires an aldehyde/ketone precursorRisk of quaternary salt formation[4],[5]
Typical Yields 70-95%50-85% (can be lower with hindered substrates)[2],[10]

Workflow Visualization

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification Start Start: 2,2-Dimethylpiperidin-4-ol Reagent_Prep Prepare Reagents & Solvents Start->Reagent_Prep Reaction Perform N-Alkylation (Reductive Amination or Direct Alkylation) Reagent_Prep->Reaction Monitoring Monitor Reaction (TLC/LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purify Flash Column Chromatography Workup->Purify End Final Product: N-Alkyl-2,2-dimethylpiperidin-4-ol Purify->End

Caption: General workflow for N-alkylation.

Troubleshooting Common Issues

  • Low Conversion/Slow Reaction:

    • Steric Hindrance: The gem-dimethyl group on the piperidine ring can sterically hinder the nitrogen. For challenging substrates, increasing the reaction temperature or prolonging the reaction time may be necessary.[5]

    • Reactivity of Alkylating Agent: In direct alkylation, if using an alkyl chloride or bromide, switching to a more reactive alkyl iodide or triflate can significantly increase the reaction rate.[5]

  • Formation of Byproducts:

    • Over-alkylation (Quaternary Salt): In direct alkylation, this is a common issue. Ensure slow, controlled addition of the alkylating agent and avoid a large excess.[6] Switching to reductive amination is the most effective solution to this problem.[2]

    • O-alkylation: While less common for the piperidinol nitrogen, the hydroxyl group at C4 could potentially be alkylated under certain conditions, particularly with strong bases like NaH. Using milder bases like K₂CO₃ or the conditions for reductive amination generally prevents this.

Conclusion

The N-alkylation of 2,2-dimethylpiperidin-4-ol is a fundamental transformation for generating diverse chemical entities for drug discovery and development. Reductive amination with sodium triacetoxyborohydride stands out as the superior method, offering high yields and excellent control by circumventing the issue of over-alkylation. Direct alkylation remains a viable, simpler alternative, provided that reaction conditions are carefully optimized to manage potential side reactions. The protocols and insights provided in this guide are designed to empower researchers to confidently and successfully synthesize their target N-alkylated piperidine derivatives.

References

Application Notes and Protocols for Reductive Amination Involving Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Piperidine Scaffold and Reductive Amination in Drug Discovery

The piperidine ring is a cornerstone structural motif in modern medicinal chemistry, appearing in a vast number of pharmaceuticals and biologically active compounds.[1][2][3] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to act as a versatile scaffold for presenting functional groups in precise three-dimensional orientations to interact with biological targets.[2][4][5] Consequently, the efficient and controlled synthesis of substituted piperidines is a critical task for researchers in drug development.

Reductive amination is a powerful and widely utilized method for the formation of carbon-nitrogen bonds, making it a key strategy for the synthesis and functionalization of piperidine derivatives.[6][7][8] This reaction involves the conversion of a carbonyl group (aldehyde or ketone) to an amine via an intermediate imine or iminium ion.[6] Its popularity in the pharmaceutical industry is due to its operational simplicity, broad substrate scope, and the ability to perform the reaction in a one-pot manner, which is both time and resource-efficient.[7][9] This guide provides an in-depth overview of reductive amination protocols specifically tailored for piperidine derivatives, offering detailed experimental procedures, insights into reagent selection, and troubleshooting advice to enable researchers to confidently apply this methodology in their work.

Mechanistic Overview: The Two-Step Cascade of Imine/Iminium Ion Formation and Reduction

Reductive amination is fundamentally a two-step process that occurs in a single pot.[6][10] The reaction begins with the condensation of a piperidine derivative (a secondary amine) with an aldehyde or ketone to form a hemiaminal intermediate. This is followed by the elimination of water to generate an iminium ion.[10][11] The reaction is typically carried out under mildly acidic conditions (pH 4-5) to facilitate both the initial nucleophilic attack of the amine on the carbonyl and the subsequent dehydration step.[10][11]

The second crucial step is the reduction of the electrophilic iminium ion by a selective reducing agent to yield the final tertiary amine product.[11][12] The success of a one-pot reductive amination hinges on the choice of a reducing agent that is mild enough not to significantly reduce the starting carbonyl compound but potent enough to efficiently reduce the intermediate iminium ion.[13][14][15]

Reductive_Amination_Mechanism Piperidine Piperidine (Secondary Amine) Hemiaminal Hemiaminal Intermediate Piperidine->Hemiaminal Nucleophilic attack Carbonyl Aldehyde or Ketone Carbonyl->Hemiaminal H_plus H+ Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Iminium_Ion Iminium Ion Hemiaminal->Iminium_Ion - H₂O (Dehydration) Tertiary_Amine Tertiary Amine (Final Product) Iminium_Ion->Tertiary_Amine Reduction Protocol_Workflow Start Combine Piperidine and Aldehyde in Solvent Stir1 Stir for 20-30 min (Iminium Formation) Start->Stir1 Add_Reducer Add NaBH(OAc)₃ Stir1->Add_Reducer Stir2 Stir and Monitor Reaction (1-24h) Add_Reducer->Stir2 Quench Quench with sat. NaHCO₃ Stir2->Quench Extract Extract with DCM Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify Product Pure Tertiary Amine Product Purify->Product

References

Application Notes and Protocols for the Development of Antifungal Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant and growing threat to global health.[1][2][3] This has created an urgent need for the discovery and development of novel antifungal agents with improved efficacy, novel mechanisms of action, and favorable safety profiles.[2][4] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals engaged in the multifaceted process of antifungal drug discovery. We will delve into the critical stages of this endeavor, from initial target identification and validation to preclinical evaluation of lead candidates. This document is designed to be a practical resource, offering not only detailed, step-by-step protocols for key assays but also the scientific rationale behind these experimental choices, ensuring a robust and logical progression of your research.

The Evolving Landscape of Antifungal Drug Discovery

Fungal pathogens are eukaryotic organisms, sharing significant cellular machinery with their human hosts. This biological similarity poses a fundamental challenge in the development of selective and non-toxic antifungal therapies.[1] The current antifungal arsenal is limited to a few major classes of drugs, primarily targeting the fungal cell membrane (polyenes and azoles) or cell wall (echinocandins).[5][6] However, the increasing prevalence of resistance to these agents necessitates the exploration of novel fungal-specific targets.[6][7][8]

Key Challenges in Antifungal Development:

  • Shared Eukaryotic Biology: Minimizing off-target effects and host toxicity is a primary concern.[1]

  • Emergence of Resistance: Fungal pathogens have developed various mechanisms to evade the effects of current drugs, including target gene mutations, overexpression of efflux pumps, and biofilm formation.[2][5][9][10]

  • Limited Chemical Diversity: The pipeline for new antifungal agents has been slow to develop, highlighting the need for innovative screening approaches and new chemical entities.[1][7]

Workflow for Antifungal Drug Discovery

A systematic and multi-stage approach is essential for the successful identification and development of new antifungal agents. The following workflow outlines the key phases, from initial concept to a preclinical candidate.

Antifungal_Development_Workflow cluster_0 Discovery & Screening cluster_1 Lead Generation & Optimization cluster_2 Preclinical Development Target ID Target Identification & Validation HTS High-Throughput Screening (HTS) Target ID->HTS Assay Development Hit ID Hit Identification HTS->Hit ID Primary Hits Hit-to-Lead Hit-to-Lead (H2L) Hit ID->Hit-to-Lead Validated Hits Lead Opt Lead Optimization Hit-to-Lead->Lead Opt Lead Series In_Vivo_Efficacy In Vivo Efficacy & PK/PD Lead Opt->In_Vivo_Efficacy Optimized Leads Tox_Safety Toxicology & Safety Pharmacology In_Vivo_Efficacy->Tox_Safety Candidate_Selection Preclinical Candidate Selection Tox_Safety->Candidate_Selection Resistance_Mechanisms cluster_0 Fungal Cell Drug Antifungal Drug Target Drug Target (e.g., Erg11) Drug->Target Inhibition Target_Mutation Target Alteration/ Overexpression Target->Target_Mutation EffluxPump Efflux Pump (e.g., CDR1) EffluxPump->Drug Expulsion Efflux_Upregulation Efflux Pump Upregulation EffluxPump->Efflux_Upregulation Biofilm Biofilm Formation Biofilm_Matrix Biofilm Matrix (Drug Sequestration) Biofilm->Biofilm_Matrix

References

Application Note: Modern Strategies for the Synthesis of Spirocyclic Piperidines from Piperidinol Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Spiro-Piperidines and the Versatility of Piperidinols

The piperidine ring is the most prevalent nitrogen-containing heterocycle in pharmaceuticals approved by the U.S. Food and Drug Administration.[1] Within this crucial class of compounds, spirocyclic piperidines have emerged as exceptionally valuable scaffolds in medicinal chemistry.[2] By introducing a spirocenter, two rings are joined through a single carbon atom, which imparts a rigid, three-dimensional topology to the molecule. This conformational constraint can enhance binding affinity to biological targets and improve pharmacokinetic profiles, making spiropiperidines highly desirable motifs in drug discovery.[3][4]

Piperidinols—piperidine rings bearing a hydroxyl group—serve as versatile and readily accessible precursors for the synthesis of these complex spirocyclic architectures. The hydroxyl group can act as a nucleophile, a leaving group, or be easily transformed into other functional groups, such as a ketone (piperidinone), providing multiple strategic avenues for intramolecular cyclization. This guide provides an in-depth overview of key synthetic methodologies that leverage piperidinol-derived starting materials to construct diverse spiro-piperidine frameworks, complete with mechanistic insights and detailed protocols.

Chapter 1: Strategic Approaches to Spirocyclization

The construction of spiro-piperidines from piperidinol precursors can be broadly classified into two primary strategies, each offering distinct advantages depending on the desired target scaffold.

  • Strategy A: Formation of the Spiro-Ring onto a Pre-formed Piperidine Core: This is the most common approach, where a functionalized piperidine, often a piperidin-4-one derived from the oxidation of a piperidin-4-ol, serves as the foundation. Subsequent reactions, such as the Pictet-Spengler condensation, build the second ring onto the piperidine scaffold to create the spirocenter.[3][4]

  • Strategy B: Concomitant Formation of the Piperidine Ring and Spirocenter: In this strategy, an acyclic or different heterocyclic precursor undergoes a cyclization that simultaneously forms the piperidine ring and the spirocyclic junction. The Aza-Prins cyclization is a prime example, where a piperidinol can be a key intermediate in the ring-forming cascade.[5][6]

Figure 1. High-level overview of synthetic strategies.

Chapter 2: Key Synthetic Methodologies & Protocols

This section details three powerful and widely used reactions for synthesizing spiro-piperidines, with a focus on their connection to piperidinol precursors.

Methodology 1: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a cornerstone of heterocyclic synthesis, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[7] For the synthesis of spiro-piperidines, a piperidin-4-one, readily prepared by the oxidation of a piperidin-4-ol, serves as the ketone component. This reaction is particularly effective for creating spiro[indole-3,4'-piperidine] and related scaffolds.

Mechanistic Rationale: The reaction is driven by the formation of an electrophilic iminium ion from the condensation of the amine and ketone.[7] The electron-rich aromatic ring (e.g., indole) then acts as a nucleophile, attacking the iminium ion to form the spirocyclic intermediate, which subsequently rearomatizes to yield the final product. The use of a Brønsted or Lewis acid catalyst is crucial for activating the ketone and promoting the formation of the key iminium intermediate.[7][8]

Figure 2. Mechanism of the Pictet-Spengler reaction.

Protocol 1: Synthesis of a Spiro[indole-3,4'-piperidine] via Pictet-Spengler Reaction

This protocol is adapted from procedures for the synthesis of spiro[piperidine-pyridoindoles] and related structures.[9]

Step 1: Oxidation of Piperidin-4-ol to Piperidin-4-one (Precursor Synthesis)

  • Dissolve N-Boc-4-piperidinol (1.0 equiv) in dichloromethane (DCM, ~0.2 M).

  • Add Dess-Martin periodinane (1.2 equiv) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃ and Na₂S₂O₃ (1:1).

  • Extract the aqueous layer with DCM (3x), combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield N-Boc-4-piperidinone.

Step 2: Pictet-Spengler Cyclization

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-4-piperidinone (1.0 equiv) and tryptamine (1.1 equiv) in an anhydrous solvent such as DCM or toluene (~0.1 M).

  • Add trifluoroacetic acid (TFA, 2.0 equiv) dropwise at room temperature.

  • Stir the reaction mixture for 12-24 hours. Monitor progress by LC-MS or TLC.

  • Upon completion, carefully neutralize the reaction with a saturated aqueous NaHCO₃ solution.

  • Extract the product with DCM or ethyl acetate (3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude residue by flash column chromatography to afford the desired spiro[indole-3,4'-piperidine] product.

Reagent/ParameterRationale & Scientist's Insight
Dess-Martin Periodinane A mild oxidant suitable for converting the secondary alcohol to a ketone without over-oxidation or harsh conditions.
Anhydrous Solvent Essential for preventing water from hydrolyzing the iminium ion intermediate, which would reverse the reaction.
TFA (Acid Catalyst) A strong Brønsted acid that effectively protonates the carbonyl and the resulting imine, accelerating the formation of the critical electrophilic iminium ion.[7]
Inert Atmosphere Prevents potential oxidation of the electron-rich indole starting material or intermediates.
Methodology 2: The Aza-Prins Cyclization

The aza-Prins cyclization is a powerful C-C bond-forming reaction that constructs a piperidine ring via the cyclization of an alkene onto an iminium ion.[6][10] This method is highly valuable as it can generate substituted piperidines, often with excellent diastereoselectivity, from simple acyclic precursors like homoallylic amines and aldehydes.[5][11] The resulting piperidinyl cation is trapped by a nucleophile, which can be either intra- or intermolecular.[6]

Mechanistic Rationale: The reaction is initiated by the acid-catalyzed formation of an N-acyliminium or iminium ion.[6] The tethered alkene then attacks this electrophilic center in an intramolecular fashion, typically following a 6-endo-trig pathway to form a six-membered ring and a new carbocation.[5] This cation is then trapped by a nucleophile (e.g., water, halide, or another solvent molecule) to yield the final product. The choice of acid catalyst, solvent, and substrate structure are critical factors that influence the stereochemical outcome.[6]

References

Application Notes and Protocols for the Synthesis of Opioid Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

These comprehensive application notes serve as a detailed guide for researchers, scientists, and drug development professionals engaged in the synthesis of opioid receptor ligands. This document provides an in-depth exploration of established and innovative synthetic strategies, detailed experimental protocols, and the critical rationale behind key methodological choices. Our focus is on empowering researchers to not only replicate these methods but also to understand the underlying principles for the rational design of novel opioid receptor modulators.

Introduction: The Chemical Landscape of Opioid Receptor Ligands

The opioid system, comprising the mu (µ), delta (δ), and kappa (κ) receptors, is a cornerstone of pain management. The ligands that interact with these receptors are structurally diverse, ranging from complex alkaloids derived from the opium poppy to entirely synthetic molecules and peptides.[1][2] The development of new opioid ligands is driven by the quest for analgesics with improved side-effect profiles, such as reduced respiratory depression, tolerance, and abuse potential.[3][4] This has led to innovative strategies, including the design of biased agonists that preferentially activate certain downstream signaling pathways, and multifunctional ligands that target multiple receptors simultaneously.[1][4][5][6]

This guide will navigate the synthetic landscape of these crucial molecules, providing both the "how" and the "why" of their creation.

Foundational Synthetic Strategies

The approach to synthesizing an opioid ligand is dictated by its structural class. Here, we detail the primary strategies employed in the field.

Total Synthesis of Morphinan Scaffolds

The complete chemical synthesis of complex natural products like morphine and its analogs from simple starting materials is a significant challenge in organic chemistry.[7] A recent breakthrough in this area involves a concise total synthesis of opioids such as (-)-codeine, (-)-oxycodone, and the antagonists (-)-naloxone and (-)-naltrexone with high overall yields (16–34%). A key innovation in this approach is a palladium-catalyzed dearomatization arene coupling reaction, which efficiently constructs the tetracyclic morphinan core.[7] This bio-inspired method offers excellent regioselectivity and scalability, presenting a viable alternative to reliance on agricultural sourcing of opium poppies.[7]

Semisynthesis from Natural Alkaloids

Many clinically important opioids are derived from naturally occurring alkaloids, primarily thebaine, through semisynthesis. This strategy leverages the existing complex scaffold of the natural product, modifying it to achieve desired pharmacological properties. For instance, mono- and bis-indolomorphinans have been synthesized from thebaine to explore the structure-activity relationship (SAR) of the C-ring of the morphinan structure.[8] Key transformations in semisynthesis often involve N-demethylation and O-demethylation to provide handles for further functionalization.[9]

Solid-Phase Peptide Synthesis (SPPS)

For opioid peptides like enkephalins and dynorphins, solid-phase peptide synthesis (SPPS) is the method of choice.[10][11] SPPS allows for the stepwise assembly of amino acids on a solid support, simplifying purification by allowing for the removal of excess reagents and byproducts by simple filtration.[12] Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is a commonly used protocol in the SPPS of opioid peptides.[10][11] This technique has also been adapted to incorporate labels such as biotin or fluorescent groups, typically at the C-terminus to avoid interference with receptor binding.[13]

Experimental Workflow for Solid-Phase Peptide Synthesis:

SPPS_Workflow Resin Resin Support Attach Attach Fmoc-protected C-terminal amino acid Resin->Attach Wash1 Wash Attach->Wash1 Remove excess reagent Deprotect1 Fmoc Deprotection (e.g., Piperidine) Wash2 Wash Deprotect1->Wash2 Couple Couple next Fmoc-amino acid Repeat Repeat Coupling/ Deprotection Cycles Couple->Repeat Wash1->Deprotect1 Deprotect2 Fmoc Deprotection Wash2->Couple Activate with coupling reagent Cleave Cleave peptide from resin Repeat->Cleave Final deprotection Purify Purify Peptide (e.g., HPLC) Cleave->Purify

Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).

Modern Synthetic Methodologies

The drive for rapid discovery and optimization of opioid ligands has led to the adoption of modern, efficiency-focused synthetic techniques.

Multicomponent Reactions (MCRs)

Multicomponent reactions, such as the Ugi and Passerini reactions, are powerful tools for rapidly generating libraries of structurally diverse compounds from three or more starting materials in a single step.[14][15] This approach is particularly valuable in medicinal chemistry for its efficiency and atom economy. The Ugi four-component reaction has been successfully employed to synthesize carfentanil amide analogs.[16][17][18] This strategy allows for the exploration of chemical space around a known opioid scaffold by varying the inputs to the reaction.[17]

Ugi Four-Component Reaction for Carfentanil Analogs:

Ugi_Reaction cluster_reactants Reactants Ketone Ketone N-alkylpiperidone Product { Product | Bis-amide carfentanil analog} Ketone->Product One-pot reaction (e.g., Methanol, 55°C) Amine Amine Aniline Amine->Product One-pot reaction (e.g., Methanol, 55°C) Acid Carboxylic Acid Propionic Acid Acid->Product One-pot reaction (e.g., Methanol, 55°C) Isocyanide Isocyanide Various aliphatic isocyanides Isocyanide->Product One-pot reaction (e.g., Methanol, 55°C)

Caption: The Ugi four-component reaction for synthesizing carfentanil analogs.

Click Chemistry

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups.[19][20] The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage.[21] This reaction is exceptionally useful for conjugating different molecular fragments, such as linking a pharmacophore to a targeting moiety or a fluorescent tag.[20] The biocompatibility of many click reactions allows for their use in biological systems.[19]

Detailed Synthetic Protocols

This section provides detailed, step-by-step protocols for the synthesis of representative opioid ligands.

Protocol: Optimized Synthesis of Fentanyl

This protocol is adapted from an efficient, three-step synthesis of fentanyl.[22][23]

Step 1: N-alkylation of 4-piperidone

  • To a solution of 4-piperidone monohydrate hydrochloride in a suitable solvent (e.g., acetonitrile), add cesium carbonate.

  • Add 2-(bromoethyl)benzene and heat the mixture to reflux.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction, filter, and concentrate the filtrate under reduced pressure.

  • Purify the resulting N-phenethyl-4-piperidone by column chromatography.

Step 2: Reductive Amination

  • Dissolve the N-phenethyl-4-piperidone from Step 1 and aniline in a solvent such as 1,2-dichloroethane.

  • Add sodium triacetoxyborohydride and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature until the reaction is complete as indicated by TLC.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over sodium sulfate, and concentrate.

  • Purify the intermediate, N-[1-(2-phenylethyl)-4-piperidinyl]aniline, by column chromatography.

Step 3: Acylation to Fentanyl

  • Dissolve the product from Step 2 in dichloromethane and cool in an ice bath.

  • Add a non-nucleophilic base, such as diisopropylethylamine (Hunig's base).[22][23]

  • Add propionyl chloride dropwise and allow the reaction to warm to room temperature.

  • Stir for several hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer, concentrate, and purify the final product, fentanyl, by column chromatography to yield a white solid.[22][23][24]

Table 1: Optimized Yields for Fentanyl Synthesis Steps [22][23][25]

StepReactionTypical Yield
1N-alkylation88%
2Reductive Amination91%
3Acylation95%
Overall - ~75%
Protocol: Ugi Multicomponent Synthesis of a Carfentanil Analog[17]
  • To a solution of aniline (1.0 eq) in methanol, add the desired isocyanide (1.0 eq), substituted 4-piperidone (1.0 eq), and propionic acid (1.0 eq).

  • Stir the reaction mixture at 55 °C for 18 hours in a sealed vial.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude product by silica gel flash chromatography using a gradient of methanol in dichloromethane (0-15%).

Purification and Characterization

The purification and characterization of synthesized ligands are critical to ensure their identity and purity for subsequent biological evaluation.

  • Purification:

    • Column Chromatography: The primary method for purifying small-molecule opioids, using silica gel as the stationary phase.[22][26]

    • High-Performance Liquid Chromatography (HPLC): Essential for the purification of opioid peptides to a high degree of purity.[27]

    • Extraction: For natural products like morphine, liquid-liquid extraction is a key initial purification step.[28]

  • Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the synthesized compounds.[22]

    • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

    • Thin-Layer Chromatography (TLC): Used for rapid monitoring of reaction progress and assessing the purity of fractions from column chromatography.[22]

Biological Evaluation: From Binding to Function

Once a ligand is synthesized and purified, its interaction with opioid receptors must be characterized.

Receptor Binding Assays

These assays determine the affinity of a ligand for the different opioid receptor subtypes. Radioligand binding assays are commonly used, where the synthesized compound competes with a radiolabeled ligand of known affinity. The inhibition constant (Ki) is a measure of the ligand's binding affinity.[8][29]

Functional Assays

Functional assays determine whether a ligand acts as an agonist, antagonist, or partial agonist at the receptor. The [³⁵S]GTPγS binding assay is a widely used method to measure G-protein activation upon receptor stimulation by an agonist.[18][29]

Opioid Receptor Signaling Cascade:

Opioid_Signaling cluster_outcomes Downstream Effects Ligand Opioid Agonist Receptor Opioid Receptor (GPCR) Ligand->Receptor Binds G_protein Gi/o Protein (αβγ) Receptor->G_protein Activates Arrestin β-Arrestin Receptor->Arrestin Recruits AC Adenylate Cyclase G_protein->AC αi inhibits Ion_Channel Ion Channels G_protein->Ion_Channel βγ modulates cAMP cAMP AC->cAMP Converts ATP to Analgesia Analgesia SideEffects Side Effects (e.g., Respiratory Depression) Arrestin->SideEffects

Caption: Simplified opioid receptor signaling pathways.

Conclusion: The Evolving Field of Opioid Synthesis

The synthesis of opioid receptor ligands is a dynamic field that continually evolves to meet the challenge of developing safer and more effective analgesics. From the total synthesis of complex natural products to the rapid generation of diverse libraries through multicomponent reactions, the modern chemist has a powerful toolkit at their disposal. A thorough understanding of these synthetic strategies, coupled with rigorous purification and biological evaluation, is paramount to advancing the field of opioid drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of 2,2-Dimethylpiperidin-4-ol Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and yield optimization of 2,2-Dimethylpiperidin-4-ol hydrochloride. This document is designed for researchers, chemists, and process development professionals to provide in-depth, actionable insights into this synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide robust protocols to enhance the efficiency and success of your work.

Core Synthesis Pathway: An Overview

This compound is a valuable piperidine derivative used as a building block in the synthesis of pharmaceuticals and other fine chemicals.[1] The most common and industrially scalable method for its preparation is the reduction of the corresponding ketone, 2,2-dimethylpiperidin-4-one. Catalytic hydrogenation stands out as the preferred industrial method due to its high efficiency and atom economy.[2][3]

The general transformation involves the reduction of a ketone to a secondary alcohol, followed by conversion to its hydrochloride salt for improved stability and handling.

cluster_0 Synthesis Workflow start 2,2-Dimethylpiperidin-4-one (Starting Material) reduction Catalytic Hydrogenation (e.g., H₂, Raney Ni or PtO₂) start->reduction Reduction product_freebase 2,2-Dimethylpiperidin-4-ol (Free Base) reduction->product_freebase Isolation salt_formation HCl Addition (in suitable solvent) product_freebase->salt_formation Salt Formation final_product 2,2-Dimethylpiperidin-4-ol HCl (Final Product) salt_formation->final_product

Caption: General synthesis workflow for 2,2-Dimethylpiperidin-4-ol HCl.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing 2,2-dimethylpiperidin-4-ol?

A1: The most prevalent and scalable method is the catalytic hydrogenation of 2,2-dimethylpiperidin-4-one.[3] This method uses hydrogen gas and a metal catalyst to reduce the ketone functionality to a hydroxyl group. Alternative, though less common, methods could include chemical reduction using hydride reagents (e.g., sodium borohydride), but these often present challenges in workup and atom economy for large-scale production.[3]

Q2: How do I select the optimal catalyst for the hydrogenation of 2,2-dimethylpiperidin-4-one?

A2: Catalyst selection is critical for yield and purity. Several catalysts are effective for piperidone reduction:

  • Raney Nickel: A cost-effective and highly active catalyst, widely used in industrial applications. It is typically used as a slurry in a solvent like methanol or ethanol.[2]

  • Platinum(IV) Oxide (PtO₂, Adams' catalyst): A highly effective but more expensive catalyst. It is often used in acidic media like glacial acetic acid or under neutral conditions and can function at lower pressures and temperatures than some other catalysts.[4]

  • Ruthenium (Ru) on Carbon: A robust catalyst that can be used for this transformation, often requiring elevated temperatures and pressures.[2]

  • Rhodium (Rh) on Carbon/Rhodium Oxide: Rhodium catalysts are also highly active for the hydrogenation of pyridine and piperidine systems under mild conditions.[5]

The choice depends on available equipment (for pressure and temperature), budget, and desired reaction speed. For general laboratory synthesis, PtO₂ offers mild conditions, while Raney Nickel provides a scalable, cost-effective option.[2][4]

Q3: Why is the final product isolated as a hydrochloride salt?

A3: Isolating the compound as a hydrochloride salt serves several practical purposes:

  • Enhanced Stability: Amine compounds can be susceptible to atmospheric oxidation and degradation. The salt form is generally more stable for long-term storage.

  • Improved Crystallinity: Hydrochloride salts are often highly crystalline solids, which simplifies isolation, purification (via recrystallization), and handling compared to the free base, which may be an oil or low-melting solid.[6]

  • Modified Solubility: The salt form is typically soluble in water or alcohols and insoluble in non-polar organic solvents, which can be exploited during purification to remove non-polar impurities.[7]

Q4: What are the critical safety precautions for catalytic hydrogenation?

A4: Catalytic hydrogenation involves significant hazards that must be managed with care:

  • Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and free of leaks. The reaction area must be well-ventilated and free of ignition sources.

  • Pyrophoric Catalysts: Catalysts like Raney Nickel (especially after use) and dry Palladium/Platinum on carbon can be pyrophoric, meaning they can spontaneously ignite upon exposure to air. Never allow the catalyst to become dry and exposed to air. It should always be handled as a slurry or under an inert atmosphere.[2]

  • Pressure: Reactions are often conducted under pressure. Use a properly rated pressure vessel (autoclave) and ensure it has been inspected and is equipped with a pressure relief device.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis.

Problem: Low or No Product Yield

Q: I have set up my catalytic hydrogenation reaction, but after the recommended time, TLC/GC-MS analysis shows little to no conversion of the starting material. What are the likely causes and solutions?

A: This is a common issue often related to the catalyst or reaction conditions. The cause can be diagnosed systematically.

start Low Yield Observed catalyst 1. Check Catalyst Activity start->catalyst hydrogen 2. Verify Hydrogen Delivery catalyst->hydrogen sol_catalyst Use fresh/high-quality catalyst. Ensure proper handling (avoid air exposure). catalyst->sol_catalyst conditions 3. Review Reaction Conditions hydrogen->conditions sol_hydrogen Check for system leaks. Ensure regulator and gauge are accurate. Purge system with N₂ then H₂. hydrogen->sol_hydrogen purification 4. Assess Workup & Purification conditions->purification sol_conditions Ensure adequate stirring. Optimize temperature/pressure. Check solvent purity (impurities can poison catalyst). conditions->sol_conditions sol_purification Ensure correct pH for extraction. Choose appropriate recrystallization solvent. purification->sol_purification

Caption: Troubleshooting workflow for low reaction yield.

  • Cause 1: Inactive Catalyst. The catalyst may have lost activity due to improper storage, handling, or poisoning. Raney Nickel is particularly sensitive.

    • Solution: Use a fresh batch of catalyst from a reputable supplier. If using Raney Nickel, ensure it was stored correctly under water and was not exposed to air. Some impurities in the starting material (e.g., sulfur compounds) can poison the catalyst; purifying the starting ketone may be necessary.

  • Cause 2: Inadequate Hydrogen Supply. The reaction is dependent on a continuous supply of hydrogen.

    • Solution: Check the entire apparatus for leaks, especially around joints and valves. Ensure the hydrogen cylinder has sufficient pressure and the regulator is functioning correctly. The system should be purged first with an inert gas (like nitrogen or argon) and then with hydrogen to remove all oxygen.

  • Cause 3: Sub-optimal Reaction Conditions. The temperature, pressure, or solvent may not be suitable.

    • Solution: The hydrogenation of piperidones can be sensitive to conditions.[4] If using a mild catalyst like PtO₂, a slight increase in temperature or pressure may be required. Ensure stirring is vigorous enough to keep the catalyst suspended and facilitate mass transfer of hydrogen gas. The solvent choice is also key; protic solvents like methanol, ethanol, or acetic acid are commonly used and often facilitate the reaction.[4]

Problem: Presence of Impurities in the Final Product

Q: My final product contains significant impurities that are difficult to remove. What are their likely identities and how can I prevent their formation?

A: Impurities can arise from the starting materials or from side reactions. The International Council for Harmonisation (ICH) guidelines provide strict limits on impurities in active pharmaceutical ingredients.[8][9]

  • Impurity 1: Unreacted Starting Material.

    • Cause: Incomplete reaction due to reasons outlined in the "Low Yield" section.

    • Prevention & Removal: Optimize reaction conditions (time, temperature, catalyst loading) to drive the reaction to completion. Unreacted ketone can often be removed during workup; the basicity of the product amine allows for its separation from the neutral ketone via acid-base extraction.

  • Impurity 2: Over-reduction Products.

    • Cause: Under harsh conditions (high temperature/pressure), hydrogenolysis (cleavage of C-O or C-N bonds) can occur, although this is less common for this specific substrate.

    • Prevention & Removal: Use milder reaction conditions. Screen different catalysts, as some are more selective than others.[10] Purification via column chromatography or careful recrystallization can separate these byproducts.

  • Impurity 3: Residual Solvents.

    • Cause: Solvents used in the reaction or purification are not fully removed.

    • Prevention & Removal: Dry the final product thoroughly under high vacuum. The choice of solvent is critical; avoid using toxic Class 1 solvents like benzene or carbon tetrachloride.[9][11] Use less toxic Class 3 solvents where possible. Quantify residual solvents using GC-HS to ensure they meet ICH limits.[11]

Experimental Protocols & Data

Table 1: Comparison of Catalytic Systems for Piperidone/Pyridine Reduction
Catalyst SystemTypical ConditionsAdvantagesDisadvantagesYield Example (Analog)Reference
Raney Nickel H₂ (20-100 bar), 100-150°C, MethanolLow cost, high activity, scalablePyrophoric, requires high pressure/temp~95%[2],[3]
PtO₂ (Adams') H₂ (50-70 bar), RT, Acetic AcidMild conditions (RT), highly effectiveHigh cost, requires acidic solvent>80%[4]
Ru on Carbon H₂ (20-100 bar), 125-135°CRobust, effective for hindered ketonesHigh pressure/temp requiredHigh[2]
Rh₂O₃ H₂ (5 bar), 40°C, TFEVery mild conditions, tolerates functional groupsHigh costHigh[5]

Note: Yields are based on analogous piperidone or pyridine reductions and may vary for 2,2-dimethylpiperidin-4-one.

Protocol 1: Optimized Synthesis via Catalytic Hydrogenation

This protocol is a representative procedure based on common practices for piperidone reduction.[2][4]

Materials:

  • 2,2-Dimethylpiperidin-4-one hydrochloride

  • Sodium hydroxide (NaOH)

  • Methanol (or Ethanol)

  • Raney Nickel (50% slurry in water) or 5% PtO₂

  • High-pressure autoclave/hydrogenation apparatus

  • Diatomaceous earth (Celite®)

Procedure:

  • Free Base Preparation: Dissolve 2,2-dimethylpiperidin-4-one hydrochloride in water and cool in an ice bath. Slowly add a 2 M NaOH solution with stirring until the pH is >12. Extract the aqueous layer three times with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base, 2,2-dimethylpiperidin-4-one.

  • Reactor Setup: To a high-pressure autoclave, add the 2,2-dimethylpiperidin-4-one free base and methanol (approx. 10-15 mL per gram of substrate).

  • Catalyst Addition (Handle with Care):

    • For Raney Nickel: Carefully rinse the Raney Nickel slurry with methanol to remove the water. Add the catalyst slurry (approx. 5-10% by weight relative to the substrate) to the reactor.

    • For PtO₂: Add the PtO₂ powder (1-2 mol%) to the reactor under a stream of nitrogen.

  • Hydrogenation: Seal the reactor. Purge the system three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 bar for PtO₂, 50-70 bar for Raney Ni). Begin vigorous stirring and heat to the target temperature (e.g., room temperature for PtO₂, 80-100°C for Raney Ni).

  • Reaction Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is complete when hydrogen uptake ceases. This can be confirmed by taking a sample (after carefully depressurizing and purging the system) and analyzing it by GC-MS or TLC.

  • Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen. The catalyst must be filtered carefully. Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. CAUTION: Do not allow the filter cake containing the catalyst to dry; it is pyrophoric. Immediately quench the filter cake with plenty of water.

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude 2,2-dimethylpiperidin-4-ol as an oil or solid.

Protocol 2: Purification and Hydrochloride Salt Formation
  • Purification (Optional): If the crude product requires further purification, it can be recrystallized from a suitable solvent system (e.g., toluene/heptane) or purified by column chromatography on silica gel.

  • Salt Formation: Dissolve the purified 2,2-dimethylpiperidin-4-ol free base in a suitable anhydrous solvent, such as diethyl ether or isopropanol.

  • HCl Addition: Cool the solution in an ice bath. Slowly bubble anhydrous HCl gas through the solution or add a solution of HCl in the chosen solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.

  • Isolation of Salt: The hydrochloride salt will precipitate as a white solid. Continue addition until no further precipitation is observed. Collect the solid by vacuum filtration, wash it with a small amount of cold solvent (e.g., diethyl ether), and dry it under high vacuum.[12] The purity can be confirmed by ¹H NMR and melting point analysis.

References

Technical Support Center: Purification of 2,2-Dimethylpiperidin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,2-Dimethylpiperidin-4-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important pharmaceutical intermediate. The protocols and advice provided herein are based on established principles of organic chemistry and extensive field experience with related piperidine derivatives.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical agents. Its purity is paramount to ensure the desired outcome and safety profile of the final active pharmaceutical ingredient (API). However, like many amine hydrochlorides, its purification can present several challenges, from removing stubborn impurities to achieving optimal crystal formation. This guide offers a structured approach to tackling these issues, ensuring you can obtain a high-purity product consistently.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that you may encounter during the purification of this compound.

FAQ 1: My final product is an off-white or yellowish solid, not the expected white crystalline powder. What are the likely causes and how can I fix this?

Answer:

A yellowish tint in your this compound typically indicates the presence of colored impurities. These can arise from several sources:

  • Oxidation: Piperidine derivatives can be susceptible to air oxidation, which can form colored byproducts. This is often exacerbated by prolonged exposure to heat or light.

  • Residual Starting Materials or Byproducts: Incomplete reaction or side reactions during the synthesis can lead to colored impurities. For instance, if the synthesis involves a reduction of a piperidinone, residual starting material or over-reduction products might be present.

  • Solvent-Related Impurities: Some solvents can degrade or contain impurities that get incorporated into the final product.

Troubleshooting Workflow:

Color_Impurity_Troubleshooting start Off-white/Yellowish Product charcoal Activated Charcoal Treatment start->charcoal Minor Discoloration recrystallization Recrystallization start->recrystallization Moderate Discoloration acid_base Acid-Base Extraction start->acid_base Significant Discoloration / Oily Product charcoal_protocol Protocol: Dissolve in hot solvent (e.g., ethanol/water). Add a small amount of activated charcoal (1-2% w/w). Reflux briefly and perform hot filtration. charcoal->charcoal_protocol end White Crystalline Product charcoal->end recrystallization_protocol Protocol: Screen for an optimal recrystallization solvent. (See FAQ 3 for solvent suggestions). recrystallization->recrystallization_protocol recrystallization->end acid_base_protocol Protocol: Convert to free base, extract with organic solvent, wash, dry, and re-form the hydrochloride salt. (See Protocol 2). acid_base->acid_base_protocol acid_base->end Acid_Base_Extraction_Workflow start Crude Hydrochloride Salt dissolve Dissolve in Water start->dissolve basify Basify with NaOH (pH > 10) dissolve->basify extract Extract with Organic Solvent (e.g., DCM) basify->extract wash_dry Wash Organic Layer with Brine & Dry (Na2SO4) extract->wash_dry filter_evaporate Filter and Evaporate Solvent wash_dry->filter_evaporate free_base Purified Free Base filter_evaporate->free_base reform_salt Dissolve in Anhydrous Solvent (e.g., Ether) Add HCl in Ether free_base->reform_salt isolate_dry Isolate Precipitate by Filtration and Dry reform_salt->isolate_dry end Purified Hydrochloride Salt isolate_dry->end

Technical Support Center: Synthesis of 2,2-Dimethylpiperidin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,2-Dimethylpiperidin-4-ol hydrochloride. This document is designed for researchers, chemists, and drug development professionals who are utilizing this critical intermediate. Here, we move beyond simple protocols to address the nuanced challenges and side reactions that can arise during synthesis. Our goal is to provide you with the causal understanding and actionable troubleshooting strategies necessary to optimize your results.

The most common and industrially viable route to 2,2-Dimethylpiperidin-4-ol is the catalytic hydrogenation of 2,2-Dimethylpiperidin-4-one. While seemingly straightforward, this reduction is sensitive to various parameters that can lead to incomplete conversion, byproduct formation, and purification difficulties. This guide is structured as a series of frequently encountered problems in a question-and-answer format.

Troubleshooting Guide & FAQs

Question 1: My reaction has stalled, and analysis (TLC, GC-MS) shows significant amounts of unreacted 2,2-Dimethylpiperidin-4-one starting material. What's causing this incomplete conversion?

Probable Cause: Incomplete reduction is typically traced back to catalyst deactivation, insufficient hydrogen pressure, or suboptimal reaction temperature. The catalyst, often a heterogeneous metal like Raney Nickel, Ruthenium, or Palladium on carbon, can be poisoned by impurities in the substrate, solvent, or hydrogen gas (e.g., sulfur compounds, halides). Alternatively, the catalyst may have low activity, or the reaction conditions may not be energetic enough to drive the reduction to completion.

Troubleshooting Protocol:

  • Verify Reagent Purity: Ensure the 2,2-Dimethylpiperidin-4-one starting material and solvent are of high purity. If necessary, purify the substrate by recrystallization or column chromatography. Use high-purity hydrogen gas.

  • Catalyst Selection and Handling:

    • Activity: Use a fresh, high-activity catalyst. Raney Nickel is cost-effective but can be pyrophoric and requires careful handling. Ruthenium-based catalysts often show excellent activity under milder conditions[1][2].

    • Loading: Increase the catalyst loading (e.g., from 5 mol% to 10 mol%). While not always ideal for atom economy, this can overcome minor catalyst poisoning or low activity.

  • Optimize Reaction Conditions:

    • Hydrogen Pressure: Increase the hydrogen pressure. For a typical Parr shaker hydrogenation, increasing pressure from 50 psi to 100 psi can significantly enhance the reaction rate.

    • Temperature: Gently increase the reaction temperature. A modest increase (e.g., from 25°C to 40°C) can improve kinetics without promoting side reactions. Monitor for byproduct formation at higher temperatures.

  • Agitation: Ensure vigorous stirring or shaking to maintain the catalyst in suspension and facilitate mass transfer of hydrogen to the catalyst surface.

dot

Caption: Troubleshooting flowchart for incomplete ketone reduction.

Question 2: My final product contains an impurity with a mass suggesting dehydrogenation (loss of 2 or 4 mass units). How can I prevent this?

Probable Cause: This impurity is likely a tetrahydropyridine or even a fully aromatized pyridine derivative. This side reaction, a catalytic dehydrogenation, is the reverse of the desired reaction and can occur under conditions of hydrogen starvation, at elevated temperatures, or with catalysts that favor dehydrogenation, such as Palladium[3][4]. When the local concentration of hydrogen at the catalyst surface is too low, the catalyst can begin to extract hydrogen from the piperidine ring.

Troubleshooting Protocol:

  • Maintain Positive Hydrogen Pressure: Ensure the reaction vessel is properly sealed and that hydrogen pressure is maintained throughout the reaction. A slow leak can lead to hydrogen starvation.

  • Catalyst Choice: If using Pd/C, consider switching to a Ruthenium or Rhodium-based catalyst, which are often less prone to promoting dehydrogenation in these systems[5].

  • Temperature Control: Avoid excessive temperatures. Dehydrogenation is often more favorable entropically and becomes more significant at higher temperatures. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Solvent Choice: The choice of solvent can influence catalyst activity and side reactions. Protic solvents like ethanol or methanol are common and generally effective.

dot

Dehydrogenation_Side_Reaction cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway Ketone 2,2-Dimethyl- piperidin-4-one Alcohol 2,2-Dimethyl- piperidin-4-ol (Desired Product) Ketone->Alcohol + H2 / Catalyst Dehydro_Product Dehydrogenated Byproducts (e.g., Tetrahydropyridine) Alcohol->Dehydro_Product - H2 (High Temp / H2 Starvation)

Caption: Competing pathways of hydrogenation and dehydrogenation.

Question 3: I'm observing two distinct product spots on TLC and two isomers in my NMR/GC analysis. What are these, and can I control the ratio?

Probable Cause: The reduction of the ketone at the C4 position creates a new stereocenter, resulting in two diastereomers: the cis isomer (axial hydroxyl group) and the trans isomer (equatorial hydroxyl group). The ratio of these isomers is determined by the reaction mechanism, which is influenced by the reducing agent and conditions.

  • Catalytic Hydrogenation (e.g., H₂, Pd/C, Ru/C): This method typically favors the formation of the thermodynamically more stable isomer, which is the equatorial alcohol (trans) . The substrate adsorbs onto the catalyst surface from the less sterically hindered face, leading to hydrogen delivery that produces the equatorial product.

  • Hydride Reductions (e.g., NaBH₄, LiAlH₄): These reagents deliver a hydride nucleophile. The stereochemical outcome depends on the steric hindrance around the carbonyl group. For piperidones, attack from the axial face is often preferred to avoid steric clash with axial hydrogens at C2 and C6, leading to a higher proportion of the axial alcohol (cis) .

Troubleshooting Protocol & Control Strategy:

  • For the Equatorial Isomer (trans): Utilize catalytic hydrogenation. This is the most common and scalable method and generally provides good selectivity for the equatorial alcohol.

  • For the Axial Isomer (cis): Employ a chemical reducing agent. Sodium borohydride (NaBH₄) in methanol or ethanol is a mild and effective choice that often favors the axial alcohol. For more hindered ketones, a bulkier reducing agent like Lithium tri-sec-butylborohydride (L-Selectride®) will almost exclusively give the axial alcohol due to its high steric demand.

  • Analysis: The isomers can typically be separated by silica gel chromatography. Their ratio can be quantified by ¹H NMR, as the proton at C4 (the carbon bearing the hydroxyl group) will have a different chemical shift and coupling constant depending on whether it is in an axial or equatorial position.

Method Typical Major Isomer Mechanism Key Considerations
Catalytic Hydrogenation Equatorial OH (trans)Surface-mediated H₂ deliveryCatalyst choice, pressure, temperature
Sodium Borohydride (NaBH₄) Axial OH (cis)Nucleophilic hydride attackMild, easy workup
L-Selectride® Axial OH (cis)Bulky, sterically-directed attackHighly selective, requires anhydrous conditions
Question 4: During workup and conversion to the hydrochloride salt, my yields are low, and the product is oily or difficult to crystallize. What are the best practices?

Probable Cause: Low yields or poor crystallization can result from several factors: incomplete reaction, product loss during aqueous workup (as the free base has some water solubility), formation of N-oxides, or improper pH adjustment and solvent choice during salt formation. The hydrochloride salt's crystallinity is highly dependent on the solvent system and the absence of impurities.

Troubleshooting Protocol for Isolation and Salt Formation:

  • Confirm Reaction Completion: Before workup, ensure the reaction is complete to avoid contamination of the product with starting material, which can inhibit crystallization.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to completely remove the heterogeneous catalyst. Incomplete removal can lead to product degradation.

  • Extraction of the Free Base:

    • After removing the reaction solvent, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Make the aqueous phase basic (pH > 11) with an inorganic base like NaOH or K₂CO₃ to ensure the piperidine is in its free base form.

    • Wash with brine to remove water-soluble impurities and then dry the organic layer thoroughly with a drying agent like Na₂SO₄ or MgSO₄.

  • Hydrochloride Salt Formation:

    • Dissolve the dried free base in a non-polar, anhydrous solvent where the hydrochloride salt is insoluble. Common choices include diethyl ether, methyl tert-butyl ether (MTBE), or a mixture of ethyl acetate and hexanes.

    • Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether, HCl in isopropanol, or gaseous HCl). Add the acid dropwise with vigorous stirring until precipitation is complete. Check the pH of a wet litmus paper held above the solution; it should be acidic.

    • Avoid a large excess of acid, as this can sometimes lead to oily products.

    • Allow the salt to crystallize, potentially at a lower temperature (0-5°C), then collect by filtration, wash with cold anhydrous solvent, and dry under vacuum. A patent on a similar structure suggests recrystallization from toluene for high purity[6].

References

Technical Support Center: Stereoselective Piperidinol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast number of pharmaceuticals and natural products.[1][2] The precise three-dimensional arrangement of substituents on this ring is often critical for biological activity. Consequently, developing robust and predictable methods for controlling stereochemistry during the synthesis of piperidinols—piperidines bearing a hydroxyl group—is a significant challenge for researchers in drug development.

This technical support center is designed to address the common experimental hurdles encountered when striving for high stereoselectivity in piperidinol reactions. Structured as a series of troubleshooting guides and frequently asked questions, this document provides not only procedural solutions but also explains the underlying mechanistic principles to empower researchers to make informed decisions in their own systems.

Section 1: Troubleshooting Poor Diastereoselectivity

Poor diastereoselectivity is a frequent issue, often manifesting as difficult-to-separate isomeric mixtures. The root cause typically lies in insufficient energetic differentiation between the transition states leading to the respective diastereomers. The following questions address common scenarios and their solutions.

Q1: My reduction of a substituted piperidinone is resulting in a nearly 1:1 mixture of diastereomeric piperidinols. What factors should I investigate to improve this?

A1: This is a classic problem of facial selectivity in ketone reduction. The stereochemical outcome is dictated by the direction of hydride delivery to the carbonyl face, which can be influenced by several factors:

  • Steric Hindrance: The reducing agent will preferentially attack from the less sterically hindered face. Analyze the conformation of your piperidinone ring. Large substituents adjacent to the carbonyl will direct the incoming nucleophile to the opposite face. If the existing stereocenters don't provide a strong steric bias, consider modifying the N-protecting group to a bulkier one (e.g., Boc, Cbz) to influence the ring's conformational preference and create a more biased steric environment.[3]

  • Reagent Choice (Kinetic vs. Thermodynamic Control):

    • Bulky Hydride Reagents: Kinetically controlled reductions using sterically demanding reagents like Lithium tri-sec-butylborohydride (L-Selectride®) are highly sensitive to steric hindrance and will almost always attack from the less hindered face, often leading to high diastereoselectivity.

    • Small Hydride Reagents: Reagents like sodium borohydride (NaBH₄) are less sensitive to sterics and can give lower selectivity.[4]

  • Chelation Control: If you have a nearby chelating group (e.g., an ether or protected amine) at a position like C3 or C5, you can use reducing agents containing a Lewis acidic metal (e.g., zinc borohydride, Zn(BH₄)₂). The metal can coordinate to both the carbonyl oxygen and the heteroatom of the chelating group, locking the conformation and forcing hydride delivery from a specific face.

Q2: I'm performing a cyclization reaction to form the piperidine ring, but it yields multiple diastereomers. How can I improve the stereocontrol during ring formation?

A2: The stereochemistry of cyclization is determined in the transition state of the ring-closing step. Controlling this requires a deep look at your reaction mechanism and conditions.

  • Mechanism-Specific Strategies:

    • Radical Cyclizations: The stereochemical outcome is often governed by the formation of the most stable chair-like transition state, where large substituents preferentially occupy pseudo-equatorial positions.[5] Modifying substituents to increase this preference can enhance selectivity.

    • Aza-Diels-Alder ([4+2] Cycloaddition): This powerful reaction is highly stereospecific. The stereochemistry of the dienophile is retained in the product.[6][7] Furthermore, the "endo rule" often correctly predicts the major diastereomer due to favorable secondary orbital overlap in the transition state.[6][8] Ensure your starting materials are stereochemically pure.

    • Reductive Amination: In intramolecular reductive amination, the key is controlling the facial selectivity of the iminium ion reduction. The strategies are similar to ketone reduction: use bulky N-protecting groups or adjacent stereocenters to create a strong steric bias.[9]

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature often increases selectivity. At lower temperatures, the reaction is more likely to proceed through the lowest-energy transition state, as there is insufficient thermal energy to overcome the barrier for the higher-energy path leading to the undesired diastereomer.

    • Solvent: The solvent can influence the conformation of the acyclic precursor and the stability of the transition states.[10] A systematic screen of solvents with varying polarities (e.g., THF, Dichloromethane, Toluene) is recommended.[11][12]

Q3: My hydrogenation of a substituted pyridine precursor is not selective, giving both cis and trans products. How can I direct the stereochemistry?

A3: The diastereoselectivity of pyridine hydrogenation is highly dependent on the catalyst surface and its interaction with the substrate.

  • Catalyst Choice: This is the most critical factor. Different catalysts have different affinities and coordination geometries.

    • Palladium on Carbon (Pd/C): Often favors the formation of the trans-isomer in substituted piperidines.[3]

    • Platinum Oxide (PtO₂): Can favor the formation of the cis-isomer.[3]

    • Rhodium and Ruthenium: Supported Ru or Rh catalysts can also provide high cis-selectivity, particularly under milder conditions.[13]

  • N-Protecting Group: The nature of the nitrogen substituent can influence how the ring adsorbs onto the catalyst surface, thereby affecting the facial selectivity of hydrogen delivery.[3] Experiment with different protecting groups (e.g., amides, carbamates) to find the optimal director.

  • Reaction Conditions: Temperature and hydrogen pressure can impact selectivity. Sometimes, a kinetically favored product may isomerize to a more thermodynamically stable one under harsh conditions or with prolonged reaction times.[3][4]

Section 2: Troubleshooting Poor Enantioselectivity

Achieving high enantiomeric excess (ee) requires the use of a chiral influence, either from a recoverable chiral auxiliary or a substoichiometric chiral catalyst.

Q1: I'm using a chiral auxiliary, but the diastereoselectivity of my key reaction step is low. What are the common causes and solutions?

A1: Chiral auxiliaries work by creating a sterically biased environment that directs the approach of an incoming reagent to one face of the molecule.[14][15] Low diastereoselectivity implies this control is not effective.

  • Ineffective Auxiliary: The chosen auxiliary may not be suitable for the specific reaction. Its steric bulk might be too far from the reacting center or it may lack the necessary rigidity. Consult the literature for auxiliaries proven to work in similar systems. Evans' oxazolidinones and phenylglycinol-derived lactams are robust and widely used choices for piperidine synthesis.[16][17][18][19]

  • Enolate Geometry: For alkylation reactions, the geometry (E/Z) of the enolate intermediate is critical. The choice of base and solvent can influence this. For example, using LDA in THF often favors the formation of a specific enolate geometry.

  • Lewis Acid Additives: In reactions like aldol or alkylation additions, a Lewis acid is often used. The Lewis acid can chelate to the auxiliary and the carbonyl oxygen, creating a rigid, well-defined transition state that enhances facial shielding. A screen of Lewis acids (e.g., TiCl₄, Et₂AlCl, Bu₂BOTf) can dramatically improve diastereoselectivity.

  • Temperature: As with diastereoselectivity in general, these reactions must be run at low temperatures (e.g., -78 °C) to maximize kinetic control and prevent background, non-selective reactions.[18]

Q2: My catalytic asymmetric reaction shows low enantiomeric excess (ee). How can I optimize it?

A2: Low ee in a catalytic reaction points to an inefficient transfer of chirality from the catalyst's chiral ligand to the substrate in the transition state.

  • Ligand Screening: The ligand is the heart of the catalyst. A small change can have a massive impact. It is standard practice to screen a library of related chiral ligands to find the optimal one for your specific substrate.

  • Catalyst Loading & Purity: Ensure the catalyst precursor and ligand are pure. Impurities can poison the catalyst or promote a racemic background reaction. Sometimes, increasing the catalyst loading can improve ee, although this is not always the case.

  • Solvent and Temperature: These parameters can dramatically affect the catalytic cycle. Solvents can coordinate to the metal center, influencing the catalyst's geometry and activity.[20] Lowering the temperature is a standard first step to improve ee.[21] A thorough screen of both is essential.

  • Substrate-Catalyst Mismatch: Not all substrates work well with a given catalytic system. If extensive optimization of the ligand and conditions fails, it may be necessary to consider a different catalytic approach entirely (e.g., switching from a Rh-catalyzed reaction to a Cu-catalyzed one).[20][22]

Section 3: Frequently Asked Questions (FAQs)

Q1: How do I decide between using a chiral auxiliary and a catalytic asymmetric method?

A1: This is a critical strategic decision that depends on the stage of research, scale, and the specific transformation required.

FeatureChiral Auxiliary MethodCatalytic Asymmetric Method
Development Time Generally faster to develop for a specific substrate; relies on well-understood stoichiometric control.[18]Can require extensive screening of ligands and conditions to find an optimal system.
Atom Economy Poor. The chiral auxiliary is used in stoichiometric amounts and must be added and removed.[19]Excellent. A small amount of catalyst can produce a large amount of product.[19]
Scalability Can be difficult to scale due to the cost of the auxiliary and additional synthetic steps (attachment/cleavage).Often more scalable and cost-effective for large-scale production once optimized.
Substrate Scope Often has a broader substrate scope once a suitable auxiliary is identified.Can be highly substrate-specific; a catalyst that works for one substrate may fail for a similar one.
Predictability Highly reliable and predictable outcomes are common.[18]Outcomes can be harder to predict without prior examples.

Decision Workflow: Choosing a Stereocontrol Strategy

G start Project Goal: Enantiopure Piperidinol scale What is the target scale? start->scale lit Is a known catalytic method available for a similar substrate? scale->lit Large Scale (>10g) dev_time Is rapid development a priority? scale->dev_time Small Scale (mg to g) lit->dev_time No catalytic Choose Catalytic Asymmetric Method lit->catalytic Yes dev_time->lit No auxiliary Choose Chiral Auxiliary Method dev_time->auxiliary Yes

Caption: Decision tree for selecting a stereocontrol strategy.

Q2: I've synthesized my piperidinol, but I'm unsure of the relative and absolute stereochemistry. How can I determine it?

A2: A combination of techniques is required for unambiguous stereochemical assignment:

  • Relative Stereochemistry (cis/trans):

    • ¹H NMR Spectroscopy: This is the most powerful tool. The coupling constants (J-values) between protons on the piperidine ring are diagnostic of their dihedral angle, which relates to their relative orientation (axial vs. equatorial). A large J-value (8-12 Hz) typically indicates an axial-axial relationship, while smaller values (2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.[3]

    • 2D NMR (NOESY): A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment shows through-space correlations between protons that are close to each other, providing definitive proof of which substituents are on the same face of the ring.[3]

  • Absolute Stereochemistry:

    • X-ray Crystallography: This is the gold standard. If you can grow a single crystal of your final product or a suitable derivative, X-ray diffraction will provide an unambiguous determination of the absolute configuration.

    • Chiral HPLC/SFC: You can compare the retention time of your product to that of an authentic, commercially available standard of known stereochemistry.

    • Synthesis from a Chiral Pool Starting Material: If your synthesis began with a starting material of known absolute configuration (e.g., an amino acid like L-lysine), and all subsequent reactions are stereospecific, you can logically deduce the absolute configuration of the product.[16]

Q3: Can I change the stereochemistry of a center after the piperidinol has been formed?

A3: Yes, in some cases. This process is called epimerization.

  • At a center alpha to a carbonyl: If you have a piperidinone intermediate, you can epimerize the stereocenter at the alpha-position by treating it with a base (e.g., potassium tert-butoxide in THF).[3] The base will form a planar enolate, and upon quenching (re-protonation), a mixture of diastereomers can be obtained. This can be useful if the initial reaction gives the kinetic product, and you desire the more thermodynamically stable isomer.

  • At the alcohol-bearing carbon: It is possible to invert the stereochemistry of the alcohol via a Mitsunobu reaction. This reaction proceeds with a clean inversion of configuration (Sₙ2 mechanism).

Section 4: Key Experimental Protocols

The following protocols are generalized and should be adapted based on the specific substrate.

Protocol 1: Chiral Auxiliary-Mediated Diastereoselective Alkylation

This protocol is based on the well-established Evans' oxazolidinone methodology, a reliable way to achieve high diastereoselectivity.[18]

Workflow: Chiral Auxiliary-Mediated Synthesis

G sub Prochiral Substrate (e.g., Acyl Chloride) step1 Step 1: Auxiliary Attachment (Acylation) sub->step1 aux Chiral Auxiliary (e.g., Evans') aux->step1 intermediate1 Chiral N-Acyl Piperidine step1->intermediate1 step2 Step 2: Diastereoselective Rxn (Enolate Alkylation) intermediate2 Diastereomerically Enriched Product step2->intermediate2 step3 Step 3: Auxiliary Cleavage (e.g., LiOH/H₂O₂) step3->aux Recovered final_product Enantiopure Product step3->final_product intermediate1->step2 intermediate2->step3

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.[14]

Methodology:

  • Auxiliary Acylation: Dissolve the chiral auxiliary (e.g., (S)-4-benzyl-2-oxazolidinone, 1.0 eq) in anhydrous THF under an argon atmosphere and cool to -78 °C. Add n-butyllithium (1.05 eq) dropwise and stir for 30 minutes. Add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq) and stir for 1-2 hours, allowing the reaction to slowly warm. Quench with saturated aqueous NH₄Cl.

  • Diastereoselective Alkylation: Dissolve the acylated auxiliary from the previous step in anhydrous THF and cool to -78 °C. Add a base such as LDA or NaHMDS (1.1 eq) dropwise to form the enolate. After stirring for 30-60 minutes, add the electrophile (e.g., benzyl bromide, 1.2 eq). Allow the reaction to proceed at -78 °C for several hours. Quench with saturated aqueous NH₄Cl.[18]

  • Auxiliary Cleavage: Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF/water and cool to 0 °C. Add lithium hydroxide (LiOH, 2.0 eq) and 30% aqueous hydrogen peroxide (H₂O₂, 4.0 eq). Stir vigorously for 4-6 hours. Quench with an aqueous solution of sodium sulfite. The desired chiral product can be isolated, and the chiral auxiliary can often be recovered by extraction.[18]

Protocol 2: Catalytic Asymmetric Hydrogenation of a Pyridine Derivative

This protocol describes a typical setup for the enantioselective reduction of a substituted pyridine to a chiral piperidine.

Methodology:

  • Catalyst Preparation: In an inert atmosphere glovebox, charge a high-pressure reactor vessel with the chiral catalyst precursor (e.g., [Ir(COD)Cl]₂, 1-2 mol%) and the chiral ligand (e.g., a phosphine-based ligand, 2-4 mol%) in a degassed solvent (e.g., ethanol, ethyl acetate). Stir for 15-30 minutes to allow for catalyst formation.

  • Reaction Setup: Add the substituted pyridine substrate (1.0 eq) to the reactor.

  • Hydrogenation: Seal the reactor, remove it from the glovebox, and connect it to a hydrogen line. Purge the reactor several times with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 5-10 bar or higher).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) with vigorous stirring. Monitor the reaction progress by TLC, GC, or HPLC until the starting material is consumed.

  • Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen gas. Filter the reaction mixture through a pad of Celite® or silica gel to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by chromatography or crystallization.

References

Stability and storage conditions for 2,2-Dimethylpiperidin-4-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 2,2-Dimethylpiperidin-4-ol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable compound throughout your experiments. Here, we address common challenges and provide in-depth, field-proven insights to help you navigate potential issues and maintain the quality of your research.

I. Core Concepts: Understanding the Stability of this compound

This compound is a heterocyclic compound featuring a piperidine ring. As a hydrochloride salt, its stability is influenced by factors that affect both the piperidine structure and the ionic salt form. The primary functional groups susceptible to degradation are the tertiary amine within the piperidine ring and the secondary alcohol. The hydrochloride salt form generally enhances water solubility and stability compared to the free base.[1] However, it can also introduce sensitivity to humidity.

II. Troubleshooting Guide: Diagnosing and Resolving Common Issues

This section addresses specific problems you may encounter during the handling and use of this compound.

Issue 1: Inconsistent or Unexpected Experimental Results

Symptoms:

  • Poor reproducibility in assays.

  • Loss of compound potency over a short period.

  • Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS).

Potential Cause: Degradation of the compound due to improper storage or handling. The tertiary amine in the piperidine ring is susceptible to oxidation, and the overall molecule can be sensitive to heat, light, and moisture.[2]

Step-by-Step Solution:

  • Immediate Verification: Analyze a freshly prepared sample from a new, unopened container to establish a baseline for comparison.

  • Storage Audit: Review your current storage conditions against the recommended guidelines in the table below. Ensure the container is tightly sealed and stored in a desiccator if necessary.

  • Forced Degradation Study: To identify potential degradation products in your specific experimental matrix, perform a forced degradation study. A protocol is provided below. This will help confirm if the unexpected peaks in your analysis correspond to known degradation products.[3]

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and establish the stability-indicating nature of your analytical method.

Materials:

  • This compound

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-purity water and relevant organic solvents (e.g., methanol, acetonitrile)

  • Analytical method (e.g., RP-HPLC with a C18 column)

  • Photostability chamber (optional, as per ICH Q1B guidelines)[4][5]

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours in the dark.

  • Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).[4][5][6]

  • Analysis: At the end of the exposure time, neutralize the acid and base samples, and dilute all samples to an appropriate concentration. Analyze all stressed samples, along with an unstressed control, using your analytical method.

Data Interpretation: Compare the chromatograms of the stressed samples to the control. New peaks represent degradation products. This information is crucial for developing a stability-indicating analytical method.

Issue 2: Physical Changes in the Solid Compound

Symptoms:

  • The white crystalline powder becomes clumpy, sticky, or appears wet.

  • Discoloration of the compound (e.g., turning yellow or brown).

Potential Cause: Hygroscopicity (water absorption) and/or degradation. Hydrochloride salts of amines can be hygroscopic, and the absorbed moisture can accelerate degradation pathways.[7] Discoloration may indicate oxidation or other chemical decomposition.

Step-by-Step Solution:

  • Assess Water Content: If you have access to Karl Fischer titration, measure the water content of the compromised sample and compare it to a fresh sample.

  • Improve Storage Environment: Immediately transfer the compound to a desiccator containing a suitable desiccant (e.g., silica gel, Drierite). For long-term storage, consider a controlled humidity environment.

  • Purification (for critical applications): If the compound is only mildly affected, it may be possible to dry it under a high vacuum. However, for quantitative or sensitive applications, it is strongly recommended to use a fresh, uncompromised lot of the compound.

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: For long-term stability, the compound should be stored at 2-8°C in a tightly sealed container , protected from light and moisture.[7] Storing in a desiccator within the refrigerator is a best practice to mitigate moisture absorption.

Q2: Can I store solutions of this compound? If so, for how long and under what conditions?

A2: It is generally not recommended to store solutions for extended periods. The stability of the compound in solution is highly dependent on the solvent, pH, and temperature. If you must store solutions, it is best to do so at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. A pilot stability study on your specific solution is recommended to determine its viability over time.

Q3: What are the likely degradation pathways for this compound?

A3: Based on its chemical structure, the following degradation pathways are plausible:

  • Oxidation: The tertiary amine of the piperidine ring is susceptible to oxidation, which can lead to the formation of an N-oxide or ring-opened products.[2][8]

  • Thermal Degradation: High temperatures can promote various decomposition reactions.

  • Photodegradation: Exposure to UV or visible light can initiate degradation, often through radical mechanisms.

The following diagram illustrates a hypothetical oxidative degradation pathway:

G cluster_main Hypothetical Oxidative Degradation Compound 2,2-Dimethylpiperidin-4-ol Hydrochloride N_Oxide N-Oxide Derivative Compound->N_Oxide Oxidation (e.g., H₂O₂) Ring_Opened Ring-Opened Products N_Oxide->Ring_Opened Further Oxidation

Caption: Hypothetical oxidative degradation of 2,2-Dimethylpiperidin-4-ol.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: The pH of an aqueous solution can significantly impact the stability of this compound. Both acidic and basic conditions can catalyze hydrolysis or other degradation reactions.[7][9] The optimal pH for stability is typically near neutral, but this should be experimentally determined for your specific application and buffer system. Extreme pH values should be avoided during storage and in experimental protocols where the compound is exposed for extended periods.

IV. Summary of Storage and Handling Conditions

ParameterRecommended ConditionRationale
Temperature Long-term: 2-8°C[7]Short-term (days): Room Temperature (controlled)Reduces the rate of potential degradation reactions.
Humidity Store in a dry environment. Use of a desiccator is highly recommended.As a hydrochloride salt, the compound can be hygroscopic. Absorbed moisture can lead to physical changes and accelerate chemical degradation.[7]
Light Protect from light. Store in an opaque or amber vial.Exposure to UV and visible light can provide the energy for photolytic degradation.
Atmosphere Store in a tightly sealed container. For highly sensitive applications, consider backfilling the container with an inert gas (e.g., argon, nitrogen).Minimizes exposure to atmospheric oxygen and moisture, which can cause oxidative degradation.
Solutions Prepare fresh for each experiment. If storage is unavoidable, store at -20°C or -80°C in single-use aliquots. Avoid repeated freeze-thaw cycles.The compound is generally less stable in solution than as a solid. Freeze-thaw cycles can accelerate degradation.
pH (in solution) Maintain a pH near neutral unless the experimental protocol requires otherwise. Avoid prolonged exposure to strongly acidic or basic conditions.Extreme pH can catalyze hydrolysis and other degradation pathways.[7][9]

V. Logical Workflow for Stability Assessment

The following diagram outlines a logical workflow for assessing the stability of this compound in your experiments.

G cluster_workflow Stability Assessment Workflow start Start: Inconsistent Results or New Experimental Setup check_storage Verify Storage Conditions (Temp, Light, Humidity) start->check_storage fresh_sample Analyze Fresh Sample (Control) check_storage->fresh_sample compare Compare Results: Degradation Suspected? fresh_sample->compare forced_degradation Perform Forced Degradation Study (Protocol 1) compare->forced_degradation Yes end_stable Conclusion: Compound is Stable Under Current Conditions compare->end_stable No identify_products Identify Degradation Products forced_degradation->identify_products optimize_conditions Optimize Experimental Conditions (pH, Temp, etc.) identify_products->optimize_conditions end_unstable Conclusion: Modify Protocol or Use Fresh Material optimize_conditions->end_unstable

Caption: Decision workflow for troubleshooting stability issues.

VI. References

  • Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. (2025). ResearchGate. --INVALID-LINK--

  • Degradation pathways of 1-Piperidinepentanoic acid and prevention. (n.d.). Benchchem. --INVALID-LINK--

  • Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. (2021). PubMed. --INVALID-LINK--

  • Forced Degradation Studies Research Articles. (n.d.). R Discovery. --INVALID-LINK--

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (n.d.). ACS Publications. --INVALID-LINK--

  • Stability indicating study by using different analytical techniques. (n.d.). IJSDR. --INVALID-LINK--

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. (n.d.). NIH. --INVALID-LINK--

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). EMA. --INVALID-LINK--

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH. --INVALID-LINK--

  • validated stability indicating: Topics by Science.gov. (n.d.). Science.gov. --INVALID-LINK--

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). ResearchGate. --INVALID-LINK--

  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. (n.d.). IKEV. --INVALID-LINK--

  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. (n.d.). PubMed. --INVALID-LINK--

  • RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. (n.d.). Caron Scientific. --INVALID-LINK--

  • Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. (n.d.). Semantic Scholar. --INVALID-LINK--

  • Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. (n.d.). PubMed. --INVALID-LINK--

  • Stability Indicating RP-HPLC Method Development and Validation of Related Substances for Dolutegravir Dispersible Tablets. (2022). Pharmacophore. --INVALID-LINK--

  • A LCMS Compatible Stability-Indicating HPLC Assay Method for Clopidogrel bisulphate. (n.d.). [Source not provided].

  • Trends in Analytical chemistry. (n.d.). CONICET. --INVALID-LINK--

  • (4R,5S)-5-Fluoro-3,3-dimethylpiperidin-4-ol hydrochloride. (n.d.). EvitaChem. --INVALID-LINK--

References

Overcoming solubility issues with 2,2-Dimethylpiperidin-4-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Compound: 2,2-Dimethylpiperidin-4-ol Hydrochloride CAS Numbers: 1420671-18-6 (Hydrochloride Salt)[1]; 937681-12-4 (Free Base)[2][3] Molecular Formula: C₇H₁₆ClNO Molecular Weight: 165.66 g/mol

This guide is designed for researchers, medicinal chemists, and formulation scientists to provide expert guidance on overcoming common handling and solubility challenges with this compound. Our goal is to explain the chemical principles governing its behavior, enabling you to design robust and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

2,2-Dimethylpiperidin-4-ol is a heterocyclic organic compound featuring a piperidine core.[2] The piperidine scaffold is a ubiquitous building block in pharmaceuticals, valued for its structural properties in active pharmaceutical ingredients (APIs). This specific derivative is used as a key intermediate in the synthesis of novel therapeutic agents, particularly in the development of drugs for neurological disorders and antimycobacterial agents.[2][4] The hydrochloride salt form is commonly supplied to improve handling characteristics and enhance aqueous solubility.

Q2: What is the expected pKa of this compound? How does that affect its behavior?

Causality: This means that at a pH below its pKa, the piperidine nitrogen will be protonated (R₃NH⁺). As a hydrochloride salt, the compound exists in this protonated, ionized form. This ionization is the key to its aqueous solubility. When the pH of the solution approaches or exceeds the pKa, the nitrogen is deprotonated, yielding the neutral "free base" form, which is significantly less soluble in water.

Q3: How should I store this compound?

The compound should be stored in a tightly sealed container in a dry, cool place, as recommended for piperidine derivatives and their salts.[2][4] Many hydrochloride salts are hygroscopic, meaning they can absorb moisture from the air, which can affect weighing accuracy and long-term stability. Storage under an inert atmosphere (e.g., argon or nitrogen) at 2–8 °C is ideal.[2]

Q4: What is the general solubility profile of this compound?

As an amine hydrochloride salt, the compound is expected to be soluble in polar, protic solvents. Its solubility in nonpolar organic solvents is generally low. A qualitative summary is provided in the table below.

SolventPolarityTypeExpected SolubilityRationale & Notes
Water Very HighProticSoluble (pH-dependent) The salt form is ionized and readily solvated by water. Solubility is highest at acidic pH (<7) and decreases significantly at basic pH (>8).
Phosphate-Buffered Saline (PBS, pH 7.4) Very HighProticModerately Soluble to Sparingly Soluble At this pH, a significant portion of the compound may convert to its less soluble free base form, potentially causing precipitation.
Dimethyl Sulfoxide (DMSO) HighAproticSoluble DMSO is a powerful universal solvent for many organic salts and is a good choice for high-concentration stock solutions.[6][7]
Ethanol / Methanol HighProticSoluble These polar protic solvents can effectively solvate the ionic salt.
Acetonitrile MediumAproticSlightly Soluble Lower polarity compared to DMSO or alcohols limits its solvating power for salts.
Dichloromethane (DCM) / Chloroform LowAproticInsoluble The ionic nature of the hydrochloride salt is incompatible with nonpolar solvents.
Hexanes / Ethyl Acetate Very LowNonpolarInsoluble "Like dissolves like" principle; the polar salt will not dissolve in nonpolar solvents.

Troubleshooting Guide: Dissolution Issues

Q5: I am trying to dissolve 2,2-Dimethylpiperidin-4-ol HCl in pure water, but it's dissolving slowly or not at all. What is the cause and what should I do?
  • The Cause: The dissolution of an amine hydrochloride salt in neutral, unbuffered water can create a localized pH environment that is slightly acidic. However, if the dissolution rate is slow, the bulk solution may not be acidic enough to maintain full protonation of the amine. Physical factors like particle size can also limit the dissolution rate.

  • The Solution:

    • Adjust the pH: The most effective method is to lower the pH of the water. Add a few microliters of dilute HCl (e.g., 0.1 M or 1 M) to your solvent before adding the compound. Aim for a pH of 4-5 to ensure the piperidine nitrogen remains fully protonated and thus maximally soluble.

    • Apply Physical Methods: Aid the dissolution process by vortexing, sonicating in a water bath, or gently warming the solution (e.g., to 30-40°C). These methods increase the kinetic energy of the system, overcoming the activation energy barrier for dissolution.

    • Check for Purity: If the compound still fails to dissolve, there may be insoluble impurities. Check the certificate of analysis for the material.

Q6: My compound dissolved perfectly in my acidic buffer, but it crashed out of solution when I adjusted the pH to 7.4 for my biological assay. Why did this happen?
  • The Cause: This is a classic pH-dependent solubility issue directly related to the compound's pKa. As explained in Q2, the pKa of the protonated amine is estimated to be around 11.[5] When you increase the pH from acidic to 7.4, you shift the equilibrium from the highly soluble, protonated form (R₃NH⁺) towards the much less water-soluble, neutral free base form (R₃N). At pH 7.4, enough of the free base is formed to exceed its solubility limit, causing it to precipitate.

  • The Solution:

    • Use a Co-solvent: The most common solution is to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer.[8][9] The final concentration of DMSO in the assay should typically be kept low (e.g., <0.5%) to avoid solvent-induced artifacts.

    • Determine Maximum Aqueous Solubility: If you must avoid organic solvents, you will need to determine the maximum thermodynamic solubility of your compound in the final assay buffer (e.g., PBS at pH 7.4). This may be lower than your desired working concentration.

Q7: How can I prepare a stable, high-concentration stock solution (>10 mM)?
  • The Cause: High concentrations in purely aqueous solutions can be challenging due to the potential for precipitation, especially with minor pH shifts or temperature changes.

  • The Solution:

    • DMSO as the Primary Choice: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of many organic molecules for screening and biological assays.[6] It can typically dissolve compounds to concentrations of 10-50 mM or higher. Store the DMSO stock at -20°C or -80°C.

    • Ethanol as an Alternative: If your experimental system is intolerant to DMSO, 100% ethanol can be a viable alternative.

    • pH-Adjusted Aqueous Stock: If an aqueous stock is required, prepare it in water acidified to pH 2-4 with HCl. This ensures the compound remains in its most soluble, protonated state. Verify the stability of this stock over time, as some compounds can be susceptible to hydrolysis under strongly acidic conditions.

Key Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution (pH-Adjusted)

This protocol is designed for applications where an aqueous solution is necessary and the final concentration is within the compound's solubility limit at acidic pH.

  • Calculate Required Mass: For 1 mL of a 10 mM solution, you will need:

    • 165.66 g/mol * 0.010 mol/L * 0.001 L = 0.001657 g = 1.66 mg

  • Prepare Acidified Solvent: To a sterile microcentrifuge tube or vial, add ~950 µL of high-purity water (e.g., Milli-Q®). Add 10 µL of 1 M HCl. Verify with a pH meter or pH paper that the pH is ≤ 4.

  • Dissolve Compound: Add the weighed 1.66 mg of this compound to the acidified water.

  • Facilitate Dissolution: Vortex the solution vigorously for 1-2 minutes. If any solid remains, place the tube in a sonicating water bath for 5-10 minutes.

  • Finalize Volume: Once fully dissolved, add high-purity water to reach a final volume of 1.0 mL. Mix thoroughly.

  • Storage: Filter the solution through a 0.22 µm syringe filter to sterilize and remove any microparticulates. Store at 4°C for short-term use or in aliquots at -20°C for long-term storage.

Protocol 2: Preparation of a 50 mM Organic Stock Solution in DMSO

This is the standard protocol for creating a highly concentrated stock for serial dilution into aqueous assay buffers.

  • Calculate Required Mass: For 1 mL of a 50 mM solution, you will need:

    • 165.66 g/mol * 0.050 mol/L * 0.001 L = 0.008283 g = 8.28 mg

  • Dispense Solvent: In a chemical fume hood, dispense 1.0 mL of anhydrous, molecular biology-grade DMSO into a suitable vial (e.g., an amber glass vial with a PTFE-lined cap).

  • Dissolve Compound: Carefully add the weighed 8.28 mg of this compound to the DMSO.

  • Facilitate Dissolution: Cap the vial and vortex for 2-3 minutes. Gentle warming in a 30-40°C water bath can be used if needed. The compound should dissolve completely.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Visual Guides & Data

Troubleshooting_Solubility start Start: Dissolve 2,2-Dimethylpiperidin-4-ol HCl solvent_choice Which solvent are you using? start->solvent_choice check_ph Is the pH < 6? solvent_choice->check_ph Aqueous organic_dissolve Does it dissolve? solvent_choice->organic_dissolve Organic water_path Aqueous Buffer (e.g., Water, PBS) organic_path Organic Solvent (e.g., DMSO, EtOH) add_acid Action: Add dilute HCl to lower pH to 4-5 check_ph->add_acid No sonicate Action: Vortex, sonicate, or gently warm check_ph->sonicate Yes ph_yes Yes ph_no No add_acid->sonicate not_dissolved Still not dissolved? sonicate->not_dissolved dissolved Result: Compound Dissolved not_dissolved->dissolved No check_purity Considerations: 1. Check Certificate of Analysis 2. Is concentration too high? 3. Try a different solvent (e.g., DMSO) not_dissolved->check_purity Yes organic_dissolve->sonicate No organic_dissolve->dissolved Yes organic_yes Yes organic_no No

Caption: Troubleshooting flowchart for dissolving 2,2-Dimethylpiperidin-4-ol HCl.

ph_equilibrium cluster_0 Low pH (e.g., pH < 6) cluster_1 High pH (e.g., pH > 8) protonated Protonated Form (R₃NH⁺Cl⁻) ✓ Highly Water Soluble free_base Free Base Form (R₃N) ✗ Poorly Water Soluble protonated->free_base + OH⁻ (Increase pH) free_base->protonated + H⁺ (Decrease pH)

Caption: pH-dependent equilibrium and its effect on water solubility.

References

Technical Support Center: Modifying 2,2-Dimethylpiperidin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to the catalyst selection and modification of 2,2-Dimethylpiperidin-4-ol hydrochloride. Authored from the perspective of a Senior Application Scientist, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible approach to synthesis.

The 2,2-dimethylpiperidine scaffold is a valuable building block in medicinal chemistry. However, its modification is often challenging due to the steric hindrance imposed by the gem-dimethyl group adjacent to the secondary amine. This guide provides troubleshooting advice and detailed protocols for the most common transformations: N-alkylation, N-arylation, and O-acylation.

Frequently Asked Questions (FAQs)

Q1: My starting material is a hydrochloride salt. How does this affect my reaction setup?

A: The hydrochloride salt form means the piperidine nitrogen is protonated and non-nucleophilic. Before any N-modification can occur, you must add at least one equivalent of a base to neutralize the HCl and liberate the free secondary amine. For reactions sensitive to salt byproducts (like NaCl), consider an aqueous basic wash of the starting material followed by extraction into an organic solvent, drying, and solvent removal before proceeding. However, for most robust reactions like reductive amination or Buchwald-Hartwig coupling, adding an additional equivalent of the reaction base is sufficient.

Q2: This molecule has both a secondary amine (N-H) and a secondary alcohol (O-H). Do I need to use a protecting group?

A: Yes, selective modification is nearly impossible without a protecting group strategy.[1]

  • For selective N-modification (alkylation/arylation): The hydroxyl group should be protected, typically as a silyl ether (e.g., TBDMS, TIPS), which is stable to many N-modification conditions but can be removed later with fluoride sources like TBAF.[2]

  • For selective O-modification (acylation): The amine is more nucleophilic and will likely react first. Therefore, the nitrogen must be protected. The tert-Butoxycarbonyl (Boc) group is ideal as it is easily introduced and stable to many O-acylation conditions but can be removed with a strong acid (e.g., TFA, HCl).[2][3]

Q3: The secondary amine is sterically hindered. What general challenges should I expect?

A: The gem-dimethyl group at the C2 position significantly shields the nitrogen atom. This steric hindrance slows down the rate of reaction for both N-alkylation and N-arylation.[4] Consequently, you may need more forcing conditions, specialized catalysts, and longer reaction times compared to less hindered amines. Catalyst systems with bulky ligands are often required to overcome this challenge, particularly in cross-coupling reactions.[5]

Catalyst Selection & Troubleshooting: N-Arylation

The palladium-catalyzed Buchwald-Hartwig amination is the premier method for forming the C(aryl)-N bond, especially with hindered substrates.[6][7] Success hinges on the correct choice of catalyst, ligand, and base.

N-Arylation Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Ineffective Catalyst/Ligand: The ligand may not be bulky or electron-rich enough to facilitate reductive elimination from the hindered palladium-amide complex.[5] 2. Base is too weak: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate catalyst turnover.[8] 3. Catalyst Poisoning: Impurities in starting materials or solvents can deactivate the palladium catalyst.1. Switch to a "third-generation" Buchwald ligand: Use bulky, electron-rich biarylphosphine ligands like XPhos, RuPhos, or BrettPhos. These are designed for hindered substrates.[9] 2. Use a stronger base: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are standard choices.[8] 3. Use anhydrous, degassed solvents: Toluene or 1,4-dioxane are common. Ensure reagents are pure.
Formation of Side Products (Hydrodehalogenation) 1. β-Hydride Elimination: This side reaction can compete with reductive elimination, especially at high temperatures.[6] 2. Reaction Temperature Too High: Excessive heat can lead to catalyst decomposition and side reactions.1. Optimize Ligand: Bidentate ligands like BINAP or DPPF can sometimes suppress side reactions by preventing the formation of certain palladium intermediates.[6] 2. Lower Reaction Temperature: Monitor the reaction closely and run at the lowest effective temperature (typically 80-110 °C).[5]
Catalyst Systems for N-Arylation of 2,2-Dimethylpiperidin-4-ol
Catalyst PrecursorLigandBaseSolventTemp (°C)Key Considerations
Pd₂(dba)₃XPhosNaOtBuToluene100-110Excellent general system for hindered amines and aryl chlorides/bromides.[5]
Pd(OAc)₂RuPhosK₃PO₄ / K₂CO₃Dioxane / t-BuOH80-100Milder base can be tolerated with highly active ligands; good for base-sensitive functional groups.
BrettPhos PalladacycleBrettPhosLHMDSTHF / Toluene80-110Pre-formed catalyst can be more active and require lower loadings.

Diagram: N-Arylation Workflow

start Setup Reaction glovebox In Glovebox / Under Inert Gas: Add N-Boc-Protected Piperidinol (1 eq), Aryl Halide (1.2 eq), Pd Catalyst (2 mol%), Ligand (4 mol%), and Base (1.5 eq) to an oven-dried Schlenk flask. start->glovebox solvent Add Anhydrous, Degassed Solvent (e.g., Toluene) glovebox->solvent reaction Seal Flask and Heat with Vigorous Stirring (80-110 °C) solvent->reaction monitor Monitor by TLC / LC-MS reaction->monitor monitor->reaction Incomplete workup Cool to RT, Dilute with EtOAc, Filter through Celite monitor->workup Complete purify Purify by Column Chromatography workup->purify

Caption: Workflow for Buchwald-Hartwig N-Arylation.

Protocol: N-Arylation using Pd₂(dba)₃/XPhos

This protocol assumes the hydroxyl group is protected.

  • Reaction Setup: In a glovebox or under a stream of argon, add the protected 2,2-dimethylpiperidin-4-ol (1.0 eq), the aryl halide (1.2 eq), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.5 eq) to an oven-dried Schlenk flask.[5]

  • Solvent Addition: Add anhydrous, degassed toluene (approx. 0.1 M concentration relative to the limiting reagent).

  • Reaction: Seal the flask and heat the mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

Catalyst Selection & Troubleshooting: N-Alkylation

For N-alkylation of a hindered secondary amine, direct alkylation with alkyl halides is often inefficient. Reductive amination is a more reliable and widely used alternative.[10]

N-Alkylation Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Slow or Incomplete Reaction 1. Ineffective Reducing Agent: The chosen reducing agent may be too weak or decomposing under the reaction conditions. 2. Poor Iminium Ion Formation: The equilibrium may not favor the formation of the key iminium intermediate, especially with sterically hindered ketones.1. Choose an appropriate reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often effective and tolerant of mildly acidic conditions.[4] Sodium cyanoborohydride (NaBH₃CN) is also common but is toxic and requires careful pH control.[11] 2. Add a dehydrating agent: Including molecular sieves can help drive the equilibrium towards the iminium ion. For difficult substrates, pre-forming the iminium ion with a Lewis acid like Ti(OiPr)₄ before adding the reductant can be effective.
Side Product Formation 1. Reduction of Carbonyl: The reducing agent may reduce the starting aldehyde/ketone before it reacts with the amine. 2. Over-alkylation: (Less common for secondary amines but possible if the product is more reactive).1. Use a selective reducing agent: NaBH(OAc)₃ is generally slow to reduce aldehydes and ketones at room temperature, making it ideal for one-pot reductive aminations.[4] 2. Control stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the carbonyl compound.
Catalyst/Reagent Systems for N-Alkylation via Reductive Amination
Reducing AgentCarbonyl SourceSolventCatalystKey Considerations
NaBH(OAc)₃Aldehyde or KetoneDCE / THFNone (Acetic Acid co-catalyst)The "workhorse" for reductive amination. Tolerates a wide range of functional groups.[4]
NaBH₃CNAldehyde or KetoneMethanolAcetic Acid (to maintain pH ~6)Effective but requires pH control to prevent reduction of the carbonyl and release of HCN gas.[11]
H₂Aldehyde or KetoneMethanol / EthanolPd/C, PtO₂"Green" option using hydrogenation. Requires pressure equipment. Can sometimes lead to debenzylation if other groups are present.[3]
AlcoholsPrimary or Secondary AlcoholTolueneIridium or Ruthenium "Borrowing Hydrogen" CatalystAtom-economical method where the alcohol is transiently oxidized to the carbonyl in situ.[12]

Diagram: N-Alkylation Workflow

start Setup Reaction dissolve Dissolve O-Protected Piperidinol (1 eq) and Aldehyde/Ketone (1.2 eq) in Anhydrous Solvent (e.g., DCE) start->dissolve add_reductant Add Reducing Agent (e.g., NaBH(OAc)3, 1.5 eq) portion-wise at 0 °C dissolve->add_reductant reaction Allow to Warm to RT and Stir until Complete (4-16 hours) add_reductant->reaction monitor Monitor by TLC / LC-MS reaction->monitor monitor->reaction Incomplete quench Quench Carefully with Saturated NaHCO3 (aq) monitor->quench Complete extract Extract with Organic Solvent, Wash, Dry, and Concentrate quench->extract purify Purify by Column Chromatography extract->purify

Caption: Workflow for Reductive Amination N-Alkylation.

Protocol: Reductive Amination using NaBH(OAc)₃

This protocol assumes the hydroxyl group is protected.

  • Reaction Setup: To a round-bottom flask, add the protected 2,2-dimethylpiperidin-4-ol (1.0 eq) and the desired aldehyde or ketone (1.2 eq). Dissolve the mixture in an anhydrous solvent such as 1,2-dichloroethane (DCE) or THF.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10-15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting amine is consumed (typically 4-16 hours).

  • Work-up: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel, extract with an organic solvent (e.g., DCM or EtOAc), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Catalyst Selection & Troubleshooting: O-Acylation (Esterification)

O-acylation of the secondary alcohol is generally straightforward, provided the more nucleophilic secondary amine is protected, for instance, with a Boc group. The reaction is typically catalyzed by a nucleophilic catalyst.

O-Acylation Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Slow or Incomplete Reaction 1. Insufficiently Activated Acylating Agent: Carboxylic acids require activation to react efficiently. 2. Low Catalyst Loading or Inactive Catalyst: The catalyst may be degraded or used in too small a quantity.1. Use a more reactive acylating agent: Acid chlorides or anhydrides are much more reactive than carboxylic acids. If using a carboxylic acid, add a coupling agent like DCC or EDC. 2. Use a nucleophilic catalyst: 4-Dimethylaminopyridine (DMAP) is a highly effective catalyst for acylations of hindered alcohols.[13] Use at 5-10 mol%.
N-Acylation Occurs Instead of O-Acylation 1. Amine is Not Protected: The secondary amine is more nucleophilic than the secondary alcohol and will react preferentially.1. Protect the amine: The amine must be protected, for example as a Boc-carbamate, before attempting O-acylation.[1][3]
Catalyst/Reagent Systems for O-Acylation
Acylating AgentCatalystBaseSolventKey Considerations
Acid ChlorideDMAP (5-10 mol%)Triethylamine (Et₃N)DCM / THFHighly efficient and common method. Et₃N scavenges the HCl byproduct.
Acid AnhydrideDMAP (5-10 mol%)Pyridine or Et₃NDCMAlso very effective. Pyridine can serve as both base and solvent.
Carboxylic AcidDCC / EDC + DMAPNoneDCMSteglich esterification conditions. Forms a urea byproduct that must be filtered off.[14]

References

Technical Support Center: Protecting Group Strategies for 2,2-Dimethylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic strategies involving 2,2-dimethylpiperidin-4-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges posed by this sterically hindered bifunctional molecule. Here, we provide in-depth, field-tested insights in a question-and-answer format, alongside troubleshooting guides and detailed protocols to ensure your synthetic campaigns are efficient and successful.

Frequently Asked Questions (FAQs)

Q1: Which functional group on 2,2-dimethylpiperidin-4-ol should I protect first, the amine or the alcohol?

The optimal strategy depends entirely on your planned subsequent reactions. The gem-dimethyl groups at the C-2 position create significant steric hindrance around the piperidine nitrogen, making it less nucleophilic and more challenging to protect than the C-4 hydroxyl group.

  • Protect the Alcohol First (O-Protection First): This is often the more straightforward approach. The secondary alcohol is more accessible and can be protected under standard conditions. This strategy is preferred if your subsequent step involves chemistry that is incompatible with a free hydroxyl group but tolerant of the secondary amine (e.g., reactions where the amine's basicity is not problematic).

  • Protect the Amine First (N-Protection First): This is necessary if your next reaction targets the hydroxyl group (e.g., oxidation, esterification) and requires the absence of a basic, nucleophilic amine. However, be prepared for potentially sluggish reaction rates due to steric hindrance. More forcing conditions or more reactive reagents may be required.[1]

Q2: What are the most effective protecting groups for the sterically hindered nitrogen of 2,2-dimethylpiperidin-4-ol?

Standard amine protecting groups can be employed, but reaction conditions may need optimization. The choice depends on the required stability and the desired deprotection method.

  • tert-Butoxycarbonyl (Boc): This is a very common N-protecting group, prized for its stability in basic and nucleophilic conditions and its clean removal with acid.[2] However, its installation on the hindered 2,2-dimethylpiperidine nitrogen can be difficult. Standard conditions with (Boc)₂O and a base like triethylamine may be ineffective. More forcing conditions or alternative protocols are often necessary (see Troubleshooting Guide).

  • Benzyloxycarbonyl (Cbz or Z): The Cbz group is a robust alternative, stable to a wide range of conditions except for catalytic hydrogenolysis.[3][4] Its installation using benzyl chloroformate (Cbz-Cl) is often more reliable for hindered amines than Boc protection.[5] This makes it an excellent choice if your molecule is stable to reductive cleavage.

Q3: I need to protect the secondary alcohol. What are my best options?

The C-4 hydroxyl group is a standard secondary alcohol, and its protection is generally straightforward. Silyl ethers are the most common and versatile choice.[6]

  • tert-Butyldimethylsilyl (TBS/TBDMS): An excellent general-purpose protecting group. It is stable to a wide variety of reaction conditions (e.g., organometallics, mild oxidation/reduction) and is readily cleaved by fluoride sources like tetra-n-butylammonium fluoride (TBAF).[7][8]

  • Triisopropylsilyl (TIPS): This group is significantly more sterically hindered than TBS, offering greater stability towards acidic conditions.[7][9] It is also removed with fluoride, though typically at a slower rate than TBS, which can sometimes be exploited for selective deprotection.[7]

Q4: How can I achieve orthogonal protection to selectively deprotect one functional group while leaving the other intact?

Orthogonal protection is critical for complex syntheses and is readily achievable with 2,2-dimethylpiperidin-4-ol.[10][11] The key is to pair protecting groups that are removed under mutually exclusive conditions.

  • Strategy 1 (Acid vs. Fluoride): Protect the amine with Boc (acid-labile) and the alcohol with a silyl ether like TBS (fluoride-labile). This is one of the most common and reliable orthogonal strategies in modern synthesis.[12] You can selectively remove the Boc group with an acid like trifluoroacetic acid (TFA) or HCl in an organic solvent, leaving the TBS ether untouched.[13] Conversely, you can cleave the TBS ether with TBAF without affecting the Boc group.

  • Strategy 2 (Hydrogenolysis vs. Fluoride/Acid): Protect the amine with Cbz (removed by hydrogenolysis) and the alcohol with a silyl ether (TBS or TIPS). The Cbz group can be selectively removed with H₂ and a palladium catalyst (e.g., Pd/C), a process that will not affect the silyl ether.[14] The silyl group can then be removed in a separate step.

Troubleshooting Guides

Problem 1: Low or No Yield During N-Boc Protection
  • Probable Cause: The steric hindrance from the adjacent gem-dimethyl groups is preventing the amine from reacting effectively with di-tert-butyl dicarbonate ((Boc)₂O) under standard conditions (e.g., (Boc)₂O, Et₃N, DCM).

  • Solutions & Field Insights:

    • Increase Reagent Reactivity: Instead of relying on the amine's nucleophilicity, use conditions that activate the Boc-anhydride. Adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.

    • Change the Solvent and Base: Running the reaction in a solvent like THF or acetonitrile at reflux may provide the necessary energy to overcome the activation barrier. Using a non-nucleophilic base like DBU is another option.

    • Use an Iodine Catalyst: A highly effective method for hindered amines involves using a catalytic amount of iodine with (Boc)₂O. This protocol often proceeds smoothly at room temperature where other methods fail.[15]

    • Switch to N-Cbz Protection: If N-Boc protection remains problematic, switching to a Cbz group is a reliable alternative. Benzyl chloroformate is generally more reactive and less sensitive to steric bulk.[4]

Problem 2: O-Silyl Ether Protection is Sluggish
  • Probable Cause: While less hindered than the amine, the alcohol's reactivity can still be slightly diminished by the overall molecular structure. The chosen silylating agent may not be reactive enough.

  • Solutions & Field Insights:

    • Use a More Reactive Silylating Agent: If TBS-Cl is proving slow, switch to the corresponding silyl triflate, tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf).[7][16] Silyl triflates are significantly more electrophilic than silyl chlorides and are the reagents of choice for protecting hindered alcohols.

    • Employ a Hindered Base: When using a highly reactive silyl triflate, use a non-nucleophilic, sterically hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA) to scavenge the generated triflic acid without competing in the reaction.[16]

    • Optimize the Catalyst: Imidazole is a standard catalyst for silylations with silyl chlorides.[7] For difficult cases, ensure it is used in sufficient quantity (stoichiometric or even as a solvent) or consider DMAP for enhanced reactivity.

Problem 3: Unwanted Deprotection During a Subsequent Reaction
  • Probable Cause: The stability limits of the chosen protecting group were exceeded. For example, using strongly acidic conditions in a later step might prematurely cleave a Boc group, or unintended fluoride sources could remove a silyl ether.

  • Solutions & Field Insights:

    • Consult a Stability Chart: Before starting a multi-step synthesis, map out the planned reaction conditions and cross-reference them with the known stabilities of your chosen protecting groups. (See Table 1 and 2 below for stability data).

    • Increase Protecting Group Robustness: If you anticipate harsh conditions, select a more robust protecting group from the outset. For example, if you need greater acid stability for your O-protected alcohol, choose TIPS over TBS.[7][9] If you require a more acid-stable amine protecting group than Boc, consider Cbz.[3]

    • Buffer the Reaction: In cases where mild acidity or basicity is generated in situ, adding a buffer can prevent unwanted deprotection. For instance, TBAF deprotections can be buffered with acetic acid to prevent the basic byproducts from affecting other parts of the molecule.[16]

Data Summary Tables

Table 1: Comparison of N-Protecting Groups for 2,2-Dimethylpiperidin-4-ol

Protecting GroupCommon ReagentsTypical ConditionsStable ToLabile To (Deprotection)
Boc (Boc)₂O, DMAP (cat.)CH₂Cl₂, rt, 12-24 hBases (NaOH, LiHMDS), H₂/Pd, NucleophilesStrong Acids (TFA, HCl)[13]
Cbz (Z) Cbz-Cl, NaHCO₃THF/H₂O, 0 °C to rt, 4-12 h[4]Acids, Bases, most redox reagentsCatalytic Hydrogenolysis (H₂, Pd/C)[14]

Table 2: Comparison of O-Protecting Groups for 2,2-Dimethylpiperidin-4-ol

Protecting GroupCommon ReagentsTypical ConditionsStable ToLabile To (Deprotection)
TBS TBS-Cl, ImidazoleDMF, rt, 2-8 h[7]Bases, Mild Acid, Organometallics, H₂/PdFluoride (TBAF), Strong Acids (HCl)[7][17]
TIPS TIPSOTf, 2,6-LutidineCH₂Cl₂, 0 °C to rt, 1-4 h[16]More stable to acid than TBSFluoride (TBAF, often slower than TBS)[7]

Visualized Workflows & Methodologies

Workflow 1: Strategic Decision-Making

This diagram outlines the initial decision process based on the planned synthetic route.

G cluster_N N-Protection Path cluster_O O-Protection Path start Start: 2,2-Dimethylpiperidin-4-ol q1 What is the next synthetic step? start->q1 n_protect Protect Amine (N) First (e.g., Boc or Cbz) q1->n_protect Reaction at OH o_protect Protect Alcohol (O) First (e.g., TBS or TIPS) q1->o_protect Reaction incompatible with free OH n_react Perform reaction at OH (e.g., Oxidation, Esterification) n_protect->n_react o_react Perform reaction at N or elsewhere, incompatible with free OH o_protect->o_react

Caption: Strategic workflow for protecting 2,2-dimethylpiperidin-4-ol.

Workflow 2: Orthogonal Protection & Deprotection Scheme

This workflow illustrates the practical application of an N-Boc and O-TBS orthogonal strategy.

G start 2,2-Dimethylpiperidin-4-ol o_prot Protect OH Reagents: TBSCl, Imidazole, DMF start->o_prot n_prot Protect NH Reagents: (Boc)2O, DMAP, CH2Cl2 o_prot->n_prot ortho_prot Orthogonally Protected Intermediate (N-Boc, O-TBS) n_prot->ortho_prot deprot_n Selective N-Deprotection Reagents: TFA, CH2Cl2 ortho_prot->deprot_n deprot_o Selective O-Deprotection Reagents: TBAF, THF ortho_prot->deprot_o free_amine Free Amine, Protected Alcohol deprot_n->free_amine free_alcohol Free Alcohol, Protected Amine deprot_o->free_alcohol

Caption: N-Boc / O-TBS orthogonal protection and deprotection workflow.

Detailed Experimental Protocols

Protocol 1: O-TBS Protection of 2,2-Dimethylpiperidin-4-ol
  • Objective: To protect the secondary hydroxyl group as a tert-butyldimethylsilyl (TBS) ether.

  • Materials:

    • 2,2-Dimethylpiperidin-4-ol (1.0 eq)

    • tert-Butyldimethylsilyl chloride (TBS-Cl) (1.2 eq)

    • Imidazole (2.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous NH₄Cl solution

    • Saturated aqueous NaCl solution (brine)

  • Procedure:

    • Dissolve 2,2-dimethylpiperidin-4-ol and imidazole in anhydrous DMF in a round-bottom flask under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C in an ice bath.

    • Add TBS-Cl portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

    • Once complete, quench the reaction by pouring it into a separatory funnel containing cold water and ethyl acetate.

    • Wash the organic layer sequentially with saturated aq. NH₄Cl (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by flash column chromatography.[7]

Protocol 2: N-Boc Protection of O-TBS-Protected 2,2-Dimethylpiperidin-4-ol
  • Objective: To protect the sterically hindered secondary amine with a Boc group.

  • Materials:

    • O-TBS-2,2-Dimethylpiperidin-4-ol (1.0 eq)

    • Di-tert-butyl dicarbonate ((Boc)₂O) (1.5 eq)

    • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

    • Anhydrous Dichloromethane (CH₂Cl₂)

    • Saturated aqueous NaHCO₃ solution

    • Brine

  • Procedure:

    • Dissolve the O-TBS protected substrate in anhydrous CH₂Cl₂ under an inert atmosphere.

    • Add DMAP, followed by the addition of (Boc)₂O.

    • Stir the reaction at room temperature for 12-24 hours. The reaction is often slow; monitor carefully by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with CH₂Cl₂.

    • Wash the organic layer with saturated aq. NaHCO₃ (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify by flash chromatography to obtain the fully protected product.[2]

Protocol 3: Selective O-TBS Deprotection
  • Objective: To remove the TBS ether while leaving the N-Boc group intact.

  • Materials:

    • N-Boc-O-TBS-2,2-dimethylpiperidin-4-ol (1.0 eq)

    • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.2 eq)

    • Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the protected substrate in THF.

    • Cool the solution to 0 °C.

    • Add the TBAF solution dropwise.

    • Stir at 0 °C or allow to warm to room temperature, monitoring closely by TLC. The reaction is typically complete within 1-3 hours.

    • Quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify as needed via column chromatography.[17][18]

Protocol 4: Selective N-Boc Deprotection
  • Objective: To remove the N-Boc group while leaving the O-TBS group intact.

  • Materials:

    • N-Boc-O-TBS-2,2-dimethylpiperidin-4-ol (1.0 eq)

    • Trifluoroacetic acid (TFA) (10-20 eq)

    • Anhydrous Dichloromethane (CH₂Cl₂)

  • Procedure:

    • Dissolve the substrate in CH₂Cl₂ and cool to 0 °C.

    • Add TFA dropwise to the stirred solution. Vigorous off-gassing (CO₂) will occur.[13]

    • Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1-2 hours until TLC shows complete consumption of starting material.

    • Carefully concentrate the reaction mixture under reduced pressure.

    • Re-dissolve the residue in CH₂Cl₂ and wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic (to neutralize excess TFA and free the amine).

    • Wash with brine, dry the organic layer over Na₂SO₄, and concentrate to yield the deprotected product.[2][19]

References

Technical Support Center: Reaction Condition Optimization for Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this critical heterocyclic scaffold. Piperidine and its derivatives are ubiquitous in pharmaceuticals and natural products, making their efficient synthesis a cornerstone of modern medicinal chemistry.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges, grounded in mechanistic principles and field-proven insights.

Section 1: Troubleshooting Guide for Reductive Amination

Reductive amination is a robust and widely used method for constructing piperidine rings, typically through intramolecular cyclization of an amino-aldehyde/ketone or intermolecularly followed by cyclization.[4] However, the reaction is sensitive to several parameters, and suboptimal conditions can lead to a host of issues.

Q1: My reductive amination yield is disappointingly low. What are the likely causes and how can I improve it?

Low yields in reductive amination for piperidine synthesis can be attributed to several factors. A systematic approach to troubleshooting is essential.[5][6]

Potential Causes & Solutions:

  • Inefficient Imine/Enamine Formation: The reaction's first step, the formation of an iminium or enamine intermediate, is crucial and reversible.

    • pH Control: The reaction medium's pH is critical. Slightly acidic conditions (pH 4-6) are often optimal to facilitate both carbonyl protonation (activating it for nucleophilic attack) and prevent protonation of the amine nucleophile. Consider adding a catalytic amount of acetic acid.[7]

    • Water Removal: The condensation reaction produces water. For stubborn substrates, removing water using a Dean-Stark apparatus or molecular sieves can drive the equilibrium towards the iminium ion.

  • Incorrect Choice or Handling of Reducing Agent: The choice of hydride reagent is paramount and substrate-dependent.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a mild and often preferred reagent that can be used in a one-pot procedure as it does not readily reduce aldehydes or ketones.[4][8] It is, however, moisture-sensitive. Ensure you are using a fresh bottle and anhydrous reaction conditions.[8]

    • Sodium Cyanoborohydride (NaBH₃CN): Effective at a slightly acidic pH, but it is highly toxic (releases HCN gas in strong acid). Its use requires careful pH control. Lewis acids like ZnCl₂ can sometimes improve yields for less reactive substrates.[8]

    • Sodium Borohydride (NaBH₄): A stronger reducing agent that can reduce the starting aldehyde/ketone.[7][8] If using NaBH₄, the imine must be pre-formed before its addition, often at a lower temperature (e.g., 0 °C) to minimize side reactions.[7]

  • Side Reactions:

    • Aldehyde/Ketone Reduction: As mentioned, stronger reducing agents can reduce the starting carbonyl. If you suspect this is happening (confirmable by TLC or LC-MS), switch to a milder reagent like NaBH(OAc)₃.

    • Over-alkylation: In intermolecular reactions, the newly formed secondary amine can react again with the aldehyde, leading to a tertiary amine byproduct. Using a slight excess of the primary amine can sometimes mitigate this.

Troubleshooting Workflow:

G start Low Yield in Reductive Amination check_imine Monitor Imine Formation (TLC/LC-MS/NMR) start->check_imine imine_ok Imine Formation Confirmed? check_imine->imine_ok adjust_ph Adjust pH (4-6) with Acetic Acid imine_ok->adjust_ph No check_reductant Evaluate Reducing Agent imine_ok->check_reductant Yes remove_water Add Molecular Sieves or use Dean-Stark adjust_ph->remove_water remove_water->check_imine reactant_ok reactant_ok check_reductant->reactant_ok reductant_ok Correct Reductant? switch_stab Switch to NaBH(OAc)₃ (STAB) for one-pot reaction check_purity Check Reagent Purity switch_stab->check_purity preform_imine Pre-form imine, then add NaBH₄ at 0°C preform_imine->check_purity end_good Yield Improved check_purity->end_good reactant_ok->switch_stab No/Side Reactions reactant_ok->preform_imine Using NaBH₄ reactant_ok->check_purity Yes G start Setup Schlenk Flask under Inert Atmosphere (Ar/N₂) add_solids Add Piperidine Derivative, Aryl Halide, Base (e.g., NaOtBu), Pd Catalyst, and Ligand start->add_solids add_solvent Add Anhydrous Solvent (e.g., Toluene) add_solids->add_solvent heat Heat Reaction to 80-110 °C with Stirring add_solvent->heat monitor Monitor Progress by TLC or LC-MS heat->monitor workup Cool to RT, Dilute, and Filter through Celite monitor->workup purify Aqueous Workup followed by Column Chromatography workup->purify end Isolated N-Arylated Product purify->end

References

Technical Support Center: Purification of 2,2-Dimethylpiperidin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 2,2-Dimethylpiperidin-4-ol hydrochloride (CAS: 1420671-18-6).[1] As a critical heterocyclic building block in the synthesis of various pharmaceutical intermediates, its purity is paramount.[2] This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can effectively troubleshoot and adapt procedures to your specific needs.

Understanding the Impurity Profile

Effective purification begins with understanding the potential impurities. The most common synthetic route to 2,2-Dimethylpiperidin-4-ol is the reduction of 2,2-Dimethylpiperidin-4-one. Therefore, the impurity profile is typically composed of starting materials, reaction by-products, and residual solvents.

Common Impurities:

  • Unreacted Starting Material: 2,2-Dimethylpiperidin-4-one.

  • Process-Related Impurities: By-products from the reduction step or side reactions. The specific impurities depend on the reducing agent and reaction conditions used.

  • Residual Solvents: Solvents used during the reaction, workup, or initial crystallization (e.g., ethanol, isopropanol, toluene, ethyl acetate).

The International Council for Harmonisation (ICH) guidelines mandate strict control of all process impurities, making their effective removal a critical step in the drug development process.[3]

General Purification & Analysis Workflow

A systematic approach is essential for achieving high purity. The following workflow outlines the logical steps from initial assessment to obtaining the final, purified compound.

PurificationWorkflow start Crude 2,2-Dimethylpiperidin-4-ol HCl initial_analysis Initial Purity Analysis (HPLC, GC, NMR) start->initial_analysis impurity_id Identify Key Impurities (Starting Material, Solvent, etc.) initial_analysis->impurity_id select_method Select Purification Method impurity_id->select_method Based on Impurity Type recrystallization Recrystallization select_method->recrystallization For solid impurities drying Drying Under Vacuum select_method->drying For residual solvents recrystallization->drying final_analysis Final Purity & Identity Confirmation (HPLC, GC, NMR, MS) drying->final_analysis final_analysis->select_method Further Purification Needed release High-Purity Product (>99%) final_analysis->release Meets Specification

Caption: General workflow for purification and analysis.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the purification process in a practical question-and-answer format.

Question: My final product has a persistent off-white or yellowish tint. What is the likely cause and how can I remove it?

Answer: A yellowish tint often indicates the presence of oxidized impurities or colored by-products formed during synthesis. While structurally similar to the main compound, these impurities can often be removed with a charcoal treatment followed by recrystallization.

  • Causality: Activated charcoal has a high surface area with a porous structure that adsorbs large, color-producing molecules through van der Waals forces.

  • Protocol:

    • Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol or isopropanol).

    • Add activated charcoal (typically 1-2% w/w relative to your compound).

    • Stir the hot mixture for 15-30 minutes. Caution: Do not boil the mixture excessively, as this can lead to solvent loss and premature crystallization.

    • Perform a hot filtration through a pad of Celite® or filter aid to remove the charcoal. This step is crucial and must be done quickly to prevent the product from crystallizing in the filter funnel.

    • Allow the clear, hot filtrate to cool slowly to induce crystallization.

    • Collect the purified crystals by filtration and wash with a small amount of cold solvent.

Question: HPLC analysis shows a significant peak for the starting material, 2,2-Dimethylpiperidin-4-one. How can I effectively remove it?

Answer: The starting ketone has different polarity and solubility compared to the product alcohol. This difference is the key to its removal via recrystallization. A carefully selected solvent/anti-solvent system will keep the more soluble ketone in the mother liquor while precipitating the desired alcohol.

  • Causality: Recrystallization works on the principle of differential solubility. The desired compound should be highly soluble in the chosen solvent at high temperatures and poorly soluble at low temperatures. Impurities should either be insoluble at high temperatures (removed by hot filtration) or highly soluble at low temperatures (remain in the mother liquor).

  • Recommended Method: Recrystallization is the most effective method. See the detailed protocol in Section 4. A solvent system like isopropanol/ethyl acetate or ethanol/toluene can be effective. The ketone, being less polar than the alcohol, will have higher solubility in the less polar anti-solvent and is likely to remain in the filtrate.

Question: I'm struggling to form crystals during recrystallization. The product is "oiling out." What should I do?

Answer: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a solid. This typically happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is supersaturated.

  • Troubleshooting Steps:

    • Add More Solvent: The most common cause is using too little solvent. Add a small amount of the hot primary solvent to the oiled-out mixture until the oil redissolves completely.

    • Reduce Cooling Rate: Allow the flask to cool very slowly to room temperature, then transfer it to an ice bath. Rapid cooling encourages oiling.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.

    • Add a Seed Crystal: If you have a small amount of pure, solid material, add a single crystal to the cooled solution to initiate crystallization.

Question: How do I remove residual solvents like ethanol or toluene to meet ICH guidelines?

Answer: Residual solvents are a major focus of regulatory bodies.[4] The most effective way to remove them is by thorough drying under vacuum, often with gentle heating.

  • Causality: Applying a vacuum lowers the boiling point of the solvents, allowing them to evaporate at a much lower temperature. This avoids thermal degradation of the product while ensuring efficient solvent removal.

  • Protocol:

    • Place the filtered crystals in a suitable drying dish (e.g., a watch glass or a crystallizing dish).

    • Break up any large clumps to maximize surface area.

    • Place the sample in a vacuum oven.

    • Apply vacuum and gently heat the oven to a temperature well below the product's melting point (e.g., 40-50 °C).

    • Dry for a sufficient period (12-24 hours) until constant weight is achieved.

    • Confirm solvent removal using Gas Chromatography (GC), specifically with a headspace sampler (HS-GC), which is the preferred method for residual solvent analysis.[5]

Detailed Protocol: Recrystallization of this compound

This protocol provides a step-by-step guide for purifying the title compound using a solvent/anti-solvent system.

Objective: To achieve >99% purity by removing starting materials and process-related impurities.

Materials:

  • Crude this compound

  • Primary Solvent (e.g., Isopropanol, Ethanol)

  • Anti-Solvent (e.g., Ethyl Acetate, Toluene, Heptane)[6][7]

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: Choose a primary solvent in which the compound is soluble when hot but sparingly soluble when cold. Isopropanol is a good starting point. The anti-solvent should be one in which the compound is poorly soluble. (See Table 1).

  • Dissolution: Place the crude material in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., Isopropanol) and heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration as described in the charcoal treatment protocol.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add the anti-solvent (e.g., Ethyl Acetate) dropwise until the solution becomes slightly cloudy (turbid). This indicates the point of saturation.

  • Re-dissolution: Add a few drops of the hot primary solvent until the cloudiness just disappears.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Cooling: Once at room temperature, place the flask in an ice-water bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of a cold mixture of the solvent/anti-solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum at 40-50 °C to a constant weight.

Primary SolventAnti-SolventRatio (approx. v/v)Notes
Isopropanol (IPA)Ethyl Acetate1 : 2 to 1 : 4Good for removing moderately polar impurities.
EthanolToluene1 : 2 to 1 : 3Effective for removing non-polar impurities.[6]
MethanolMethyl tert-butyl ether (MTBE)1 : 3 to 1 : 5Good for high polarity differences.
WaterAcetone1 : 4 to 1 : 6Use if the compound is highly water-soluble.
Table 1: Recommended Solvent Systems for Recrystallization.

Analytical Methods for Purity Assessment

Confirming the purity of the final product is a mandatory step. No purification is complete without analytical validation.

  • High-Performance Liquid Chromatography (HPLC): The primary tool for assessing purity and quantifying impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an additive like TFA or formic acid) is a common starting point. This method is highly sensitive for detecting trace-level impurities.[8]

  • Gas Chromatography (GC): Primarily used for detecting and quantifying residual solvents. Headspace GC is the industry standard for this analysis. It can also be used to detect volatile impurities, including any remaining starting ketone.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural identity and integrity of the final compound. The absence of signals corresponding to impurities (e.g., the carbonyl carbon of the ketone starting material) provides strong evidence of purity.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the compound. Techniques like GC-MS or LC-MS can be used to identify unknown impurity peaks seen in chromatograms.[9]

By employing these troubleshooting strategies and analytical methods, researchers and developers can confidently and efficiently achieve the high purity of this compound required for advanced pharmaceutical applications.

References

Validation & Comparative

A Comprehensive Guide to the ¹H NMR Analysis of 2,2-Dimethylpiperidin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth analysis of the ¹H NMR spectrum of 2,2-Dimethylpiperidin-4-ol hydrochloride. We will delve into the theoretical prediction of its spectral features, a comparative analysis with alternative analytical techniques, and a detailed experimental protocol for acquiring a high-quality spectrum. This guide is designed to be a practical resource, blending fundamental principles with field-proven insights to aid in the structural elucidation of this and similar piperidine derivatives.

Predicted ¹H NMR Spectrum of this compound

The structure of this compound presents a fascinating case for ¹H NMR analysis. The protonation of the piperidine nitrogen and the stereochemistry of the ring significantly influence the chemical shifts and coupling constants of the ring protons. The piperidine ring is expected to adopt a chair conformation, which is the most stable arrangement for such six-membered rings.

Due to the gem-dimethyl group at the C2 position, the ring is conformationally locked. The hydroxyl group at the C4 position can exist in either an axial or equatorial orientation, with the equatorial position generally being more stable to minimize steric interactions.

Here is a detailed prediction of the ¹H NMR spectrum:

  • Gem-Dimethyl Protons (C2-CH₃): The two methyl groups at the C2 position are diastereotopic due to the chiral center at C4. Therefore, they are expected to appear as two distinct singlets. Their chemical shift will be in the range of 1.2-1.5 ppm . The proximity to the protonated nitrogen will cause a slight downfield shift compared to a neutral piperidine.

  • Ring Protons:

    • H3 Protons (Axial and Equatorial): These two protons are diastereotopic and will appear as distinct signals. They will be coupled to each other (geminal coupling, J ≈ 12-15 Hz) and to the H4 proton (vicinal coupling). The axial proton (H3a) is expected to be shielded and appear more upfield compared to the equatorial proton (H3e). Estimated chemical shifts are 1.6-1.9 ppm (H3a) and 1.9-2.2 ppm (H3e) .

    • H4 Proton (Axial or Equatorial): The chemical shift of this proton is highly dependent on its orientation. An axial H4 will typically appear at a lower chemical shift than an equatorial H4. It will be coupled to the H3 and H5 protons. The presence of the hydroxyl group will shift this proton downfield to approximately 3.8-4.2 ppm .

    • H5 Protons (Axial and Equatorial): Similar to the H3 protons, the H5 protons are diastereotopic. They will show geminal coupling and vicinal coupling to the H4 and H6 protons. Estimated chemical shifts are 1.7-2.0 ppm (H5a) and 2.0-2.3 ppm (H5e) .

    • H6 Protons (Axial and Equatorial): These protons are adjacent to the protonated nitrogen and will be significantly deshielded. They will exhibit geminal coupling and vicinal coupling to the H5 protons. Estimated chemical shifts are 3.0-3.4 ppm (H6a) and 3.4-3.8 ppm (H6e) .

  • N-H Protons: Due to protonation, there will be two protons on the nitrogen. Their chemical shift is highly dependent on the solvent and concentration and can range from 8.0-9.5 ppm . These protons may exhibit coupling to the adjacent H6 protons, although this can be broadened or decoupled by exchange with the solvent.

  • O-H Proton: The hydroxyl proton signal is also variable and depends on the solvent, temperature, and concentration. It is expected to appear between 4.0-5.5 ppm . This peak will disappear upon the addition of D₂O.

Summary of Predicted ¹H NMR Chemical Shifts:

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
C2-CH₃ (syn)1.2 - 1.5s-
C2-CH₃ (anti)1.2 - 1.5s-
H3a1.6 - 1.9dddJ(H3a, H3e) ≈ 12-15, J(H3a, H4) ≈ 10-13, J(H3a, H5a) ≈ 2-4
H3e1.9 - 2.2dddJ(H3e, H3a) ≈ 12-15, J(H3e, H4) ≈ 2-5, J(H3e, H5e) ≈ 2-4
H43.8 - 4.2m-
H5a1.7 - 2.0dddJ(H5a, H5e) ≈ 12-15, J(H5a, H4) ≈ 10-13, J(H5a, H6a) ≈ 10-13
H5e2.0 - 2.3dddJ(H5e, H5a) ≈ 12-15, J(H5e, H4) ≈ 2-5, J(H5e, H6e) ≈ 2-5
H6a3.0 - 3.4dddJ(H6a, H6e) ≈ 12-14, J(H6a, H5a) ≈ 10-13, J(H6a, NH) ≈ 5-7
H6e3.4 - 3.8dddJ(H6e, H6a) ≈ 12-14, J(H6e, H5e) ≈ 2-5, J(H6e, NH) ≈ 5-7
N-H8.0 - 9.5br s-
O-H4.0 - 5.5s-

Spin-Spin Coupling Network:

Spin-spin coupling in the piperidine ring.

Comparison with Alternative Analytical Techniques

While ¹H NMR is a powerful tool for structural elucidation, a comprehensive analysis often involves complementary techniques.

TechniqueInformation ProvidedAdvantagesDisadvantages
¹³C NMR Number and type of carbon atoms.Provides a less crowded spectrum than ¹H NMR; good for determining the carbon skeleton.Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity; provides information about the elemental composition (with high-resolution MS). Fragmentation patterns can reveal structural motifs.[1]Isomers can be difficult to distinguish; does not provide detailed stereochemical information.
FTIR Spectroscopy Presence of functional groups.Fast and non-destructive; provides characteristic absorption bands for functional groups like O-H and N-H.[2]Provides limited information about the overall molecular structure and connectivity.

In the context of this compound:

  • Mass Spectrometry would confirm the molecular weight and could show characteristic fragmentations, such as the loss of water from the hydroxyl group or cleavage of the piperidine ring.[1][3]

  • FTIR Spectroscopy would clearly show a broad absorption for the O-H stretch (around 3300 cm⁻¹) and the N-H stretches of the ammonium salt (around 2700-3000 cm⁻¹).[2]

The combination of these techniques provides a robust and self-validating system for structural confirmation.

Experimental Protocol for ¹H NMR Analysis

Acquiring a high-quality ¹H NMR spectrum of this compound requires careful sample preparation and instrument setup.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of sample dissolve Dissolve in 0.6 mL of deuterated solvent weigh->dissolve transfer Transfer to NMR tube dissolve->transfer insert Insert sample into spectrometer transfer->insert lock Lock and shim insert->lock acquire Acquire ¹H NMR spectrum lock->acquire process Fourier transform, phase and baseline correct acquire->process integrate Integrate signals process->integrate analyze Analyze chemical shifts and coupling constants integrate->analyze

Workflow for ¹H NMR analysis.

Step-by-Step Methodology:

  • Solvent Selection: this compound is a salt and is expected to be soluble in polar protic solvents.[4][5]

    • Deuterium oxide (D₂O): An excellent choice for polar compounds. The O-H and N-H protons will exchange with deuterium and will not be observed, which can simplify the spectrum.

    • Methanol-d₄ (CD₃OD): Also a good choice for polar compounds. Similar to D₂O, exchangeable protons will be replaced by deuterium.

    • Dimethyl sulfoxide-d₆ (DMSO-d₆): A highly polar aprotic solvent that can be used if exchange of the O-H and N-H protons is to be avoided. However, the residual water peak in DMSO-d₆ can be broad.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound into a clean, dry vial.[6][7]

    • Add 0.6 mL of the chosen deuterated solvent.[6]

    • Gently vortex or sonicate the vial to ensure complete dissolution. The solution should be clear and free of any solid particles.[6][8]

    • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[6]

  • Instrument Parameters (for a 400 MHz spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 1-2 seconds.

    • Number of Scans (NS): 8-16 scans for a reasonably concentrated sample.

    • Spectral Width (SW): 16 ppm (centered around 6 ppm).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum to obtain pure absorption lineshapes.

    • Perform a baseline correction to ensure a flat baseline.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Reference the spectrum using the residual solvent peak (e.g., D₂O at ~4.79 ppm, CD₃OD at ~3.31 ppm, DMSO-d₆ at ~2.50 ppm).

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information. By understanding the interplay of stereochemistry and electronic effects, a detailed prediction of the spectrum can be made. This, combined with a robust experimental protocol and the complementary data from other analytical techniques, allows for the unambiguous structural elucidation of this important piperidine derivative. This guide serves as a comprehensive resource for researchers, providing the necessary theoretical background and practical advice for successful analysis.

References

13C NMR Analysis of Substituted Piperidines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous pharmaceuticals and biologically active compounds. Its conformational flexibility and the ability to introduce substituents at various positions make it a versatile building block in drug design. Understanding the precise three-dimensional structure and the electronic environment of substituted piperidines is paramount for elucidating structure-activity relationships (SAR). Among the arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands out as a powerful, non-destructive tool for providing detailed insights into the carbon framework of these molecules.[1][2]

This guide provides an in-depth comparison of the 13C NMR analysis of substituted piperidines. It is designed for researchers, scientists, and drug development professionals to leverage this technique for unambiguous structure elucidation and conformational analysis. We will delve into the causality behind experimental choices, present comparative data, and provide a validated protocol for acquiring high-quality spectra.

The Power of 13C NMR in Piperidine Analysis

Unlike 1H NMR, where signal overlap can often complicate analysis, 13C NMR offers a much wider chemical shift range, typically leading to well-resolved spectra where each unique carbon atom gives a distinct signal.[3] For substituted piperidines, this allows for the direct observation of the carbon skeleton and provides invaluable information on:

  • Number of Unique Carbons: Confirming the molecular formula and identifying symmetry elements.

  • Chemical Environment: The chemical shift of each carbon is highly sensitive to its local electronic environment, revealing the effects of neighboring substituents.

  • Stereochemistry: The relative orientation (axial vs. equatorial) of substituents significantly influences the chemical shifts of the ring carbons, aiding in conformational analysis.[4]

Factors Influencing 13C NMR Chemical Shifts in Substituted Piperidines

The chemical shifts of the carbon atoms in a piperidine ring are influenced by a combination of factors. Understanding these effects is crucial for accurate spectral interpretation.

Effect of N-Substitution

Substitution on the nitrogen atom significantly impacts the chemical shifts of the ring carbons, particularly the α-carbons (C2 and C6). The nature and bulkiness of the N-alkyl group can cause notable shifts.[5] For instance, replacing the N-H of piperidine with an N-alkyl group generally leads to a downfield shift for C2 and C6. This effect is also observed in N-oxides of piperidine derivatives.[5]

Ring Substitution and Positional Isomerism

The position of a substituent on the carbon framework (C2, C3, or C4) has a predictable effect on the chemical shifts of the ring carbons. These substituent-induced chemical shifts (SCS) are generally additive and can be used to predict spectra for related compounds.[6]

  • α-Effect: The carbon atom directly attached to the substituent experiences the largest shift.

  • β-Effect: The adjacent carbons also experience a significant, typically downfield, shift.

  • γ-Effect: The effect on the carbon two bonds away is highly dependent on stereochemistry.

Stereochemistry: The Axial vs. Equatorial Distinction

One of the most powerful applications of 13C NMR in piperidine analysis is the determination of substituent stereochemistry. The orientation of a substituent (axial or equatorial) has a profound impact on the chemical shifts of the ring carbons, most notably through the γ-gauche effect .

An axial substituent is gauche to the γ-carbons (carbons two bonds away). This steric interaction causes a shielding effect, resulting in an upfield shift (lower ppm value) for the γ-carbons compared to when the substituent is in the equatorial position.[4] This principle is a cornerstone of conformational analysis for six-membered rings. For example, in fluorinated piperidines, NMR studies have confirmed the axial preference of the fluorine atom.[4]

Comparative Data: 13C NMR Chemical Shifts of Substituted Piperidines

To illustrate the principles discussed above, the following table summarizes the 13C NMR chemical shift data for a selection of substituted piperidines. All data is referenced to Tetramethylsilane (TMS) at 0 ppm.

CompoundC2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)Substituent Carbons (ppm)SolventReference
Piperidine47.827.525.427.547.8-CDCl₃[7][8]
1-Methylpiperidine56.826.524.526.556.846.9 (N-CH₃)CDCl₃[9]
1-Benzylpiperidine54.426.124.426.154.463.9 (CH₂), 127.0, 128.2, 129.3, 138.6 (Aromatic)CDCl₃[10]
1-Isopropylpiperidine51.226.725.226.751.254.9 (CH), 18.9 (CH₃)CDCl₃[11]
4-Methylpiperidine46.935.131.035.146.922.4 (CH₃)CDCl₃[12]
cis-3,5-Dimethylpiperidine53.333.731.533.753.319.4 (CH₃)CDCl₃[12]
trans-3,5-Dimethylpiperidine53.333.731.533.753.319.4 (CH₃)CDCl₃[12]

Note: The chemical shifts can vary slightly depending on the solvent and concentration.

Visualizing Structure-Spectra Correlations

The following diagram illustrates the relationship between the structure of a substituted piperidine and the key factors influencing its 13C NMR spectrum.

G cluster_piperidine Substituted Piperidine cluster_factors Influencing Factors cluster_effects 13C NMR Spectral Effects C2 C2 C3 C3 C2->C3 C4 C4 C3->C4 R_C R_C C3->R_C C5 C5 C4->C5 C6 C6 C5->C6 N1 N1 C6->N1 N1->C2 R_N R_N N1->R_N N_Sub N-Substituent (R_N) Alpha_Shift α-Carbon Shift (C2/C6) N_Sub->Alpha_Shift Bulkiness & Electronics C_Sub C-Substituent (R_C) SCS Substituent Chemical Shifts C_Sub->SCS Position & Nature Stereo Stereochemistry Gamma_Shift γ-Gauche Shift Stereo->Gamma_Shift Axial vs. Equatorial

Caption: Correlation of piperidine structure with 13C NMR spectral effects.

Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum

The following protocol outlines the key steps for obtaining a standard proton-decoupled 13C NMR spectrum. This protocol is designed to be a self-validating system, ensuring reliable and reproducible results.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 10-50 mg of the substituted piperidine sample.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is critical as it can influence chemical shifts.[13] Ensure the sample is fully dissolved to avoid line broadening.

    • Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent. This ensures field stability during the experiment.

    • Tune and match the 13C probe to the correct frequency. This maximizes sensitivity.

    • Shim the magnetic field to achieve a narrow and symmetrical solvent peak, which is crucial for high resolution.

  • Acquisition Parameters:

    • Pulse Program: Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

    • Pulse Width: Calibrate a 30° or 45° pulse angle. A smaller pulse angle allows for a shorter relaxation delay.

    • Spectral Width: Set a spectral width that encompasses the expected range of 13C chemical shifts (e.g., 0-220 ppm).

    • Acquisition Time (AQ): Typically set to 1-2 seconds.

    • Relaxation Delay (D1): A crucial parameter for quantitative analysis. For routine spectra, a D1 of 2 seconds is often sufficient. For accurate integration, longer delays (5x the longest T1) are necessary.[14]

    • Number of Scans (NS): Due to the low natural abundance of 13C (1.1%), signal averaging is required.[2] The number of scans will depend on the sample concentration and can range from hundreds to thousands. Start with a moderate number (e.g., 128) and increase as needed to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply an exponential window function (line broadening, LB) of 1-2 Hz to improve the signal-to-noise ratio.

    • Perform a Fourier Transform (FT) to convert the time-domain data (FID) into the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Calibrate the spectrum by setting the TMS peak to 0 ppm or referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).

    • Integrate the peaks if quantitative analysis is desired.

Workflow Diagram

G start Start sample_prep Sample Preparation (Dissolve in Deuterated Solvent + TMS) start->sample_prep instrument_setup Instrument Setup (Lock, Tune, Shim) sample_prep->instrument_setup acquisition Data Acquisition (Set Parameters: PW, SW, D1, NS) instrument_setup->acquisition processing Data Processing (FT, Phasing, Baseline Correction) acquisition->processing analysis Spectral Analysis (Peak Picking, Integration, Assignment) processing->analysis end End analysis->end

Caption: Experimental workflow for 13C NMR analysis.

Advanced NMR Techniques for Piperidine Analysis

For complex structures or to gain deeper insights, several 2D NMR techniques can be employed in conjunction with 1D 13C NMR:

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments are invaluable for determining the multiplicity of each carbon signal (CH, CH₂, CH₃). Quaternary carbons are absent in DEPT spectra.[2]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon with its directly attached proton(s), providing unambiguous C-H assignments.[2]

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations (typically 2-3 bonds) between carbons and protons, which is essential for piecing together the carbon skeleton and assigning quaternary carbons.[2]

Conclusion

13C NMR spectroscopy is an indispensable tool for the structural and stereochemical analysis of substituted piperidines. By understanding the influence of N-substitution, ring substitution, and stereochemistry on carbon chemical shifts, researchers can confidently elucidate the structures of novel piperidine-containing compounds. The combination of a robust experimental protocol with advanced 2D NMR techniques provides a comprehensive analytical workflow for drug discovery and development professionals. This guide serves as a foundational resource for harnessing the full potential of 13C NMR in the characterization of this vital class of molecules.

References

A Comparative Guide to the Mass Spectrometry of 2,2-Dimethylpiperidin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of analytical methodologies for the characterization of 2,2-Dimethylpiperidin-4-ol hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the fundamental principles and experimental rationale necessary for robust method development.

Introduction: The Analytical Challenge

2,2-Dimethylpiperidin-4-ol is a heterocyclic amine and a valuable intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its structure, featuring a piperidine ring, a tertiary amine, a hydroxyl group, and gem-dimethyl substitution, presents a unique analytical profile. The hydrochloride salt form further influences its behavior in solution and during ionization.

The primary challenge in its analysis lies in its high polarity and basicity, which can lead to poor retention on traditional reversed-phase liquid chromatography (LC) columns and potential matrix effects in mass spectrometry (MS).[3] This guide compares two primary mass spectrometry-based workflows—Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS)—providing the scientific reasoning to select the optimal approach.

Compound Properties:

  • Chemical Name: this compound

  • Molecular Formula (as HCl salt): C7H16ClNO[4]

  • Molecular Weight (as HCl salt): 165.66 g/mol [4]

  • Molecular Formula (free base): C7H15NO[1][5]

  • Molecular Weight (free base): 129.20 g/mol [1][5]

Liquid Chromatography-Mass Spectrometry (LC-MS): The Primary Approach

Due to the compound's polar and non-volatile nature, LC-MS with Electrospray Ionization (ESI) is the most direct and powerful analytical technique. ESI is a "soft ionization" method ideal for polar molecules, as it typically produces a protonated molecular ion [M+H]+ with minimal initial fragmentation, preserving the molecular weight information.[6][7]

The basic nitrogen atom in the piperidine ring is readily protonated in the acidic mobile phases commonly used for LC-MS.[8][9] Therefore, ESI in positive ion mode is the unequivocal choice. The protonated molecule of the free base, [C7H15NO + H]+, will be the target precursor ion for MS/MS experiments, with an expected mass-to-charge ratio (m/z) of 130.2.

Standard C18 reversed-phase columns often provide insufficient retention for highly polar compounds like 2,2-Dimethylpiperidin-4-ol, leading to elution near the solvent front and potential ion suppression from matrix components.[3][10]

Comparison of LC Methodologies:

Chromatography Mode Principle Advantages for this Analyte Disadvantages & Mitigation
Reversed-Phase (RP) with Polar-Embedded Column C18 phase with embedded polar groups (e.g., amide, carbamate) to enhance interaction with polar analytes.[11]Good peak shape for bases; compatible with high aqueous mobile phases without phase collapse.May still offer limited retention. Mitigation: Use of low-ionic-strength acidic modifiers (e.g., formic acid) can improve peak shape.
Hydrophilic Interaction Liquid Chromatography (HILIC) A polar stationary phase (e.g., bare silica, diol) with a high organic mobile phase. Analyte partitions into an aqueous layer on the stationary phase surface.Excellent retention for very polar compounds.[10] Orthogonal selectivity to RP.Can have longer equilibration times. Mobile phase and sample diluent must be carefully matched to avoid peak distortion.
Reversed-Phase with Ion-Pairing Agents Anionic reagents (e.g., heptafluorobutyric acid) are added to the mobile phase to form a neutral complex with the protonated analyte, increasing retention on a C18 column.Can significantly increase retention.Ion-pairing agents are often non-volatile and can suppress MS signal and contaminate the instrument. Generally not recommended for LC-MS.[12]

Recommended Approach: A polar-embedded reversed-phase column (e.g., Luna Omega Polar C18) offers a robust starting point, balancing retention and method simplicity.[13] HILIC is a powerful alternative if greater retention is required.

Tandem mass spectrometry (MS/MS) is essential for structural confirmation and quantitative selectivity. By selecting the precursor ion (m/z 130.2) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced.[14]

Predicted Fragmentation Pathway: The fragmentation of piperidine derivatives in ESI-MS/MS is typically initiated at the protonated nitrogen atom.[14][15]

  • Neutral Loss of Water: The most facile fragmentation is the loss of the hydroxyl group as water (H₂O, 18 Da), driven by the protonated amine. This would produce a prominent fragment ion at m/z 112.1 .

  • Ring Cleavage: Subsequent fragmentation of the m/z 112.1 ion can occur. Alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a common pathway for piperidines.[15] The gem-dimethyl group at the C2 position sterically influences and directs this fragmentation. Loss of an ethylene fragment (C₂H₄, 28 Da) via ring opening could lead to a fragment at m/z 84.1 .

  • Loss of Methyl Group: A less common pathway could involve the loss of a methyl radical (•CH₃, 15 Da) from the protonated molecule, though this is more typical in higher-energy EI fragmentation.

Experimental Workflow: LC-MS/MS Analysis

The following diagram illustrates the logical flow for analyzing this compound using LC-MS/MS.

cluster_SamplePrep Sample Preparation cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Prep Dissolve Sample in Mobile Phase A/B Inject Inject Sample Prep->Inject 1. Introduce Column Polar-Embedded C18 Column (e.g., 2.1 x 50 mm, 1.7 µm) Inject->Column Gradient Gradient Elution (Water/ACN with 0.1% Formic Acid) ESI ESI Source (Positive Mode) Column->ESI 2. Separate & Elute MS1 MS1 Full Scan (Confirm Precursor Ion m/z 130.2) ESI->MS1 3. Ionize CID Collision-Induced Dissociation (CID) (Isolate m/z 130.2) MS1->CID 4. Select MS2 MS2 Product Ion Scan (Detect Fragments m/z 112.1, 84.1) CID->MS2 5. Fragment

Caption: Workflow for LC-ESI-MS/MS analysis of 2,2-Dimethylpiperidin-4-ol.

Gas Chromatography-Mass Spectrometry (GC-MS): An Alternative with Caveats

GC-MS is a high-resolution separation technique, but it is best suited for volatile and thermally stable compounds.[16] Direct analysis of this compound is not feasible due to its salt form and the polar -OH and -NH groups, which cause poor volatility and peak tailing on standard GC columns.

To make the analyte "GC-friendly," two steps are required:

  • Free-Basing: The hydrochloride salt must be neutralized to its free base form (2,2-Dimethylpiperidin-4-ol) using a suitable base (e.g., NaOH or K₂CO₃) followed by liquid-liquid extraction into an organic solvent.

  • Derivatization: The polar -OH and -NH groups must be capped to increase volatility and improve peak shape. Silylation (e.g., using BSTFA) is a common and effective method, converting R-OH to R-O-Si(CH₃)₃ and R-NH to R-N-Si(CH₃)₃.

Parameter LC-MS/MS GC-MS (after Derivatization) Verdict & Rationale
Sample Prep Minimal (dissolve and inject).Multi-step (free-basing, extraction, derivatization).LC-MS is superior. Simpler, faster, and has fewer potential points of sample loss or artifact formation.
Ionization Soft (ESI), preserves molecular ion.Hard (Electron Ionization - EI), extensive fragmentation.LC-MS is superior for molecular weight. EI (70 eV) provides a highly reproducible fragmentation "fingerprint" useful for library matching, but the molecular ion is often weak or absent for amines.[15]
Chromatography Excellent for polar molecules (with correct column choice).Excellent separation efficiency, but requires derivatization.Tie. Both techniques offer high-resolution separation, but the choice depends on the sample complexity and goals.
Sensitivity Generally very high (sub-pg).Can be very high, but derivatization can introduce baseline noise.LC-MS often has an edge for this compound class without the added complexity and potential side-reactions of derivatization.
Structural Info Controlled fragmentation via MS/MS provides clear parent-daughter relationships.EI fragmentation is extensive and can be complex to interpret de novo, but is excellent for library matching.[17]Both are powerful. MS/MS gives logical fragmentation pathways, while EI-MS provides a comprehensive fingerprint.

Fragmentation Pathway: Predicted ESI-MS/MS

The following diagram illustrates the predicted fragmentation cascade of the protonated molecule under CID conditions.

Precursor [M+H]⁺ m/z 130.2 Frag1 [M+H-H₂O]⁺ m/z 112.1 Precursor->Frag1 - H₂O (18 Da) Frag2 [M+H-H₂O-C₂H₄]⁺ m/z 84.1 Frag1->Frag2 - C₂H₄ (28 Da)

Caption: Predicted ESI-MS/MS fragmentation of 2,2-Dimethylpiperidin-4-ol.

Summary and Recommendations

For researchers and drug development professionals analyzing this compound, this guide provides a clear comparative framework.

  • Primary Recommendation: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the superior method. It requires minimal sample preparation, directly handles the polar and ionic nature of the analyte, and provides unambiguous molecular weight and structural information through controlled fragmentation. A method using a polar-embedded reversed-phase column with a simple acidic mobile phase is the most robust starting point.

  • Alternative/Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS) is a viable but more complex alternative. It necessitates a multi-step sample preparation process involving free-basing and chemical derivatization. While EI fragmentation provides a valuable spectral fingerprint, the loss of a clear molecular ion and the labor-intensive workflow make it less suitable for high-throughput or routine analysis compared to LC-MS.

By understanding the causality behind these experimental choices—from ionization physics to chromatographic principles—scientists can develop and validate analytical methods with greater confidence and scientific integrity.

References

A Comparative Guide to FT-IR Spectroscopy of Piperidinol Compounds for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise structural characterization of active pharmaceutical ingredients (APIs) is paramount. Piperidinol scaffolds are prevalent in a vast array of pharmaceuticals, making their unambiguous identification and analysis a critical step in the development pipeline.[1] Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive, and highly informative method for elucidating the structural nuances of these compounds. This guide provides an in-depth comparison of the FT-IR spectra of key piperidinol derivatives, supported by experimental data and protocols, to empower researchers in their analytical endeavors.

The Significance of Vibrational Signatures in Piperidinol Analysis

The piperidinol framework contains several key functional groups—the secondary or tertiary amine, the hydroxyl group, and the saturated heterocyclic ring—each with characteristic vibrational modes. The precise frequencies of these modes are exquisitely sensitive to the molecule's structural environment, including the position of substituents, the nature of substitution on the nitrogen atom, and the compound's stereochemistry. By analyzing these spectral "fingerprints," one can differentiate between isomers and gain insight into the conformational properties of the molecule.

Experimental Protocol: Acquiring High-Quality FT-IR Spectra of Piperidinol Compounds

A robust and reproducible experimental protocol is the foundation of reliable spectral analysis. For solid piperidinol compounds, the Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet methods are most common.[2]

Recommended Methodology: KBr Pellet Transmission FT-IR

This method is often preferred for achieving high-resolution spectra of solid samples and is detailed below. The rationale behind this choice is the elimination of solvent interference and the ability to obtain sharp, well-defined peaks if the sample is prepared correctly.

Step-by-Step Protocol:

  • Sample and KBr Preparation:

    • Thoroughly dry both the piperidinol sample and high-purity, spectroscopy-grade KBr powder in an oven at approximately 105°C for at least one hour to remove any residual moisture. Water vapor can introduce broad O-H stretching bands that may obscure the sample's spectral features.

    • Allow the sample and KBr to cool to room temperature in a desiccator to prevent reabsorption of atmospheric moisture.

  • Sample Grinding and Mixing:

    • In an agate mortar and pestle, grind approximately 1-2 mg of the piperidinol sample to a fine, consistent powder. This reduces particle size, which minimizes scattering of the infrared radiation and leads to a better-quality spectrum.

    • Add approximately 100-200 mg of the dried KBr powder to the mortar. The optimal sample-to-KBr ratio is typically between 1:100 and 1:200.

    • Gently but thoroughly mix and grind the sample and KBr together for 3-5 minutes until a homogeneous, fine powder is obtained.

  • Pellet Formation:

    • Transfer a portion of the mixture to a pellet die.

    • Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet. A clear pellet indicates good sample dispersion and minimal light scattering.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Collect a background spectrum of the empty sample compartment to account for atmospheric CO2 and water vapor, as well as any instrumental artifacts.

    • Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-adding multiple scans (e.g., 32 or 64) will improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction and peak picking to identify the precise wavenumbers of the absorption bands.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis A Dry Sample & KBr B Grind & Homogenize (1:100 ratio) A->B Homogenization C Press into Pellet B->C Compaction D Collect Background Spectrum C->D Instrument Setup E Collect Sample Spectrum D->E Measurement F Ratio (Sample/Background) E->F Processing G Baseline Correction F->G H Peak Identification G->H

Comparative Spectral Analysis of Piperidinol Derivatives

The FT-IR spectra of piperidinol compounds are rich with information. The key regions of interest are the high-frequency region (4000-2500 cm⁻¹), where O-H, N-H, and C-H stretching vibrations occur, and the fingerprint region (1500-400 cm⁻¹), which contains C-O, C-N stretching, and various bending and ring vibrations.

Key Vibrational Modes and Their Assignments

The following table summarizes the characteristic FT-IR absorption bands for representative piperidinol compounds. These assignments are based on established literature values and spectral database analysis.[3][4][5][6]

Functional Group Vibration4-Piperidinol (cm⁻¹)3-Piperidinol (cm⁻¹)N-Methyl-4-piperidinol (cm⁻¹)2,2,6,6-Tetramethyl-4-piperidinol (cm⁻¹)
O-H Stretch (Alcohol) ~3300-3400 (broad, strong)~3300-3400 (broad, strong)~3350-3450 (broad, strong)~3100-3600 (broad, strong)[3][5]
N-H Stretch (Sec. Amine) ~3250-3300 (medium, sharp)~3250-3300 (medium, sharp)Absent~3255 (sharp, overlapped with O-H)[3][5]
C-H Stretch (Aliphatic) ~2850-2950 (strong, multiple bands)~2850-2950 (strong, multiple bands)~2800-2950 (strong, multiple bands)~2842-2985 (strong, multiple bands)[3]
N-H Bend (Sec. Amine) ~1560-1590 (medium)~1560-1590 (medium)AbsentPresent, often obscured
C-H Bend (Scissoring/Bending) ~1440-1470 (medium)~1440-1470 (medium)~1450-1480 (medium)Present, multiple bands
C-O Stretch (Sec. Alcohol) ~1050-1080 (strong)~1040-1070 (strong)~1060-1090 (strong)~1030-1060 (strong)
C-N Stretch (Aliphatic Amine) ~1100-1200 (medium)~1100-1200 (medium)~1100-1250 (medium)~1150-1250 (medium)
Analysis of Structural Isomers: 4-Piperidinol vs. 3-Piperidinol

While the FT-IR spectra of 4-piperidinol and 3-piperidinol are broadly similar, subtle but consistent differences can be observed in the fingerprint region. The position of the C-O stretching vibration is particularly sensitive to the substitution pattern on the ring. In 4-piperidinol, a strong band is typically observed around 1070 cm⁻¹, whereas in 3-piperidinol, this band may be slightly shifted and can be broader due to more complex vibrational coupling with the rest of the ring. The overall pattern of C-C stretching and ring deformation bands below 1000 cm⁻¹ will also differ, providing a unique fingerprint for each isomer.

The Effect of N-Substitution: Piperidinol vs. N-Methyl-Piperidinol

The most dramatic spectral difference upon N-alkylation is the disappearance of the N-H stretching and bending vibrations. In the spectrum of N-methyl-4-piperidinol, the sharp N-H stretch around 3280 cm⁻¹ is absent, leaving only the broad O-H absorption in that region. Similarly, the N-H bending vibration around 1580 cm⁻¹ is no longer present.

Furthermore, the C-N stretching vibration in N-methylated piperidinols is often shifted to a slightly higher wavenumber and may appear more intense compared to their secondary amine counterparts. The presence of the N-methyl group also introduces its own characteristic C-H stretching and bending vibrations, which can sometimes be resolved from the methylene C-H vibrations of the ring.

Spectral_Comparison Piperidinol {4-Piperidinol | - Secondary Amine - Secondary Alcohol } Spec_Piperidinol {Spectrum of 4-Piperidinol |  ~3350 cm⁻¹ (Broad O-H) ~3280 cm⁻¹ (Sharp N-H) ~1580 cm⁻¹ (N-H Bend) } Piperidinol->Spec_Piperidinol N_Methyl {N-Methyl-4-piperidinol | - Tertiary Amine - Secondary Alcohol } Spec_N_Methyl {Spectrum of N-Methyl-4-piperidinol |  ~3400 cm⁻¹ (Broad O-H) N-H Stretch ABSENT N-H Bend ABSENT } N_Methyl->Spec_N_Methyl

Advanced Analysis: Stereochemistry and Bohlmann Bands

FT-IR spectroscopy can also provide valuable information about the stereochemistry of piperidine rings. The presence or absence of "Bohlmann bands" is a classic diagnostic tool for determining the conformation of the ring and the orientation of substituents.[7]

Bohlmann bands are a series of weak to medium absorption bands that appear in the 2700-2800 cm⁻¹ region, at a lower frequency than the main C-H stretching bands. Their appearance is due to the interaction of the lone pair of electrons on the nitrogen atom with the antibonding orbital of an adjacent C-H bond that is in an anti-periplanar (trans) orientation to the lone pair. This interaction weakens the C-H bond, causing its stretching vibration to shift to a lower frequency.

In a chair conformation of a piperidine ring, this anti-periplanar arrangement occurs when the nitrogen lone pair is axial, and there is an axial hydrogen on an adjacent carbon (α-carbon). Therefore:

  • Trans-disubstituted piperidines , where the substituents force the ring into a conformation with axial protons at the α-positions, will typically show prominent Bohlmann bands.

  • Cis-disubstituted piperidines , which may preferentially adopt a conformation that avoids this anti-periplanar arrangement, will show very weak or absent Bohlmann bands.

This principle is invaluable for the stereochemical assignment of newly synthesized piperidinol derivatives.

Conclusion

FT-IR spectroscopy is a powerful and accessible tool for the structural elucidation of piperidinol compounds. By carefully preparing the sample and analyzing the key vibrational modes—O-H, N-H, C-H, C-O, and C-N stretches—researchers can confidently distinguish between structural isomers and determine the effects of N-substitution. Furthermore, a nuanced interpretation of the C-H stretching region can reveal critical information about the stereochemistry of the piperidine ring. This guide provides a foundational framework for leveraging FT-IR spectroscopy to ensure the quality and integrity of piperidinol-based compounds in the pharmaceutical development process.

References

A Comparative Analysis of the Reactivity of 2,2-Dimethylpiperidin-4-ol and Other Piperidinols: A Guide for Synthetic Strategy

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine moiety is a cornerstone in modern medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds.[1] Among its derivatives, piperidinols serve as versatile synthetic intermediates, offering multiple points for chemical modification. This guide provides an in-depth comparison of the reactivity of 2,2-dimethylpiperidin-4-ol with other key piperidinols, including the parent piperidin-4-ol, 3-methylpiperidin-4-ol, and 4-methylpiperidin-4-ol. Understanding the nuanced differences in their reactivity, governed by steric and electronic effects, is paramount for designing efficient and selective synthetic routes in drug discovery and development.

This guide will delve into a comparative analysis of common transformations, including N-alkylation, N-acylation, and oxidation of the C4-hydroxyl group. The discussion is supported by experimental data, detailed protocols, and mechanistic insights to empower researchers in making informed decisions for their synthetic strategies.

The Influence of Substitution on Piperidinol Reactivity: A Mechanistic Overview

The reactivity of the piperidine ring is intricately linked to its conformational preferences and the electronic nature of its substituents.[2][3] The nitrogen atom's lone pair of electrons is central to its nucleophilicity, while the substituents on the carbon framework can exert significant steric and electronic effects, thereby modulating this reactivity.

In the case of 2,2-dimethylpiperidin-4-ol , the gem-dimethyl group at the C2 position introduces significant steric hindrance around the nitrogen atom. This steric bulk is anticipated to decrease the rate of reactions involving nucleophilic attack by the nitrogen, such as N-alkylation and N-acylation, when compared to less substituted piperidinols.

Conversely, the methyl groups can also exert a modest electron-donating inductive effect, which could slightly enhance the nucleophilicity of the nitrogen atom. However, the steric effect is generally the dominant factor in determining the reactivity of hindered amines.

For other piperidinols, such as 3-methylpiperidin-4-ol and 4-methylpiperidin-4-ol , the steric hindrance around the nitrogen is less pronounced than in the 2,2-dimethyl analogue. The position of the methyl group will influence the conformational equilibrium of the ring, which can, in turn, affect the accessibility of the nitrogen's lone pair and the orientation of the C4-hydroxyl group (axial vs. equatorial).[4]

G cluster_reactivity Factors Influencing Piperidinol Reactivity Steric_Hindrance Steric Hindrance (e.g., gem-dimethyl group at C2) Piperidinol_Reactivity Overall Reactivity Steric_Hindrance->Piperidinol_Reactivity Decreases rate of N-centered reactions Electronic_Effects Electronic Effects (e.g., inductive effect of alkyl groups) Electronic_Effects->Piperidinol_Reactivity Modulates nucleophilicity Conformational_Equilibrium Conformational Equilibrium (Axial vs. Equatorial substituents) Conformational_Equilibrium->Piperidinol_Reactivity Affects accessibility of reactive sites

Comparative Reactivity in Key Transformations

To provide a quantitative and qualitative comparison, we will examine three fundamental reactions pivotal for the derivatization of piperidinols.

N-Alkylation: A Tale of Steric Hindrance

N-alkylation is a common strategy to introduce diverse substituents on the piperidine nitrogen.[5][6] The reaction typically proceeds via an SN2 mechanism, which is highly sensitive to steric bulk at the nucleophilic center.

Comparative Experimental Design:

To compare the N-alkylation rates, 2,2-dimethylpiperidin-4-ol, piperidin-4-ol, 3-methylpiperidin-4-ol, and 4-methylpiperidin-4-ol are subjected to a standard N-alkylation protocol using benzyl bromide as the electrophile and potassium carbonate as the base in acetonitrile. The reaction progress is monitored over time by LC-MS.

Expected Outcome and Rationale:

The rate of N-benzylation is expected to follow the trend:

Piperidin-4-ol ≈ 4-Methylpiperidin-4-ol > 3-Methylpiperidin-4-ol > 2,2-Dimethylpiperidin-4-ol

The significant steric hindrance imposed by the gem-dimethyl group in 2,2-dimethylpiperidin-4-ol will considerably slow down the approach of the benzyl bromide, resulting in a lower reaction rate compared to the other piperidinols. The 3-methyl substituent will also introduce some steric hindrance, albeit less than the 2,2-dimethyl group. The 4-methyl group, being distant from the nitrogen, is expected to have a negligible steric effect on N-alkylation.

Table 1: Comparative N-Alkylation Reaction Times

Piperidinol DerivativeRelative Reaction Time (h) for >95% Conversion
Piperidin-4-ol4
4-Methylpiperidin-4-ol4.5
3-Methylpiperidin-4-ol8
2,2-Dimethylpiperidin-4-ol24

Note: These are illustrative values based on established principles of steric hindrance in SN2 reactions and may vary depending on specific reaction conditions.

G Start Start: N-Alkylation Reaction Mixture Step1 Piperidinol + Benzyl Bromide + K2CO3 in ACN Start->Step1 Step2 Monitor Reaction by LC-MS Step1->Step2 Step3 Aqueous Work-up Step2->Step3 Step4 Purification by Column Chromatography Step3->Step4 End End: Isolated N-Benzylated Product Step4->End

N-Acylation: Balancing Nucleophilicity and Steric Effects

N-acylation is another crucial transformation for introducing functional groups onto the piperidine nitrogen.[7][8] The mechanism involves nucleophilic attack of the nitrogen on the carbonyl carbon of the acylating agent.

Comparative Experimental Design:

The four piperidinols are subjected to acylation with acetic anhydride in the presence of triethylamine as a base in dichloromethane. The reactions are monitored for completion by TLC.

Expected Outcome and Rationale:

Similar to N-alkylation, steric hindrance is expected to play a significant role. The trend in reactivity is predicted to be:

Piperidin-4-ol ≈ 4-Methylpiperidin-4-ol > 3-Methylpiperidin-4-ol > 2,2-Dimethylpiperidin-4-ol

The bulky 2,2-dimethyl groups will impede the approach of the acylating agent to the nitrogen atom. While the electron-donating nature of the methyl groups might slightly increase the nitrogen's nucleophilicity, this effect is likely to be overshadowed by the steric hindrance.

Oxidation of the C4-Hydroxyl Group: Conformational Influences

The oxidation of the secondary alcohol at the C4 position to a ketone is a valuable transformation for further synthetic manipulations.[9] The rate of oxidation can be influenced by the stereochemistry of the hydroxyl group (axial vs. equatorial). Generally, axial alcohols are oxidized faster than their equatorial counterparts due to the relief of 1,3-diaxial strain in the transition state.

Comparative Experimental Data:

Table 2: Relative Oxidation Rates of Piperidinols with V(V)

Piperidinol DerivativeRelative Rate Constant (k x 10^2 L mol^-1 s^-1) at 30°C
Piperidin-4-ol25.53
N-Methyl-piperidin-4-ol35.39
Piperidin-3-ol51.63
N-Methyl-piperidin-3-ol100.5

Data extracted from Radhakrishnamurti, P. S., & Sahu, M. (1976). Kinetics of V(V) Oxidation of Piperidinols. Indian Journal of Chemistry, 14A, 319-321.

Experimental Protocols

General Protocol for N-Alkylation of Piperidinols
  • To a stirred solution of the respective piperidinol (1.0 mmol) in anhydrous acetonitrile (10 mL), add anhydrous potassium carbonate (2.0 mmol).

  • Add benzyl bromide (1.2 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

General Protocol for N-Acylation of Piperidinols
  • To a stirred solution of the respective piperidinol (1.0 mmol) and triethylamine (1.5 mmol) in anhydrous dichloromethane (10 mL) at 0 °C, add acetic anhydride (1.2 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the N-acylated product.

General Protocol for Oxidation of Piperidinols (Swern Oxidation)
  • To a stirred solution of oxalyl chloride (1.5 mmol) in anhydrous dichloromethane (5 mL) at -78 °C, add dimethyl sulfoxide (DMSO) (3.0 mmol) dropwise.

  • Stir the mixture for 15 minutes, then add a solution of the respective piperidinol (1.0 mmol) in dichloromethane (2 mL) dropwise.

  • Continue stirring at -78 °C for 1 hour.

  • Add triethylamine (5.0 mmol) and allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting piperidinone by column chromatography.

Conclusion and Future Outlook

The reactivity of 2,2-dimethylpiperidin-4-ol is significantly influenced by the steric hindrance imposed by the gem-dimethyl group at the C2 position. This leads to a marked decrease in the rate of N-alkylation and N-acylation reactions compared to less substituted piperidinols like piperidin-4-ol, 3-methylpiperidin-4-ol, and 4-methylpiperidin-4-ol. For reactions at the C4-hydroxyl group, such as oxidation, the effect of the 2,2-dimethyl substitution is expected to be less pronounced, with reactivity being primarily dictated by the conformational preference of the hydroxyl group.

This comparative guide provides a framework for researchers to anticipate the reactivity of these valuable building blocks and to select appropriate reaction conditions to achieve their desired synthetic outcomes. For challenging transformations involving the sterically hindered nitrogen of 2,2-dimethylpiperidin-4-ol, the use of more reactive electrophiles, higher reaction temperatures, or alternative catalytic systems may be necessary. Future work could involve detailed kinetic studies to quantify the reactivity differences and the exploration of novel synthetic methodologies specifically tailored for sterically demanding piperidine scaffolds.

References

A Comparative Guide to the Structure-Activity Relationship of 2,2-Dimethylpiperidin-4-ol Analogs and Related Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperidine-4-ol Scaffold - A Privileged Structure in Medicinal Chemistry

The piperidine ring is a highly privileged scaffold in medicinal chemistry, appearing in a vast array of clinically approved drugs targeting a wide range of biological systems, including the central nervous system (CNS) and infectious diseases.[1][2] Its prevalence is due to favorable physicochemical properties, such as high chemical stability, the ability to modulate lipophilicity and water solubility, and the capacity to adopt various conformations to fit into the binding pockets of molecular targets.[1][2] The piperidin-4-ol moiety, in particular, offers a strategic hydroxyl group that can act as a hydrogen bond donor or acceptor, providing a key interaction point with biological targets. The gem-dimethyl substitution at the C2 position can introduce conformational rigidity and influence the metabolic stability of the molecule. This guide will delve into the SAR of this and related piperidine scaffolds, comparing analogs across different biological targets.

Comparative SAR Analysis of Piperidin-4-ol Analogs

The biological activity of piperidin-4-ol analogs is highly dependent on the nature and position of substituents on both the piperidine ring and the nitrogen atom. Below, we compare the SAR of these analogs across different therapeutic targets.

Muscarinic Acetylcholine Receptor (mAChR) Antagonists

Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate the actions of the neurotransmitter acetylcholine and are implicated in various physiological processes.[3] Developing subtype-selective mAChR modulators is a key strategy for treating CNS disorders like Parkinson's disease and Alzheimer's disease.[3]

SAR studies on a series of selective M1 mAChR antagonists revealed the importance of the substituents on the piperidine nitrogen. For instance, in a series of N-(4-(4-ethylpiperazin-1-yl)phenyl amide scaffold derivatives, subtle changes to the amide portion led to significant differences in selectivity for the M1 versus M4 subtype.[3] This highlights the critical role of the N-substituent in dictating receptor subtype selectivity.

Compound IDN-SubstituentrM1 IC50 (µM)rM4 IC50 (µM)Selectivity (M4/M1)
5 Phenyl amide0.497.9~16
6 Phenyl amide0.585.1~9

Table 1: Comparative activity of N-substituted piperazine analogs at rat M1 and M4 muscarinic receptors. Data sourced from[3].

The data suggests that even minor modifications to the N-substituent can significantly impact selectivity, a key consideration in designing subtype-selective ligands.

Opioid Receptor Ligands

The opioid receptors (mu, delta, and kappa) are another major target for piperidine-based analgesics. The goal is often to develop potent mu-opioid receptor (MOR) agonists with reduced side effects, which can sometimes be achieved by modulating activity at the delta-opioid receptor (DOR).[4]

In a series of 4-substituted piperidines, replacing a tetrahydroquinoline core with a piperidine ring was a key design step to simplify synthesis and eliminate a stereocenter.[4] This modification led to a tenfold increase in binding affinity for both MOR and DOR.[4] Further SAR studies focused on the lipophilic side chain attached to a phenolic component of the molecule, which was found to modulate receptor selectivity.[4]

Compound ScaffoldKey ModificationMOR Affinity (Ki, nM)DOR Affinity (Ki, nM)
TetrahydroquinolineN/A25.833.0
PiperidineReplacement of tetrahydroquinolineIncreased ~10-foldIncreased ~10-fold
4-Substituted PiperidineVariation of lipophilic side chainModulatedModulated

Table 2: Impact of core scaffold modification on opioid receptor affinity. Data interpretation from[4].

This demonstrates that the core ring structure and specific substitutions play a crucial role in determining the affinity and selectivity profile of opioid receptor ligands.

Anti-tuberculosis Agents

Piperidinol-containing compounds have also been identified as having promising activity against Mycobacterium tuberculosis. A high-throughput screening campaign identified a piperidinol hit which led to the synthesis and evaluation of a 22-member optimization library.[5]

The SAR studies revealed that substitutions on both the N-propyl linker and the 4-phenyl ring of the piperidin-4-ol core were critical for anti-tuberculosis activity. Specifically, compounds with a 4-chloro-3-(trifluoromethyl)phenyl group at the C4 position and various substituted phenoxy groups on the N-propyl chain showed good activity.[5]

Compound IDN-substituentC4-substituentMIC (µg/mL)
4m (S)-3-(4-(trifluoromethyl)phenoxy)-2-hydroxypropyl4-chloro-3-(trifluoromethyl)phenylGood
4n (R)-3-(4-(trifluoromethyl)phenoxy)-2-hydroxypropyl4-chloro-3-(trifluoromethyl)phenylGood
5b (R)-3-(4-chlorophenoxy)-2-hydroxypropyl4-chlorophenyl-

Table 3: Examples of piperidin-4-ol analogs with anti-tuberculosis activity. "Good" activity indicates promising results as reported in the source.[5] MIC values for specific compounds were not explicitly tabulated in the abstract.

These findings underscore the importance of specific halogen and trifluoromethyl substitutions on the aromatic rings for achieving potent anti-tuberculosis activity.

Experimental Protocols: A Foundation for Reliable SAR Data

Radioligand Binding Assay for Receptor Affinity Determination

Objective: To determine the binding affinity (Ki) of test compounds for a specific receptor (e.g., muscarinic or opioid receptors).

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (a molecule with a radioactive isotope) for binding to the target receptor. The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Cells expressing the target receptor (e.g., CHO-K1 cells stably expressing the human M1 receptor) are cultured and harvested.

    • The cells are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.

  • Binding Reaction:

    • In a multi-well plate, add the cell membrane preparation, the radiolabeled ligand (e.g., [³H]-NMS for muscarinic receptors), and varying concentrations of the test compound.

    • Non-specific binding is determined in the presence of a high concentration of a known, non-radiolabeled ligand.

    • The plate is incubated at a specific temperature (e.g., room temperature) for a set period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • The filters are placed in scintillation vials with a scintillation cocktail.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The data is analyzed using non-linear regression to determine the IC50 value.

    • The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality Behind Experimental Choices:

  • Choice of Radioligand: The radioligand should have high affinity and selectivity for the target receptor to ensure a robust signal.

  • Cell Line: Using a cell line that stably expresses the target receptor provides a consistent and reproducible source of receptor material.

  • Incubation Time and Temperature: These parameters are optimized to ensure that the binding reaction reaches equilibrium.

  • Filtration: Rapid filtration is crucial to minimize the dissociation of the ligand-receptor complex during the separation step.

Visualizing Structure-Activity Relationships and Workflows

Visual representations are invaluable for understanding complex biological data and experimental processes.

SAR_General Scaffold Piperidin-4-ol Core N_Sub N-Substituent Scaffold->N_Sub Modification C4_Sub C4-Substituent Scaffold->C4_Sub Modification Activity Biological Activity (Potency & Selectivity) N_Sub->Activity C4_Sub->Activity

Caption: General SAR scheme for piperidin-4-ol analogs.

Binding_Assay_Workflow A Membrane Preparation B Binding Reaction (Membranes, Radioligand, Test Compound) A->B C Incubation B->C D Filtration C->D E Scintillation Counting D->E F Data Analysis (IC50 -> Ki) E->F

Caption: Workflow for a radioligand binding assay.

Conclusion and Future Directions

The piperidin-4-ol scaffold remains a versatile and valuable starting point for the design of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical importance of systematic modifications to the core structure and its substituents to achieve desired potency and selectivity for various biological targets, including muscarinic receptors, opioid receptors, and anti-bacterial enzymes.

Future research in this area should focus on leveraging computational modeling and structural biology to gain a deeper understanding of the molecular interactions between these analogs and their targets. This will enable a more rational design of next-generation compounds with improved efficacy and safety profiles. The detailed experimental protocols provided herein offer a validated framework for generating the high-quality data necessary to drive these drug discovery efforts forward.

References

The Decisive Impact of Three-Dimensional Structure: A Comparative Guide to the Biological Activity of Piperidine Stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the piperidine ring is a familiar and highly valued scaffold. Its prevalence in a vast array of pharmaceuticals is a testament to its favorable physicochemical properties and synthetic tractability. However, the true elegance and complexity of piperidine-based drugs are revealed when we delve into the realm of stereochemistry. The spatial arrangement of atoms within the piperidine ring and its substituents can dramatically alter a molecule's biological activity, transforming a potent therapeutic into an inactive compound or, in some cases, a substance with a completely different or even undesirable pharmacological profile.

This guide provides an in-depth, objective comparison of the biological activities of stereoisomers of key piperidine-containing drugs. Moving beyond a simple listing of facts, we will explore the causality behind experimental choices and present supporting data to illuminate the critical role of stereoisomerism in drug design and action.

The Foundation: Why Stereochemistry Matters in Piperidine Scaffolds

The rigid, chair-like conformation of the piperidine ring provides a stable framework for the precise positioning of functional groups in three-dimensional space.[1] This spatial arrangement is paramount for molecular recognition at biological targets such as receptors and enzymes, which are themselves chiral entities.[2] The interaction between a drug and its target is often likened to a lock and key, where a specific stereochemistry is the unique cut of the key required to engage the tumblers of the lock and elicit a biological response. Even subtle changes in the orientation of a substituent, from an axial to an equatorial position, for example, can profoundly impact binding affinity, efficacy, and selectivity.

This principle is not merely theoretical; it has profound practical implications in drug development. Isolating and advancing a single, more active stereoisomer can lead to drugs with improved therapeutic indices, reduced off-target effects, and simplified pharmacokinetic profiles.[3]

Comparative Analysis of Piperidine Stereoisomers: Case Studies

To illustrate the profound impact of stereochemistry on the biological activity of piperidine-containing drugs, we will examine several key examples, supported by experimental data.

Methylphenidate: A Tale of Two Enantiomers in ADHD Treatment

Methylphenidate, widely known by its trade name Ritalin, is a cornerstone in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). It exists as two enantiomers: d-threo-methylphenidate (d-MPH) and l-threo-methylphenidate (l-MPH). The therapeutic effects of methylphenidate are primarily attributed to its ability to block the dopamine transporter (DAT) and the norepinephrine transporter (NET), thereby increasing the synaptic concentrations of these neurotransmitters.[4]

Experimental evidence overwhelmingly demonstrates that the pharmacological activity resides predominantly in the d-enantiomer.[5][6]

StereoisomerDopamine Transporter (DAT) IC50 (nM)Norepinephrine Transporter (NET) IC50 (nM)
d-threo-methylphenidate (d-MPH)33244
l-threo-methylphenidate (l-MPH)5405100
Data from an in vitro study using rat brain membranes.[4][7]

As the data clearly indicates, d-MPH is significantly more potent at inhibiting both DAT and NET compared to l-MPH. The roughly 16-fold higher potency at DAT and 21-fold higher potency at NET for the d-isomer underscore why dexmethylphenidate, the single d-enantiomer formulation, is also a clinically available and effective treatment for ADHD.[8] This striking difference in activity between the two enantiomers highlights the exquisite stereoselectivity of the monoamine transporters.

Signaling Pathway: Methylphenidate's Mechanism of Action

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron d-MPH d-threo-Methylphenidate DAT Dopamine Transporter (DAT) d-MPH->DAT Potent Blockade NET Norepinephrine Transporter (NET) d-MPH->NET Potent Blockade l-MPH l-threo-Methylphenidate l-MPH->DAT Weak Blockade l-MPH->NET Weak Blockade DA Dopamine DAT->DA Reuptake NE Norepinephrine NET->NE Reuptake DA_cleft Increased Dopamine NE_cleft Increased Norepinephrine DA_receptor Dopamine Receptors DA_cleft->DA_receptor NE_receptor Norepinephrine Receptors NE_cleft->NE_receptor Effect Therapeutic Effect (Improved Attention) DA_receptor->Effect NE_receptor->Effect

Caption: d-MPH potently blocks DAT and NET, increasing synaptic dopamine and norepinephrine and leading to therapeutic effects.

Tramadol: A Complex Interplay of Stereoisomers in Pain Management

Tramadol is a centrally acting analgesic with a multimodal mechanism of action, involving both opioid and non-opioid pathways. It exists as a racemic mixture of two enantiomers, (+)-tramadol and (-)-tramadol, and its major active metabolite, O-desmethyltramadol (M1), is also chiral.[9] The analgesic effect of tramadol is a result of the synergistic actions of its stereoisomers and their metabolites.

The (+)-enantiomer and its metabolite, (+)-M1, are primarily responsible for the opioid effects through their agonist activity at the µ-opioid receptor. In contrast, the (-)-enantiomer is a more potent inhibitor of norepinephrine reuptake, while the (+)-enantiomer is a more potent inhibitor of serotonin reuptake.[10]

Compoundµ-Opioid Receptor Binding Affinity (Ki, nM)
(+)-Tramadol15700
(-)-Tramadol28800
(+)-O-desmethyltramadol (M1)153
(-)-O-desmethyltramadol (M1)9680
Morphine (for comparison)7.1
Data from a study using cloned human opioid receptors expressed in neuroblastoma cells.[11]

This data reveals the critical role of metabolism in tramadol's opioid activity, with the (+)-M1 metabolite exhibiting a significantly higher affinity for the µ-opioid receptor than the parent compound.[12] The approximately 63-fold higher affinity of (+)-M1 compared to (-)-M1 demonstrates a pronounced stereoselectivity at the opioid receptor. The weak affinity of the parent tramadol enantiomers for the µ-opioid receptor underscores the importance of their monoamine reuptake inhibition for the overall analgesic effect.[13]

Fentanyl Analogs: Extreme Potency and Stereoselectivity

Fentanyl and its analogs are potent synthetic opioids that act as agonists at the µ-opioid receptor.[14] The stereochemistry of substituents on the piperidine ring can have a dramatic impact on their analgesic potency. A striking example is ohmefentanyl, a highly potent fentanyl analog.

Stereoisomer of OhmefentanylAnalgesic Potency (ED50, mg/kg) (Mouse Hot Plate Test)
(3R,4S,2'S)-(+)-cis-1b0.00106
(3S,4R,2'R)-(-)-cis-1d (antipode of 1b)1.13
Morphine (for comparison)~5-10
Data from a study on the synthesis and analgesic activity of ohmefentanyl stereoisomers.[15]

The data for ohmefentanyl stereoisomers is particularly illustrative of the profound impact of stereochemistry. The (+)-cis isomer is approximately 1,066 times more potent than its antipode (the (-)-cis isomer).[15] This enormous difference in potency highlights the highly specific three-dimensional requirements for optimal interaction with the µ-opioid receptor.

Experimental Protocols

To ensure the reproducibility and validity of the data presented, it is essential to understand the methodologies employed. Below are detailed, step-by-step protocols for two key experiments used to characterize the biological activity of piperidine stereoisomers.

Protocol 1: Dopamine Transporter (DAT) Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the dopamine transporter.

Rationale: This in vitro assay provides a direct measure of how strongly a compound binds to its target protein. By using a radiolabeled ligand that is known to bind to DAT, we can measure the ability of our test compound (the stereoisomers of methylphenidate, for example) to displace the radioligand. The concentration of the test compound that displaces 50% of the radioligand (the IC50) is then used to calculate the binding affinity (Ki).

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize tissue rich in DAT (e.g., rat striatum) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes containing the transporters.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.

    • Resuspend the final pellet in binding buffer and determine the protein concentration.[16]

  • Binding Assay:

    • In a 96-well plate, add the following to each well in triplicate:

      • 50 µL of binding buffer (for total binding).

      • 50 µL of a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909) for non-specific binding.

      • 50 µL of varying concentrations of the test compound (e.g., piperidine stereoisomers).

      • 50 µL of a radiolabeled DAT ligand (e.g., [3H]WIN 35,428) at a concentration near its Kd.

      • 100 µL of the prepared cell membrane suspension.[16]

    • Incubate the plate at 4°C for 2-3 hours to reach binding equilibrium.

  • Termination and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.

    • Wash the filters several times with ice-cold buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow: Radioligand Binding Assay

A Tissue Homogenization B Membrane Isolation (Centrifugation) A->B C Incubation with Radioligand and Test Compound B->C D Separation of Bound and Free Ligand (Filtration) C->D E Quantification of Radioactivity D->E F Data Analysis (IC50 and Ki Determination) E->F

Caption: Workflow for determining the binding affinity of a compound to its target receptor.

Protocol 2: Mouse Hot Plate Test for Analgesia

This in vivo assay is used to assess the analgesic properties of a compound by measuring the latency of a mouse to react to a thermal stimulus.

Rationale: The hot plate test is a classic and reliable method for evaluating the efficacy of centrally acting analgesics. An increase in the time it takes for an animal to respond to the heat (e.g., by licking its paw or jumping) after drug administration indicates an analgesic effect. This allows for the in vivo comparison of the potency of different stereoisomers.[2][17]

Step-by-Step Methodology:

  • Animal Acclimation:

    • Acclimate mice to the testing room for at least 1 hour before the experiment.

    • Handle the mice gently to minimize stress.

  • Baseline Latency Measurement:

    • Set the temperature of the hot plate to a constant, noxious temperature (e.g., 55 ± 0.5°C).

    • Gently place a mouse on the hot plate surface and immediately start a timer.

    • Observe the mouse for nocifensive behaviors, such as hind paw licking, shaking, or jumping.

    • Record the latency (in seconds) to the first clear nocifensive response.

    • To prevent tissue damage, implement a cut-off time (e.g., 30-60 seconds), after which the mouse is removed from the hot plate regardless of its response.[18]

  • Drug Administration:

    • Administer the test compound (e.g., a stereoisomer of a fentanyl analog) or vehicle control to the mice via a specific route (e.g., intraperitoneal, subcutaneous, or oral).

  • Post-Treatment Latency Measurement:

    • At predetermined time points after drug administration (e.g., 15, 30, 60, and 90 minutes), repeat the hot plate test for each mouse as described in step 2.

  • Data Analysis:

    • Calculate the mean response latency for each treatment group at each time point.

    • The analgesic effect can be expressed as the percentage of the maximum possible effect (%MPE), calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

    • Construct dose-response curves by plotting the %MPE against the logarithm of the drug dose.

    • Determine the ED50 (the dose that produces 50% of the maximum effect) for each stereoisomer.

Conclusion

The case studies and experimental data presented in this guide unequivocally demonstrate that the biological activity of piperidine-containing drugs is exquisitely sensitive to their stereochemistry. From the profound differences in potency of methylphenidate enantiomers at monoamine transporters to the synergistic and distinct actions of tramadol stereoisomers and the extreme stereoselectivity of fentanyl analogs, it is clear that a deep understanding of three-dimensional molecular structure is not just an academic exercise but a critical component of modern drug discovery and development.

For researchers in this field, the message is clear: the piperidine scaffold, while versatile, must be approached with a keen awareness of its stereochemical possibilities. The careful dissection of the pharmacological profiles of individual stereoisomers can unlock the door to more potent, selective, and safer medicines. The methodologies outlined herein provide a robust framework for such investigations, empowering scientists to make informed decisions in the quest for novel therapeutics.

References

A Senior Application Scientist's Guide to Alternative Reagents for 2,2-Dimethylpiperidin-4-ol Hydrochloride in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2][3] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can be functionalized to modulate physicochemical properties like solubility and lipophilicity, crucial for pharmacokinetic profiles.[2] Within this class, 2,2-Dimethylpiperidin-4-ol hydrochloride serves as a valuable building block, particularly in the development of drugs targeting neurological disorders.[4] The gem-dimethyl substitution at the C2 position provides a specific steric footprint and can influence the conformation of the ring and its substituents.

However, reliance on a single building block can limit the exploration of chemical space. The pursuit of novel therapeutic agents with improved efficacy, selectivity, and metabolic stability necessitates a broader palette of structural motifs.[2][5] This guide provides a comparative analysis of viable alternative reagents to 2,2-Dimethylpiperidin-4-ol, offering researchers and drug development professionals a technically grounded resource for scaffold selection. We will explore sterically and electronically varied analogues, positional isomers, and bioisosteric replacements, supported by experimental data and detailed synthetic protocols.

The Benchmark: Synthesis and Profile of 2,2-Dimethylpiperidin-4-ol

The parent compound is typically synthesized via the reduction of its corresponding ketone, 2,2-Dimethylpiperidin-4-one.[6] This transformation is a straightforward catalytic hydrogenation, providing the desired alcohol with high efficiency. This serves as our baseline for comparing the synthesis and utility of its alternatives.

Ketone 2,2-Dimethylpiperidin-4-one Reagents H₂, Catalyst (e.g., PtO₂, Rh/C) Ketone->Reagents Alcohol 2,2-Dimethylpiperidin-4-ol Reagents->Alcohol

Caption: Figure 1: General synthetic route to 2,2-Dimethylpiperidin-4-ol.

A Comparative Guide to Key Alternatives

The selection of an alternative scaffold is driven by the specific goals of the synthetic campaign, whether it is to introduce greater steric bulk, enhance metabolic stability, or explore novel three-dimensional conformations.

The Sterically Hindered Analogue: 2,2,6,6-Tetramethylpiperidin-4-ol (HTMP)

Perhaps the most common and well-studied alternative, 2,2,6,6-tetramethylpiperidin-4-ol (also known as HTMP or TMP-OH), offers significantly increased steric bulk due to the symmetrical placement of two additional methyl groups at the C6 position.

Causality Behind Experimental Choice: The primary motivation for using HTMP is to leverage its profound steric hindrance. This feature is critical in its application as a precursor to Hindered Amine Light Stabilizers (HALS).[7] In medicinal chemistry, this symmetrical bulk can shield the nitrogen atom from metabolic N-dealkylation and can be used to direct the stereochemical outcome of subsequent reactions by blocking one face of the piperidine ring.

Synthesis: HTMP is produced industrially by the catalytic hydrogenation of 2,2,6,6-tetramethylpiperidin-4-one (Triacetoneamine, TAA).[7] The efficiency of this process is highly dependent on the choice of catalyst and reaction conditions.

Comparative Performance of Catalytic Systems for HTMP Synthesis:

Catalyst SystemTemperature (°C)Hydrogen Pressure (bar)Typical YieldSelectivityReference
CuCrSr/Al₂O₃120Continuous Flow~100% Conversion>97%[8]
Ruthenium (Ru)125-13520-100HighHigh[7]
Raney NickelVariableVariableHighHigh[7]
Experimental Protocol: Continuous Hydrogenation using a Copper-Chromium Catalyst

This protocol is adapted from the continuous process developed for the industrial production of HTMP, noted for its high efficiency and selectivity.[8]

  • Catalyst Preparation: Prepare a CuCrSr/Al₂O₃ catalyst via a co-precipitation method as described in the reference literature.

  • Reactor Setup: Load the prepared catalyst into a fixed-bed continuous flow reactor.

  • Reaction Execution: Introduce a solution of Triacetoneamine (TAA) in a suitable solvent (e.g., isopropanol) and hydrogen gas into the reactor.

  • Condition Maintenance: Maintain the reactor temperature at 120°C and control the flow rates of the TAA solution and hydrogen to ensure optimal residence time.

  • Work-up and Isolation: The output stream is collected. The solvent is removed under reduced pressure to yield 2,2,6,6-tetramethyl-4-piperidinol (HTMP) with high purity (>97%).

Bioisosteric Scaffolds: Azaspirocycles

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. Azaspirocycles are emerging as compelling bioisosteres for piperidines, offering a rigidified structure with increased three-dimensionality (Fsp³ character).[5]

Causality Behind Experimental Choice: Replacing a piperidine with a spirocyclic analogue, such as a 4-azaspiro[2.3]hexane, can significantly enhance metabolic stability and reduce intrinsic clearance.[5] The rigid, three-dimensional nature of these scaffolds can lead to improved binding affinity and selectivity for biological targets by presenting substituents in well-defined spatial orientations.

cluster_0 Piperidine Scaffold cluster_1 Azaspirocycle Bioisostere Piperidine Piperidine (Flexible 3D Shape) Azaspirocycle Azaspiro[2.3]hexane (Rigid 3D Shape)

Caption: Figure 2: Comparison of Piperidine and Azaspirocycle Structures.

Synthesis: The synthesis of functionalized azaspirocycles is more complex than that of simple piperidines but provides access to novel chemical matter. The synthesis of 6-functionalized 4-azaspiro[2.3]hexanes, for instance, has been explored using substituted azetidines as key intermediates.[5] A key step often involves the ring closure of an acyclic amine, which can be achieved without the need for hazardous materials or precious metal catalysts.[5]

Conceptual Protocol: Synthesis of a 4-Azaspiro[2.3]hexane Core

This conceptual workflow is based on the strategy reported by Huang et al.[5]

  • Intermediate Synthesis: Synthesize a key intermediate, such as a 3,3-disubstituted-2-ester azetidine, via the ring closure of a suitable acyclic amine precursor.

  • Enamine Formation: Convert the azetidine intermediate into a corresponding enamine.

  • Cyclopropanation: Perform a cyclopropanation reaction on the enamine to construct the spirocyclic cyclopropane ring, thus forming the 4-azaspiro[2.3]hexane core.

  • Functionalization: The ester group at the 6-position can then be further manipulated to install desired functionality.

Unsubstituted and N-Protected Piperidin-4-ols

Removing the gem-dimethyl group entirely to use piperidin-4-ol provides a less sterically hindered and potentially more polar scaffold. The secondary amine offers a convenient handle for introducing a wide variety of N-substituents.

Causality Behind Experimental Choice: This choice is made when the steric bulk of the gem-dimethyl group is undesirable or when the synthetic strategy requires functionalization at the nitrogen atom. An N-protecting group (like Boc or Cbz) is often essential to prevent unwanted side reactions and can be used to modulate the electronic properties of the ring and direct the stereochemistry of subsequent reactions.[9]

Synthesis: N-protected piperidin-4-ols are readily synthesized from commercially available 4-piperidone monohydrate hydrochloride. The process involves N-protection followed by reduction of the ketone. Alternatively, functionalized piperidines can be accessed via the catalytic hydrogenation of corresponding pyridine precursors.[10][11] A variety of catalysts, including Rhodium and Platinum oxides, have proven effective under mild conditions.[10]

Experimental Protocol: N-Boc Protection and Reduction of 4-Piperidone
  • N-Protection: Dissolve 4-piperidone monohydrate hydrochloride (1.0 eq.) in a suitable solvent system like dichloromethane/water. Add a base such as sodium bicarbonate to neutralize the hydrochloride. Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) and stir at room temperature for 12-24 hours until TLC analysis indicates complete consumption of the starting material.

  • Extraction: Perform an aqueous work-up, extracting the N-Boc-4-piperidone into an organic solvent. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Reduction: Dissolve the crude N-Boc-4-piperidone in methanol and cool the solution to 0°C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise.

  • Quenching and Isolation: After the reaction is complete, quench carefully with water. Remove the methanol under reduced pressure and extract the product, N-Boc-4-hydroxypiperidine, with ethyl acetate. The combined organic layers are washed, dried, and concentrated to yield the final product.

Workflow for Selecting an Alternative Reagent

The choice of a piperidine scaffold is a critical decision in the design of a synthetic route. The following flowchart provides a logical framework for selecting an appropriate alternative to 2,2-Dimethylpiperidin-4-ol based on the desired molecular attributes.

Start Start: Need an alternative to 2,2-Dimethylpiperidin-4-ol Q1 Primary Goal: Increase Steric Hindrance? Start->Q1 Q2 Primary Goal: Improve Metabolic Stability & Increase 3D Complexity? Q1->Q2 No A1 Use 2,2,6,6-Tetramethyl- piperidin-4-ol (HTMP) Q1->A1 Yes Q3 Primary Goal: Reduce Steric Hindrance & Enable N-Functionalization? Q2->Q3 No A2 Explore Azaspirocyclic Bioisosteres Q2->A2 Yes A3 Use N-Protected Piperidin-4-ol Q3->A3 Yes End End Q3->End No (Re-evaluate Goals)

Caption: Figure 3: Decision-making flowchart for selecting a piperidine alternative.

Conclusion and Future Outlook

While this compound remains a useful and accessible synthetic building block, the landscape of medicinal chemistry demands a more diverse toolkit. Sterically demanding analogues like HTMP provide routes to metabolically robust compounds and offer unique stereochemical control. Azaspirocyclic bioisosteres represent a frontier in scaffold design, enabling the creation of rigid, complex, and novel three-dimensional molecules with potentially superior pharmacological profiles. Finally, simpler scaffolds like N-protected piperidin-4-ols offer fundamental flexibility for extensive structure-activity relationship (SAR) studies through facile N-functionalization.

The continued development of efficient and stereoselective methods for synthesizing these varied piperidine cores is paramount.[12] Innovations in catalytic hydrogenation, dearomative functionalization of pyridines, and multicomponent reactions will undoubtedly expand the accessible chemical space, empowering scientists to design and create the next generation of piperidine-containing therapeutics.[10][13][14]

References

Purity analysis of 2,2-Dimethylpiperidin-4-ol hydrochloride by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purity Analysis of 2,2-Dimethylpiperidin-4-ol Hydrochloride: A Comparative Evaluation of HPLC and GC Methodologies

Introduction

This compound is a heterocyclic building block increasingly utilized as a key intermediate in the synthesis of complex pharmaceutical compounds, particularly in the development of novel therapeutics.[1][2] As with any active pharmaceutical ingredient (API) precursor, the stringent control of its purity is paramount to ensure the safety, efficacy, and quality of the final drug product. The presence of impurities, even in trace amounts, can have significant pharmacological and toxicological implications.

This guide, designed for researchers, analytical scientists, and drug development professionals, provides an in-depth, comparative analysis of two robust chromatographic methods for the purity determination of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will explore the causality behind the methodological choices, present detailed experimental protocols, and offer a head-to-head comparison to guide the selection of the most appropriate technique for your analytical needs.

Chapter 1: The Primary Method: Reversed-Phase HPLC with Pre-Column Derivatization

Expertise & Rationale: Why Derivatization is Essential

The primary challenge in analyzing 2,2-Dimethylpiperidin-4-ol by HPLC with UV detection is its molecular structure. The compound is an aliphatic amine and lacks a chromophore, a part of a molecule responsible for absorbing ultraviolet or visible light.[3] Consequently, it is practically invisible to standard UV detectors, rendering direct analysis insensitive and unreliable for impurity profiling.

To overcome this, we employ a pre-column derivatization strategy. This involves reacting the analyte with a labeling agent to attach a chromophoric or fluorophoric tag. For this application, we select Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) as the derivatizing agent. The reaction targets the secondary amine of the piperidine ring, forming a highly fluorescent and UV-active sulfonamide derivative. This approach dramatically enhances detection sensitivity, allowing for quantification at trace levels necessary for pharmaceutical quality control.[4][5]

Experimental Protocol: HPLC-UV with Dansyl Chloride Derivatization

1. Reagents and Materials:

  • This compound reference standard and sample

  • Dansyl Chloride solution: 10 mg/mL in acetone

  • Sodium Bicarbonate buffer: 100 mM, pH 9.0

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (reagent grade)

2. Sample Preparation and Derivatization Workflow:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in water to prepare a 1.0 mg/mL stock solution.

  • Sample Solution: Prepare sample solutions similarly at a target concentration of 1.0 mg/mL.

  • Derivatization Step:

    • To 100 µL of the sample/standard solution, add 200 µL of the 100 mM sodium bicarbonate buffer.

    • Add 400 µL of the 10 mg/mL Dansyl Chloride solution in acetone.

    • Vortex the mixture and incubate in a water bath at 60°C for 45 minutes.

    • After incubation, allow the solution to cool to room temperature.

    • Add 100 µL of 2.5% aqueous ammonia solution to quench the unreacted Dansyl Chloride.

    • Dilute the final solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 10 µg/mL).

    • Filter through a 0.45 µm syringe filter prior to injection.

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC Analysis Sample Weigh Sample/ Standard Dissolve Dissolve in H2O Sample->Dissolve Buffer Add Bicarbonate Buffer (pH 9.0) Dissolve->Buffer Dansyl Add Dansyl Chloride Buffer->Dansyl Incubate Incubate at 60°C Dansyl->Incubate Quench Quench with Ammonia Incubate->Quench Dilute Dilute & Filter Quench->Dilute Inject Inject into HPLC System Dilute->Inject Derivatized Sample Separate C18 Column Separation Inject->Separate Detect UV Detection (254 nm) Separate->Detect Data Data Acquisition & Analysis Detect->Data GC_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC Analysis Sample_GC Weigh HCl Salt Sample Dissolve_GC Dissolve in H2O Sample_GC->Dissolve_GC Basify_GC Add NaOH to form Free Base Dissolve_GC->Basify_GC Extract_GC Liquid-Liquid Extraction (DCM) Basify_GC->Extract_GC Dry_GC Dry Organic Layer (Na2SO4) Extract_GC->Dry_GC Dilute_GC Filter & Dilute Dry_GC->Dilute_GC Inject_GC Inject into GC System Dilute_GC->Inject_GC Free Base in Solvent Separate_GC Capillary Column Separation Inject_GC->Separate_GC Detect_GC FID Detection Separate_GC->Detect_GC Data_GC Data Acquisition & Analysis Detect_GC->Data_GC

References

A Senior Application Scientist's Guide to Comparative Docking Studies of Piperidinol-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technical comparison of piperidinol-based inhibitors through the lens of molecular docking. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the strategic rationale behind experimental choices, emphasizes the necessity of self-validating systems, and is grounded in authoritative scientific principles.

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals targeting diverse biological systems.[1][2] Its versatility allows for the synthesis of a vast chemical space of derivatives, many of which have shown promise as potent enzyme inhibitors.[1][2] Molecular docking, a powerful computational technique, has become indispensable in the rational design and screening of these inhibitors.[3][4][5] It allows for the prediction of binding conformations and affinities of small molecules within the active site of a target protein, thereby guiding lead optimization and reducing the time and cost associated with experimental screening.[6][][8]

This guide will provide a comprehensive framework for conducting and interpreting comparative docking studies of piperidinol-based inhibitors, using illustrative examples from published research.

The Rationale for Comparative Docking

Comparative docking studies are essential for understanding the structure-activity relationships (SAR) within a series of chemical analogs. By keeping the target protein and docking parameters constant, any observed differences in binding affinity and interaction patterns can be directly attributed to the structural variations among the inhibitors. This systematic approach allows researchers to identify key functional groups and structural motifs that contribute to or detract from inhibitory potency.

Experimental Workflow: A Self-Validating System

A robust comparative docking study is built on a foundation of meticulous preparation and rigorous validation. The following workflow is designed to ensure the reliability and reproducibility of the results.

Diagram: Comparative Docking Workflow

cluster_prep Preparation Phase cluster_dock Docking & Validation Phase cluster_analysis Analysis Phase P_Prep Protein Preparation (PDB retrieval, cleaning, protonation) Grid Grid Generation (Define binding site) P_Prep->Grid L_Prep Ligand Preparation (2D to 3D conversion, energy minimization) Dock Molecular Docking (Run docking algorithm) L_Prep->Dock Grid->Dock ReDock Re-docking Validation (RMSD < 2Å) Dock->ReDock Validate Protocol Pose Pose Analysis (Visualize interactions) Dock->Pose ReDock->Pose Validated Protocol Score Scoring & Ranking (Compare binding energies) Pose->Score SAR SAR Analysis (Correlate structure with activity) Score->SAR

Caption: A generalized workflow for a comparative molecular docking study.

Step-by-Step Experimental Protocol

1. Protein Preparation:

  • Objective: To prepare a high-quality, structurally sound protein model for docking.

  • Procedure:

    • Obtain the Protein Structure: Download the 3D crystallographic structure of the target enzyme from the Protein Data Bank (PDB). Ideally, select a structure that is co-crystallized with a known inhibitor.

    • Pre-processing: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-solvents. Retain any crystallographic waters that are known to be important for ligand binding.

    • Protonation and Charge Assignment: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. Assign appropriate protonation states to ionizable residues at a physiological pH (typically 7.4). This step is critical as hydrogen bonds are a major component of protein-ligand interactions.

    • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have been introduced during the preparation steps.

2. Ligand Preparation:

  • Objective: To generate low-energy, 3D conformations of the piperidinol-based inhibitors.

  • Procedure:

    • 2D to 3D Conversion: Draw the 2D structures of the piperidinol derivatives and convert them to 3D structures using a molecular modeling software.

    • Tautomer and Ionization States: Generate possible tautomers and ionization states for each ligand at the chosen physiological pH.

    • Energy Minimization: Perform a thorough energy minimization of each ligand to obtain a low-energy starting conformation for docking.

3. Docking Protocol Validation (Self-Validation):

  • Objective: To ensure that the chosen docking software and parameters can accurately reproduce the experimentally observed binding mode of a known inhibitor.[9][10]

  • Procedure:

    • Re-docking: If a co-crystallized ligand is present in the PDB structure, extract it and re-dock it into the binding site of the prepared protein.

    • RMSD Calculation: Calculate the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose of the ligand. An RMSD value of less than 2.0 Å is generally considered a successful validation.[9][10]

4. Molecular Docking:

  • Objective: To predict the binding poses and affinities of the piperidinol-based inhibitors.

  • Procedure:

    • Grid Generation: Define the binding site on the protein by generating a grid box that encompasses the active site. The size of the grid should be sufficient to allow for rotational and translational freedom of the ligands.

    • Docking Execution: Dock each prepared ligand into the defined grid using a validated docking program (e.g., AutoDock, Glide, GOLD).[6][11] It is advisable to generate multiple binding poses for each ligand.

5. Analysis of Results:

  • Procedure:

    • Scoring: Rank the docked poses for each ligand based on the scoring function of the docking program. The scoring function estimates the binding free energy, with lower scores generally indicating more favorable binding.[12]

    • Pose Analysis: Visually inspect the top-ranked poses for each inhibitor. Analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein.

    • Comparative Analysis: Compare the binding energies and interaction patterns across the series of piperidinol derivatives. Correlate these findings with the structural differences between the molecules to elucidate the SAR.

Comparative Analysis of Piperidinol-Based Inhibitors: Case Studies

To illustrate the principles of comparative docking, we will consider hypothetical docking results for a series of piperidinol-based inhibitors against two different enzyme targets.

Case Study 1: Inhibition of Oxidosqualene Cyclase (OSC)

Oxidosqualene cyclase is a key enzyme in cholesterol biosynthesis and a target for the development of cholesterol-lowering drugs.[13][14] Studies have investigated 4-piperidinopyridine and 4-piperidinopyrimidine derivatives as OSC inhibitors.[13][14][15]

Table 1: Hypothetical Docking Results for OSC Inhibitors

InhibitorStructureBinding Energy (kcal/mol)Key Interacting Residues
Inhibitor A 4-piperidinopyridine-8.5Asp455, Trp581, Phe698
Inhibitor B 4-piperidinopyrimidine-9.2Asp455, Trp581, Phe698, His232
Inhibitor C N-benzyl-4-piperidinopyridine-9.8Asp455, Trp581, Phe698, Tyr99

Analysis:

  • The pyrimidine ring in Inhibitor B allows for an additional hydrogen bond with His232, resulting in a more favorable binding energy compared to the pyridine ring in Inhibitor A .[13]

  • The addition of a benzyl group in Inhibitor C introduces a hydrophobic interaction with Tyr99, further enhancing the binding affinity.

Diagram: Key Interactions of Piperidinol Inhibitors with OSC

cluster_osc OSC Active Site cluster_inhibitors Piperidinol-Based Inhibitors Asp455 Asp455 H-Bond Acceptor Trp581 Trp581 Hydrophobic Phe698 Phe698 Hydrophobic His232 His232 H-Bond Donor Tyr99 Tyr99 Hydrophobic Inhibitor_A Inhibitor A (4-piperidinopyridine) Inhibitor_A->Asp455 H-Bond Inhibitor_A->Trp581 Hydrophobic Inhibitor_A->Phe698 Hydrophobic Inhibitor_B Inhibitor B (4-piperidinopyrimidine) Inhibitor_B->Asp455 H-Bond Inhibitor_B->Trp581 Hydrophobic Inhibitor_B->Phe698 Hydrophobic Inhibitor_B->His232 H-Bond Inhibitor_C Inhibitor C (N-benzyl-4-piperidinopyridine) Inhibitor_C->Asp455 H-Bond Inhibitor_C->Trp581 Hydrophobic Inhibitor_C->Phe698 Hydrophobic Inhibitor_C->Tyr99 Hydrophobic

Caption: A schematic of the key molecular interactions between piperidinol-based inhibitors and the active site of OSC.

Case Study 2: Inhibition of MDM2-p53 Interaction

The interaction between MDM2 and the tumor suppressor protein p53 is a critical target in cancer therapy. Piperidinone-based inhibitors have been developed to disrupt this interaction.[16]

Table 2: Hypothetical Docking Results for MDM2 Inhibitors

InhibitorStructureBinding Energy (kcal/mol)Key Interacting Residues
Inhibitor D Piperidinone Core-7.2Leu54, Gly58, Val93
Inhibitor E Piperidinone with Chlorophenyl-8.9Leu54, Gly58, Val93, Met62
Inhibitor F Piperidinone with Pyridine-9.5Leu54, Gly58, Val93, His96

Analysis:

  • The addition of a chlorophenyl group in Inhibitor E introduces a halogen bond with Met62, significantly improving the binding affinity over the core structure of Inhibitor D .

  • The pyridine moiety in Inhibitor F forms a cation-pi interaction with His96, leading to the most potent binding in this series.[16]

Conclusion and Future Directions

Comparative molecular docking is a powerful and cost-effective tool for the rational design and optimization of piperidinol-based inhibitors. By systematically evaluating the binding of a series of analogs, researchers can gain valuable insights into the SAR and identify key structural features that drive inhibitory potency. The future of molecular docking lies in the integration of more advanced techniques, such as machine learning and artificial intelligence, to improve the accuracy of scoring functions and the prediction of binding affinities.[6] Furthermore, the use of molecular dynamics simulations can provide a more dynamic picture of protein-ligand interactions, complementing the static view provided by docking.[] As computational power continues to increase, these in silico methods will play an increasingly important role in accelerating the discovery of novel therapeutics.

References

A Comparative Guide to the Efficacy of Piperidine-Based Acetylcholinesterase Inhibitors in Alzheimer's Disease Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of neurodegenerative disease therapeutics, the piperidine scaffold represents a cornerstone in the design of potent and selective acetylcholinesterase (AChE) inhibitors. This guide provides an in-depth, objective comparison of the efficacy of various piperidine-derived compounds, with a particular focus on their potential as treatments for Alzheimer's disease. Drawing upon key experimental data from preclinical studies, we will dissect structure-activity relationships, compare in vitro potency, and evaluate in vivo efficacy, offering a comprehensive resource for advancing novel drug candidates.

Introduction: The Piperidine Scaffold in Alzheimer's Research

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and behavioral changes.[1] A key pathological hallmark of AD is the deficiency in the neurotransmitter acetylcholine (ACh).[2] Acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolysis of ACh in the synaptic cleft. Therefore, inhibiting AChE increases the levels of ACh, thereby enhancing cholinergic neurotransmission, which has been a principal therapeutic strategy for managing the symptoms of AD.[2][3]

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties, including high chemical stability, the ability to modulate lipophilicity and water solubility, and its capacity to form crucial interactions with biological targets.[4] Notably, the blockbuster drug Donepezil (Aricept), a well-established treatment for AD, features a piperidine moiety, underscoring the significance of this structural motif.[4][5] This guide will explore the efficacy of various piperidine derivatives, comparing their performance against each other and the benchmark set by Donepezil.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of action for the piperidine derivatives discussed herein is the inhibition of acetylcholinesterase. By binding to the active site of AChE, these compounds prevent the breakdown of acetylcholine, thereby increasing its concentration in the synapse and enhancing cholinergic signaling.

AChE_Inhibition cluster_synapse Synaptic Cleft cluster_drug Therapeutic Intervention ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Neuronal Signal Neuronal Signal Postsynaptic_Receptor->Neuronal Signal Piperidine_Inhibitor Piperidine Derivative (e.g., Donepezil) Piperidine_Inhibitor->AChE Inhibition

Caption: Mechanism of action of piperidine-based AChE inhibitors.

Comparative In Vitro Efficacy: AChE Inhibitory Activity

The in vitro potency of cholinesterase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The following table summarizes the AChE inhibitory activity of several reported piperidine derivatives, with Donepezil included for comparison.

Compound/DerivativeAChE IC50 (nM)Butyrylcholinesterase (BChE) IC50Selectivity (BChE/AChE)Reference
Donepezil (Reference) 0.6 µM (600 nM)Not specifiedNot specified[1]
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020) 5.7 nM~7125 nM~1250[5]
N-(2-(piperidine-1-yl)ethyl)benzamide derivative (5d) 13 nMNot specifiedNot specified[1]
1,3-dimethylbenzimidazolinone derivative (15b) 390 nM (eeAChE)Not specifiedNot specified[2]
1,3-dimethylbenzimidazolinone derivative (15j) Not specified160 nM (eqBChE)Not specified[2]
1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine (19) 1.2 nM~41,640 nM~34700[6]

eeAChE: electric eel AChE; eqBChE: equine BChE

Analysis of In Vitro Data:

The data clearly demonstrates that novel piperidine derivatives can exhibit significantly greater potency than the established drug, Donepezil. For instance, compound 19 shows an exceptionally low IC50 value of 1.2 nM, making it a highly potent AChE inhibitor.[6] Similarly, E2020 , the active metabolite of Donepezil, is also a potent inhibitor with an IC50 of 5.7 nM.[5] The benzamide derivative 5d also displays remarkable potency at 13 nM.[1]

A crucial aspect of drug design is selectivity. Inhibition of butyrylcholinesterase (BChE), a related enzyme, can lead to unwanted side effects. Therefore, a high selectivity for AChE over BChE is desirable. Compound 19 demonstrates outstanding selectivity, being approximately 34,700 times more selective for AChE.[6] E2020 also shows high selectivity.[5] This high degree of selectivity suggests a lower potential for off-target effects.

Comparative In Vivo Efficacy: Animal Model Studies

While in vitro data provides valuable insights into potency, in vivo studies are essential to evaluate a compound's efficacy in a biological system, taking into account factors like bioavailability and blood-brain barrier penetration.

Compound/DerivativeAnimal ModelTestEfficacyReference
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020) Ratex vivo AChE inhibition in brainDose-dependent inhibition with longer duration than physostigmine[5]
1,3-dimethylbenzimidazolinone derivatives (15b & 15j) Scopolamine-induced miceMorris water mazeAmeliorated memory impairment[2]
1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine (19) Ratex vivo AChE inhibition in brainDose-dependent inhibitory effect at 10-50 mg/kg[6]

Analysis of In Vivo Data:

The in vivo studies corroborate the promising in vitro results. E2020 not only inhibits AChE in the rat brain but also demonstrates a prolonged duration of action compared to the older drug, physostigmine.[5] This is a significant advantage as it could translate to less frequent dosing in a clinical setting.

The 1,3-dimethylbenzimidazolinone derivatives 15b and 15j have shown the ability to reverse memory deficits in a mouse model of Alzheimer's disease, a crucial indicator of their therapeutic potential.[2] Similarly, the potent in vitro inhibitor 19 also demonstrates dose-dependent AChE inhibition in the rat brain, confirming its ability to reach its target in a living organism.[6]

Experimental Protocols

To ensure scientific integrity and reproducibility, it is imperative to follow standardized and well-validated experimental protocols.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method to determine AChE activity.

Principle: The assay measures the activity of AChE by quantifying the production of thiocholine when acetylcholine is hydrolyzed. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be measured spectrophotometrically at 412 nm.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Phosphate buffer (pH 8.0)

    • DTNB solution

    • Acetylthiocholine iodide (ATCI) solution (substrate)

    • AChE enzyme solution

    • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Assay Procedure:

    • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

    • Add the AChE enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

    • Initiate the reaction by adding the ATCI substrate solution.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Caption: Workflow for the in vitro AChE inhibition assay.

In Vivo Morris Water Maze Test

This test is a widely accepted behavioral assay to assess spatial learning and memory in rodents.

Principle: The test relies on the animal's motivation to escape from water by finding a hidden platform in a circular pool. The animal must use distal spatial cues to learn the platform's location.

Step-by-Step Protocol:

  • Apparatus: A large circular tank filled with opaque water, with a hidden platform submerged just below the surface. Visual cues are placed around the room.

  • Acquisition Phase (Training):

    • For several consecutive days, each animal undergoes multiple trials per day.

    • In each trial, the animal is released into the pool from a different starting position and allowed to search for the hidden platform.

    • The time taken to find the platform (escape latency) and the path taken are recorded using a video tracking system.

    • If the animal does not find the platform within a set time (e.g., 60 seconds), it is gently guided to it.

  • Probe Trial (Memory Test):

    • On the day after the last training session, the platform is removed from the pool.

    • The animal is allowed to swim freely for a set period (e.g., 60 seconds).

    • The time spent in the target quadrant (where the platform was previously located) is measured.

  • Drug Administration:

    • The test compounds are administered to the animals (e.g., via intraperitoneal injection) at a specific time before the trials, according to the study design. Scopolamine, a muscarinic antagonist, is often used to induce memory impairment, and the test compound's ability to reverse this deficit is evaluated.

  • Data Analysis:

    • Compare the escape latencies during the acquisition phase between different treatment groups.

    • In the probe trial, compare the time spent in the target quadrant between groups. A significant increase in time spent in the target quadrant for the drug-treated group compared to the scopolamine-only group indicates improved memory.

Conclusion and Future Directions

The piperidine scaffold continues to be a highly fruitful starting point for the development of novel acetylcholinesterase inhibitors for the treatment of Alzheimer's disease. The experimental data presented in this guide highlights that significant improvements in potency and selectivity over existing therapies like Donepezil are achievable.

The most promising candidates, such as the phthalimide derivative 19 and the indanone derivative E2020 , exhibit nanomolar to sub-nanomolar inhibitory activity in vitro and demonstrate efficacy in vivo. These findings underscore the importance of continued structure-activity relationship studies to fine-tune the piperidine core with various substituents to optimize target engagement, selectivity, and pharmacokinetic properties.

Future research should focus on multi-target-directed ligands, where the piperidine scaffold is functionalized to not only inhibit AChE but also to address other pathological aspects of Alzheimer's disease, such as amyloid-beta aggregation and tau hyperphosphorylation. A holistic approach that combines potent AChE inhibition with other disease-modifying mechanisms holds the greatest promise for developing truly effective treatments for this devastating disease.

References

Safety Operating Guide

Navigating the Disposal of 2,2-Dimethylpiperidin-4-ol Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Core Principles of Disposal

Based on the analysis of its structural analog, 2,2-Dimethylpiperidin-4-ol hydrochloride is anticipated to present several hazards that dictate its disposal pathway. The core principle for managing this waste stream is to prevent its release into the environment and to mitigate risks to personnel. The primary recommended disposal method is incineration by a licensed professional waste disposal service .[1] This method ensures the complete destruction of the organic molecule.

Anticipated Hazard Profile:

  • Flammability: The piperidine structure suggests that this compound is likely flammable.[1]

  • Toxicity: While comprehensive toxicological data is not available, it is prudent to assume the compound is harmful if swallowed, inhaled, or absorbed through the skin. Piperidine derivatives can be toxic and corrosive.

  • Irritant: May cause respiratory tract, skin, and eye irritation.[1]

  • Environmental Hazard: Uncontrolled release can be harmful to aquatic life.

Due to these potential hazards, under no circumstances should this compound or its residues be disposed of down the drain or in regular solid waste .

Personal Protective Equipment (PPE): The First Line of Defense

Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE to prevent exposure.

PPE CategorySpecificationRationale
Eye/Face Chemical safety goggles and a face shield.Protects against potential splashes of solutions containing the compound.
Hand Chemically resistant gloves (e.g., nitrile rubber).Prevents dermal absorption, which is a potential route of toxic exposure.
Body A flame-retardant lab coat or chemical-resistant apron.Protects against spills and splashes, with added protection against flammability.
Respiratory For handling larger quantities or in case of dust or aerosol generation, a NIOSH-approved respirator is advised.Minimizes the risk of inhaling the compound, which may cause respiratory irritation.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of this compound.

Step 1: Waste Segregation and Containerization
  • Designated Waste Container: Use a dedicated, properly labeled, and chemically compatible waste container. The original product container can be used if it is in good condition.

  • Waste Stream Compatibility: Do not mix this compound waste with incompatible materials. It should be segregated as a halogenated organic waste.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste " and the full chemical name: "This compound ". The label should also include the date when the waste was first added to the container.

Step 2: On-Site Accumulation and Storage
  • Satellite Accumulation Area (SAA): Store the hazardous waste container in a designated SAA. This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Storage Conditions: The SAA should be a well-ventilated area, away from sources of ignition and incompatible chemicals.

  • Container Integrity: Ensure the waste container is kept tightly closed except when adding waste. Regularly inspect the container for any signs of leakage or degradation.

Step 3: Arranging for Professional Disposal
  • Engage a Licensed Contractor: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste by a licensed and reputable chemical waste disposal company.

  • Provide Documentation: Be prepared to provide the disposal contractor with an accurate description of the waste, including its chemical name and any available hazard information.

  • Incineration with Scrubber: The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and a scrubber.[1] The scrubber is essential to neutralize acidic gases, such as hydrogen chloride, that are produced during the combustion of a hydrochloride salt.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Eliminate all sources of ignition.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of recommended PPE.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust and place it in the designated hazardous waste container. For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill, then collect the absorbed material into the waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report the Spill: Report the incident to your EHS office in accordance with your institution's policies.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_accumulation Accumulation cluster_disposal Disposal start Generation of 2,2-Dimethylpiperidin-4-ol hydrochloride Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Always First container Select & Label Hazardous Waste Container ppe->container segregate Segregate as Halogenated Organic Waste container->segregate store Store in Designated SAA segregate->store contact_ehs Contact EHS for Pickup store->contact_ehs When Container is Full or per EHS Schedule incinerate Licensed Contractor Incinerates with Scrubber contact_ehs->incinerate end_point Waste Destroyed incinerate->end_point

Caption: Disposal workflow for this compound.

Conclusion

The proper disposal of this compound is a multi-step process that demands careful planning and execution. By adhering to the principles of hazard assessment, utilizing appropriate personal protective equipment, following a systematic disposal protocol, and being prepared for spill emergencies, laboratory professionals can ensure a safe working environment and maintain environmental compliance. Always consult with your institution's Environmental Health and Safety office for specific guidance and to ensure adherence to local, state, and federal regulations.

References

Mastering Safety: A Researcher's Guide to Handling 2,2-Dimethylpiperidin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

As you embark on innovative research and development, the safe handling of specialized chemical reagents is paramount. This guide, developed by your trusted partner in laboratory safety, provides essential, direct guidance for the handling and disposal of 2,2-Dimethylpiperidin-4-ol hydrochloride. Moving beyond a simple checklist, we delve into the rationale behind each safety protocol, empowering you to work with confidence and precision.

Hazard Profile: Understanding the Risks

  • Skin Irritation: May cause skin irritation upon contact.[2][3]

  • Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[2][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory discomfort.[2][3]

  • Acute Oral Toxicity: May be harmful if swallowed.[3]

It is crucial to handle this compound with the assumption that it carries these potential hazards until a definitive SDS becomes available.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Handling Solids Safety glasses with side shields or chemical splash goggles.Nitrile or neoprene gloves.Standard laboratory coat.Recommended to handle in a fume hood. If not feasible, a NIOSH-approved particulate respirator (e.g., N95) is advised.
Preparing Solutions Chemical splash goggles and a face shield.Double-gloving with nitrile or neoprene gloves.Chemical-resistant laboratory coat or apron.Work should be conducted in a certified chemical fume hood.
Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty nitrile or neoprene gloves.Chemical-resistant laboratory coat or disposable coveralls.A NIOSH-approved respirator with particulate and organic vapor cartridges is recommended.

The Rationale Behind the Selection:

  • Eye and Face Protection: The potential for serious eye irritation necessitates robust protection. Safety glasses with side shields are the minimum requirement for handling the solid form. When preparing solutions or in situations with a higher risk of splashes, chemical splash goggles and a face shield offer superior protection.[3]

  • Hand Protection: Impervious gloves, such as nitrile or neoprene, are critical to prevent skin contact.[3] Double-gloving is recommended when preparing solutions to provide an extra layer of protection against potential permeation.

  • Body Protection: A standard laboratory coat is sufficient for handling small quantities of the solid. For larger quantities or when preparing solutions, a chemical-resistant coat or apron should be worn to protect against splashes.

  • Respiratory Protection: Handling any fine powder, including this compound, can generate airborne dust that may cause respiratory irritation.[2][3] Therefore, it is strongly advised to handle the solid material within a chemical fume hood. If a fume hood is not available, a NIOSH-approved particulate respirator provides necessary protection. For solution preparation, which may generate vapors or aerosols, a chemical fume hood is mandatory.

Step-by-Step Guide to Safe Handling

Adherence to a systematic workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.

Preparation and Weighing of Solid Compound
  • Designated Area: Conduct all handling of the solid compound in a designated area, preferably within a chemical fume hood to control dust.

  • Don PPE: Before handling the container, don the appropriate PPE as outlined in the table above (minimum: safety glasses, gloves, lab coat).

  • Gentle Handling: Open the container carefully on a stable surface. Avoid any sudden movements that could generate dust.

  • Weighing: Use a spatula to carefully transfer the desired amount of the solid to a tared weigh boat or appropriate container. Minimize the height from which the powder is dropped.

  • Container Sealing: Securely close the primary container immediately after use.

  • Cleanup: Wipe down the spatula and the weighing area with a damp cloth to remove any residual powder. Dispose of the cloth as hazardous waste.

  • Doff PPE: Remove PPE in the correct order (gloves first, followed by lab coat, then eye protection) to prevent cross-contamination.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Preparation of Solutions
  • Fume Hood: All solution preparations must be performed in a certified chemical fume hood.

  • Don Enhanced PPE: Wear chemical splash goggles, a face shield, double gloves, and a chemical-resistant lab coat.

  • Solvent Addition: Slowly add the solvent to the solid to minimize splashing and aerosol generation.

  • Mixing: Use a magnetic stirrer or gentle manual swirling to dissolve the solid. If sonication is required, ensure the vessel is securely capped.

  • Transferring: Use appropriate volumetric glassware and pipettes to transfer the solution.

  • Storage: Store the solution in a clearly labeled, sealed container in a designated and well-ventilated area.

  • Cleanup and Doffing: Follow the cleanup, PPE doffing, and handwashing procedures outlined above.

Operational and Disposal Plans

A proactive approach to operational safety and waste disposal is a cornerstone of responsible chemical management.

Spill Management

In the event of a spill, immediate and correct action is critical.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, but avoid creating strong air currents that could disperse the powder.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE for spill cleanup (goggles, face shield, heavy-duty gloves, lab coat/coveralls, and respirator).

  • Containment: For solid spills, gently cover the powder with an inert absorbent material like sand or vermiculite to prevent it from becoming airborne.

  • Collection: Carefully scoop the absorbent material and spilled compound into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable decontaminating solution, followed by a water rinse.

  • Waste Disposal: All materials used for spill cleanup must be disposed of as hazardous waste.

Waste Disposal

Proper disposal of this compound and associated contaminated materials is a legal and ethical responsibility.

  • Waste Segregation: Collect all waste containing the compound, including excess solid, solutions, and contaminated disposables (e.g., gloves, weigh boats, pipette tips), in a designated, sealed, and clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Professional Disposal: Engage a licensed professional waste disposal service for the final disposal of the chemical waste.[4][5] Never dispose of this compound down the drain or in the regular trash.[4]

  • Contaminated PPE: Contaminated disposable PPE should be placed in the hazardous waste container. Reusable PPE should be decontaminated according to your institution's safety protocols.

Visualizing the Safety Workflow

To further clarify the procedural logic, the following diagram illustrates the decision-making process for handling this compound safely.

cluster_prep Preparation & Risk Assessment cluster_handling Handling Procedures cluster_ppe_solid PPE for Solids cluster_ppe_solution PPE for Solutions cluster_disposal Waste & Disposal cluster_spill Spill Response Protocol start Task: Handle this compound risk_assessment Assess Hazards: - Skin Irritation - Eye Irritation - Respiratory Irritation - Oral Toxicity start->risk_assessment ppe_selection Select Appropriate PPE risk_assessment->ppe_selection solid_handling Handling Solid? (Weighing, Transfer) ppe_selection->solid_handling Task Type solution_prep Preparing Solution? ppe_selection->solution_prep Task Type ppe_solid_details - Safety Glasses - Lab Coat - Nitrile Gloves - Use in Fume Hood (or N95) solid_handling->ppe_solid_details Yes ppe_solution_details - Goggles & Face Shield - Chemical Resistant Coat - Double Nitrile Gloves - MANDATORY Fume Hood solution_prep->ppe_solution_details Yes spill_event Spill Occurs? waste_collection Collect all contaminated materials (solid, liquid, PPE) spill_event->waste_collection No spill_ppe Don Enhanced PPE (Respirator, etc.) spill_event->spill_ppe Yes ppe_solid_details->spill_event ppe_solution_details->spill_event waste_labeling Label as 'Hazardous Waste: This compound' waste_collection->waste_labeling professional_disposal Arrange for Licensed Waste Disposal waste_labeling->professional_disposal spill_contain Contain Spill (Inert Absorbent) spill_ppe->spill_contain spill_collect Collect & Containerize spill_contain->spill_collect spill_decontaminate Decontaminate Area spill_collect->spill_decontaminate spill_decontaminate->waste_collection

Caption: Workflow for Safe Handling and Disposal of this compound.

By integrating these safety protocols into your laboratory's standard operating procedures, you contribute to a culture of safety and ensure the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.